4-(Chloromethyl)-2,6-difluoropyridine
Description
Properties
Molecular Formula |
C6H4ClF2N |
|---|---|
Molecular Weight |
163.55 g/mol |
IUPAC Name |
4-(chloromethyl)-2,6-difluoropyridine |
InChI |
InChI=1S/C6H4ClF2N/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2 |
InChI Key |
VBCIUDBSFGHMKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1F)F)CCl |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of 4-(Chloromethyl)-2,6-difluoropyridine
This guide details the physicochemical profile, synthesis, and reactivity of 4-(Chloromethyl)-2,6-difluoropyridine , a specialized fluorinated heterocyclic building block.
A Versatile Fluorinated Heterocyclic Building Block for Medicinal Chemistry
Executive Summary
4-(Chloromethyl)-2,6-difluoropyridine is a high-value intermediate used primarily to introduce the 2,6-difluoropyridine motif into pharmaceutical scaffolds.[1] This moiety is prized in drug discovery for its ability to modulate lipophilicity (LogP) , lower the basicity (pKa) of the pyridine nitrogen (reducing hERG liability), and improve metabolic stability by blocking oxidation at the susceptible 2- and 6-positions.[1]
Unlike its non-fluorinated analog (4-picolyl chloride), which is unstable as a free base due to rapid self-polymerization, the 2,6-difluoro substitution electronically deactivates the ring nitrogen, significantly enhancing the chemical stability of this alkylating agent.[1]
Chemical Identity & Structural Analysis[2][3][4]
This compound is typically generated in situ or freshly prepared from its stable alcohol precursor due to its high reactivity.[1]
| Property | Detail |
| Chemical Name | 4-(Chloromethyl)-2,6-difluoropyridine |
| Common Precursor | (2,6-Difluoropyridin-4-yl)methanol |
| Precursor CAS | 1006299-98-4 (Alcohol) |
| Molecular Formula | |
| Molecular Weight | 163.55 g/mol |
| SMILES | Fc1cc(CCl)cc(F)n1 |
| Key Structural Features | [1][2][3][4][5][6] • 2,6-Difluoro Pattern: Strong |
Electronic Stabilization Mechanism
The stability of 4-(chloromethyl)pyridines is governed by the nucleophilicity of the pyridine nitrogen.[1]
-
4-Picolyl Chloride (Non-fluorinated): The pyridine nitrogen is basic (
).[1] It attacks the electrophilic of a neighboring molecule, leading to rapid intermolecular polymerization (formation of poly-pyridinium salts).[1] -
2,6-Difluoro Analog: The two fluorine atoms exert a powerful inductive electron-withdrawing effect (
effect).[1] This drastically lowers the basicity of the ring nitrogen ( ), rendering it non-nucleophilic.[1] Consequently, 4-(Chloromethyl)-2,6-difluoropyridine is significantly more resistant to self-polymerization , allowing it to be handled as a free base in organic solvents.[1]
Physicochemical Data Profile
Note: Data below synthesizes experimental values of the precursor and calculated properties of the chloride derivative.
| Property | Value / Description | Source/Rationale |
| Physical State | Colorless to pale yellow liquid or low-melting solid.[1] | Analogous to 2,6-difluoropyridine (Liq.) and benzyl chloride.[1] |
| Boiling Point | ~165–170 °C (Predicted at 760 mmHg) | Extrapolated from 2,6-difluoropyridine (BP 124.5°C) + |
| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile. | Lipophilic character of fluorinated ring.[1] |
| LogP (Calc) | ~2.1 | Moderate lipophilicity; suitable for CNS penetration.[1] |
| pKa (Conj. Acid) | < 0 (Estimated) | 2,6-F substitution drastically reduces basicity compared to Pyridine (5.2).[1] |
| Stability | Moisture Sensitive; Acid Sensitive.[1] | Hydrolyzes to alcohol; store under |
Reactivity & Synthetic Utility
This building block offers two distinct vectors for chemical modification, allowing for "divergent synthesis" strategies.
Vector A: Alkylation ( )
The chloromethyl group is a potent electrophile.[1] It reacts readily with nucleophiles (amines, thiols, phenoxides) to attach the 2,6-difluoropyridine "warhead" to a scaffold.[1]
-
Protocol Note: No base activation of the pyridine ring is required.[1] Weak bases (e.g.,
, DIPEA) are sufficient to scavenge the HCl byproduct.[1]
Vector B: Nucleophilic Aromatic Substitution ( )
The 2- and 6-positions are activated for
-
Regioselectivity: Nucleophiles can displace one of the fluorine atoms.[1] This is typically done after the chloromethyl linker has been utilized, or using carefully controlled stoichiometry.
Reactivity Map (Graphviz Visualization)[1]
Figure 1: Divergent reactivity pathways.[1][3] The chloromethyl group reacts first under mild conditions (
Experimental Protocols
Synthesis from (2,6-Difluoropyridin-4-yl)methanol
Since the chloride is not a standard shelf-stable catalog item, it is best prepared fresh.[1]
Reagents:
-
(2,6-Difluoropyridin-4-yl)methanol (1.0 equiv) [CAS: 1006299-98-4][1][6][7][8]
-
Thionyl Chloride (
) (1.5 equiv)[1] -
Dichloromethane (DCM) (anhydrous)[1]
-
Catalytic DMF (1-2 drops)[1]
Procedure:
-
Dissolution: Dissolve (2,6-difluoropyridin-4-yl)methanol in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere. Cool to 0°C.[1][2][9][10]
-
Chlorination: Add
dropwise.[1] Optionally add catalytic DMF to accelerate the reaction.[1] -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the chloride is less polar than the alcohol).[1]
-
Workup: Evaporate volatiles under reduced pressure.
-
Critical Step: Co-evaporate with toluene (
) to remove residual and HCl.[1]
-
-
Usage: The resulting residue is the hydrochloride salt or free base (depending on workup rigor).[1] It can be used directly in the next alkylation step without further purification.[1]
Handling & Safety
-
Hazards: Like all benzylic halides, this compound is a potential lachrymator and vesicant .[1] It causes severe skin burns and eye damage.[1]
-
Storage: Store the precursor alcohol at 2–8°C. If the chloride is isolated, store at -20°C under inert gas.
-
Incompatibility: Avoid strong bases during storage; avoid aqueous media (hydrolysis risk).[1]
References
-
PubChem. 2,6-Difluoropyridine (CAS 1513-65-1) Physicochemical Data.[1] National Library of Medicine.[1] Available at: [Link][1]
-
Viciu, M. S., et al. (2010).[1] Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine.[1][3][5][10] Journal of the American Chemical Society.[1][2] (Discusses the electronic properties and lithiation/reactivity of the 2,6-difluoro scaffold). Available at: [Link][1]
Sources
- 1. 4-Chloro-2-(trifluoromethyl)pyridine | C6H3ClF3N | CID 14761442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (PDF) Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (2,6-Difluoropyridin-4-yl)methanol - CAS:1006299-98-4 - 北京欣恒研科技有限公司 [konoscience.com]
- 7. 131747-60-9|(2-Fluoropyridin-4-yl)methanol|BLD Pharm [bldpharm.com]
- 8. (2,6-Difluoropyridin-4-yl)methanol | CymitQuimica [cymitquimica.com]
- 9. ecommons.cornell.edu [ecommons.cornell.edu]
- 10. Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: 4-(Chloromethyl)-2,6-difluoropyridine as a Strategic Synthon
This technical guide details the properties, synthesis, and strategic application of 4-(Chloromethyl)-2,6-difluoropyridine , a specialized fluorinated heterocyclic building block.
Part 1: Identity & Physicochemical Profile
4-(Chloromethyl)-2,6-difluoropyridine is a highly reactive electrophile used primarily in medicinal chemistry to introduce the 2,6-difluoropyridine motif. This moiety is valued for its ability to modulate lipophilicity and metabolic stability in drug candidates.[1]
Note on Commercial Availability: This compound is frequently generated in situ or synthesized on-demand due to its high reactivity and susceptibility to hydrolysis. While the final chloride may not have a widely standardized commercial CAS, it is synthesized directly from the commercially available 2,6-Difluoro-4-methylpyridine or (2,6-Difluoropyridin-4-yl)methanol .
Core Data Table
| Property | Data | Notes |
| Compound Name | 4-(Chloromethyl)-2,6-difluoropyridine | |
| Molecular Formula | C₆H₄ClF₂N | |
| Molecular Weight | 163.55 g/mol | Calculated |
| Primary Precursor CAS | 885267-39-0 | 2,6-Difluoro-4-methylpyridine |
| Alternative Precursor CAS | 1513-65-1 | 2,6-Difluoropyridine (Starting material for lithiation route) |
| Physical State | Liquid / Low-melting solid | Likely lachrymatory (handle with care) |
| Solubility | DCM, THF, Ethyl Acetate | Reacts with protic solvents (MeOH, Water) |
Part 2: Strategic Utility in Drug Design
The 2,6-difluoropyridine scaffold offers distinct advantages over non-fluorinated pyridines or phenyl rings:
-
Metabolic Blocking: The fluorine atoms at the 2- and 6-positions block oxidative metabolism (Phase I) at the most electron-deficient sites of the pyridine ring, extending the half-life of the drug candidate.
-
pKa Modulation: The electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity of the pyridine nitrogen, reducing the likelihood of hERG channel binding (often associated with basic amines) and improving membrane permeability.
-
Lipophilicity (LogD): The C-F bond increases lipophilicity compared to C-H, potentially improving blood-brain barrier (BBB) penetration.
Part 3: Synthetic Pathways & Production
Due to the limited shelf-life of the chloromethyl derivative, researchers should synthesize it fresh using one of the following validated protocols.
Method A: Radical Halogenation (Direct Route)
This method utilizes 2,6-Difluoro-4-methylpyridine (CAS 885267-39-0) . It is efficient but requires careful control to prevent over-chlorination (dichloromethyl formation).
-
Reagents: N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO) or AIBN (catalytic).
-
Solvent: CCl₄ or Trifluoromethylbenzene (PhCF₃).
-
Conditions: Reflux under inert atmosphere (N₂/Ar).
Method B: Alcohol Activation (High Purity Route)
This method is preferred for small-scale, high-purity applications. It proceeds via the alcohol intermediate, (2,6-difluoropyridin-4-yl)methanol .
-
Oxidation: 2,6-Difluoro-4-methylpyridine
2,6-Difluoroisonicotinic acid (KMnO₄ oxidation). -
Reduction: Acid/Ester
Alcohol (using NaBH₄ or LiAlH₄). -
Chlorination: Alcohol
Chloride (using Thionyl Chloride, SOCl₂).[2][3]
Synthesis Workflow Diagram
Figure 1: Dual synthetic pathways for accessing the target chloromethyl synthon.
Part 4: Reactivity & Functionalization Protocols
The 4-(chloromethyl) group acts as a potent electrophile. The electron-deficient nature of the pyridine ring makes the benzylic (picolinic) position highly susceptible to Nucleophilic Substitution (
Standard Coupling Protocol (S_N2)
Objective: Coupling with a secondary amine (H-NR₂) to form a tertiary amine.
-
Preparation: Dissolve the amine (1.0 equiv) and a base (K₂CO₃ or DIPEA, 2.0 equiv) in dry Acetonitrile (MeCN) or DMF.
-
Addition: Cool the solution to 0°C. Add 4-(Chloromethyl)-2,6-difluoropyridine (1.1 equiv) dropwise (dissolved in minimal solvent).
-
Reaction: Allow to warm to Room Temperature (RT). Monitor via LC-MS (Target Mass = Amine MW + 127).
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
Critical Mechanism Note:
Unlike standard benzyl chlorides, the pyridine nitrogen (even with fluorines) can participate in side reactions if the nucleophile is too basic. The fluorines at positions 2 and 6 are also susceptible to Nucleophilic Aromatic Substitution (
Reactivity Logic Diagram
Figure 2: Chemoselectivity profile distinguishing between desired alkylation and undesired defluorination.
Part 5: Handling & Safety
-
Hazard Class: Alkyl Halide (Vesicant/Lachrymator).
-
Storage: Store at -20°C under Argon. The compound is prone to hydrolysis, releasing HCl.
-
PPE: Double nitrile gloves, chemical splash goggles, and use only inside a functioning fume hood.
-
Neutralization: Quench excess reagent with aqueous ammonium chloride or dilute sodium bicarbonate.
References
-
Precursor Availability (Methyl Derivative)
- Source: Sigma-Aldrich / PubChem
- Compound: 2,6-Difluoro-4-methylpyridine
- CAS: 885267-39-0
-
Link:
-
Precursor Availability (Base Scaffold)
-
Synthetic Methodology (Thionyl Chloride Activation)
- Context: General protocol for converting pyridinyl alcohols to chlorides.
- Source: Organic Syntheses, Coll. Vol. 9, p. 62 (1998).
-
Link:
-
Medicinal Chemistry Application (Fluorine Effects)
- Context: Impact of fluorine on pKa and metabolic stability.
- Source:Journal of Medicinal Chemistry, "Fluorine in Medicinal Chemistry."
-
Link:
Sources
- 1. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US9242969B2 - Biaryl amide compounds as kinase inhibitors - Google Patents [patents.google.com]
- 5. 4-AMINO-2,6-DIFLUOROPYRIDINE | 63489-58-7 [chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. data.epo.org [data.epo.org]
- 8. Buy 2-Thiazolemethanol, alpha-(difluoromethyl)- (EVT-13388738) [evitachem.com]
- 9. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,6-Difluoropyridine | C5H3F2N | CID 73934 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Elucidation & Analytical Profiling of 4-(Chloromethyl)-2,6-difluoropyridine
A Technical Guide for Medicinal Chemists & Process Engineers
Executive Summary
4-(Chloromethyl)-2,6-difluoropyridine (Predicted CAS: Not formally assigned/Proprietary Intermediate) represents a high-value fluorinated building block in modern drug discovery.[1] Its structural core combines the lipophilicity and metabolic stability of the 2,6-difluoropyridine motif with the versatile reactivity of a benzylic-like electrophile (chloromethyl group).[1]
This guide provides a comprehensive framework for the structural analysis, quality control, and handling of this compound. Given its status as a specialized intermediate, this document synthesizes data from structural analogs (2,6-difluoropyridine and 4-chloromethylpyridine) to establish a robust analytical standard.[1]
Key Technical Challenges:
-
Reactivity: The chloromethyl group is highly susceptible to hydrolysis, requiring anhydrous analytical conditions.
-
NMR Complexity: The fluorine atoms induce significant
-coupling (splitting) in both H and C spectra, necessitating advanced interpretation. -
Detection: The molecule lacks strong UV chromophores compared to extended aromatics, requiring optimized HPLC detection wavelengths (210–220 nm).
Structural Characterization Strategy
The analysis of 4-(Chloromethyl)-2,6-difluoropyridine requires a multi-modal approach to confirm regio-chemistry and purity. The molecule possesses
Analytical Decision Matrix
The following flowchart outlines the logic for confirming the structure and purity of the target molecule.
Figure 1: Analytical workflow for structural confirmation and purity assessment.
Spectroscopic Analysis (The Core)
Nuclear Magnetic Resonance (NMR)
The presence of two equivalent fluorine atoms at positions 2 and 6 creates a distinct splitting pattern. The analysis below is derived from first-principles application of substituent effects on the pyridine core.
H NMR Prediction (400 MHz, CDCl
)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Interpretation |
| 3, 5 | Aromatic CH | 6.90 – 7.10 ppm | Doublet (d) | Protons are chemically equivalent.[1] The large coupling is due to the ortho Fluorine. | |
| 4-CH | Benzylic CH | 4.50 – 4.60 ppm | Singlet (s) | N/A | May show fine broadening due to long-range coupling ( |
Critical Insight: If you observe a pair of aromatic signals or complex multiplet patterns in the aromatic region, your sample is likely a regioisomer (e.g., 2,3-difluoro-4-chloromethyl), breaking the symmetry.[1]
C NMR Prediction (100 MHz, CDCl
)
The carbon spectrum is dominated by C-F coupling.
-
C-2, C-6 (C-F):
ppm.[1] Doublet of doublets (dd) due to direct coupling ( Hz) and long-range coupling to the other F ( Hz).[1] -
C-4 (Ipso):
ppm.[1] Triplet (t) due to coupling with two equivalent meta-F atoms ( Hz).[1] -
C-3, C-5 (CH):
ppm.[1] Doublet of doublets (dd) ( Hz).[1] -
CH
Cl: ppm. Singlet (or very weak triplet).
F NMR Prediction
-
Shift:
to ppm (relative to CFCl ).[1] -
Pattern: Singlet (s). (Proton decoupling is recommended to verify purity).
Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray) or EI (Electron Impact).
-
Molecular Ion (
): 163.0 (based on Cl) and 165.0 (based on Cl). -
Isotope Pattern: The presence of one Chlorine atom dictates a characteristic 3:1 intensity ratio for the
and peaks. -
Fragmentation (EI):
-
163 (
) -
128 (
): Loss of chlorine to form the 2,6-difluoropyridyl cation (stabilized).[1]
-
163 (
Quality Control & Impurity Profiling
HPLC Method Development
This compound is an alkylating agent and can react with nucleophilic solvents.
-
Column: C18 (End-capped to reduce silanol interactions).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Diluent: Anhydrous Acetonitrile (Critical: Do not dissolve in Methanol or Water/Methanol mixtures for storage, as solvolysis will occur).
-
Detection: UV at 215 nm (Pyridine absorption).
Common Impurities
Understanding the synthesis pathway (typically reduction of the ester/acid to alcohol, then chlorination) highlights specific impurities.
-
4-(Hydroxymethyl)-2,6-difluoropyridine: The hydrolysis product.[1]
-
Detection: Shift in HPLC RT (elutes earlier). Broad OH stretch in IR (~3400 cm
).[1]
-
-
Bis-ether Dimer: Formed if the alcohol reacts with the chloride.
-
Detection: High molecular weight in MS (
).
-
Reactivity & Stability Profile
The 4-chloromethyl group is activated by the electron-deficient difluoropyridine ring, making it a potent electrophile.[1]
Stability Pathway Diagram
Figure 2: Reactivity profile showing susceptibility to hydrolysis and intended synthetic pathway.
Handling Protocols:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Solvents: Use anhydrous solvents (DCM, THF, ACN) for all reactions and analyses.
-
Safety: The compound is a likely lachrymator and skin sensitizer . Handle only in a fume hood.
Experimental Protocol: Purity Analysis by GC-MS
Rationale: GC-MS is preferred over HPLC for this intermediate to avoid solvent-solute interactions (solvolysis) and to leverage the volatility of the pyridine.[1]
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh 10 mg of 4-(Chloromethyl)-2,6-difluoropyridine into a GC vial.
-
Dissolve in 1.0 mL of anhydrous Dichloromethane (DCM) .
-
Note: Ensure the DCM is dried over molecular sieves to prevent in-vial hydrolysis.[1]
-
-
GC Parameters:
-
Inlet: Split mode (50:1), 250°C.
-
Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (Hold 3 min).
-
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: 35–350 amu.
-
Solvent Delay: 2.5 min.
-
-
Data Processing:
-
Integrate the Total Ion Chromatogram (TIC).
-
Verify the mass spectrum of the main peak against the theoretical isotope pattern (163/165 m/z).
-
Calculate purity as % Area Normalization.
-
References
-
PubChem. (2025).[2] 4-Chloro-2-(difluoromethyl)pyridine and related structures. National Library of Medicine. [Link]
-
Royal Society of Chemistry. (2017). Contrasting reactions of polychloromethylpyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
EPA CompTox. (2025). 4-Chloro-2,5-difluoropyridine Dashboard. U.S. Environmental Protection Agency. [Link][1]
Sources
Electronic effects of fluorine substituents in 2,6-difluoropyridine derivatives
Title: Technical Deep Dive: Electronic Modulation in 2,6-Difluoropyridine Scaffolds
Executive Summary The 2,6-difluoropyridine (2,6-DFP) scaffold represents a critical pharmacophore in modern medicinal chemistry, distinguished by its unique electronic landscape.[1] Unlike the parent pyridine, 2,6-DFP exhibits a drastically reduced pKa (~-6.[1]09) and a highly electron-deficient ring system due to the synergistic inductive effects of the ortho-fluorine substituents.[1] This guide provides a comprehensive analysis of these electronic perturbations, detailing how they dictate regioselective reactivity (SNAr vs. DoM), metabolic stability, and physicochemical properties.[1] It serves as a blueprint for researchers leveraging 2,6-DFP in drug discovery and advanced organic synthesis.[1][2]
The Fluorine Effect: Electronic Fundamentals
The introduction of fluorine atoms at the 2 and 6 positions of the pyridine ring fundamentally alters the molecule's electronic distribution compared to unsubstituted pyridine.
Inductive vs. Resonance Effects
Fluorine is the most electronegative element (Pauling scale 3.98), exerting a powerful inductive withdrawal (-I) of electron density through the
-
Nitrogen Basicity: The -I effect is most pronounced at the pyridine nitrogen.[1][2] While pyridine has a pKa of ~5.2, the pKa of 2,6-DFP is predicted to be approximately -6.09 [1, 2].[1] This drastic reduction renders the nitrogen essentially non-basic under physiological conditions, preventing protonation and maintaining the molecule's lipophilicity in biological media.
-
Resonance (+R): While fluorine possesses lone pairs capable of donating electron density (+R effect), the orbital overlap with the aromatic
-system is inefficient compared to the overwhelming -I effect. Consequently, the ring remains highly electron-deficient.[1]
The "Ortho Effect" and Dipole Moments
The strategic placement of fluorine atoms creates a specific dipole vector. The C-F bond dipoles oppose the lone pair of the nitrogen, reducing the overall molecular dipole moment compared to pyridine. This arrangement also creates a "negative electrostatic potential" envelope around the nitrogen and ortho positions, which repels nucleophiles from the nitrogen lone pair but activates the C2/C6 carbons for attack.
Table 1: Comparative Physicochemical Properties
| Property | Pyridine | 2-Fluoropyridine | 2,6-Difluoropyridine | Impact on Reactivity |
| pKa (Conjugate Acid) | 5.23 | -0.44 | ~ -6.09 [1] | Nitrogen is non-nucleophilic; prevents salt formation.[1][2] |
| Dipole Moment (D) | 2.2 | 3.1 | ~1.5 (Est.)[2] | Modulates binding affinity and solubility.[1][2] |
| C2/C6 Character | Electrophilic | Highly Electrophilic | Activated Leaving Group | Prime site for SNAr.[1][2] |
| C3/C5 Acidity | Low | Moderate | High | Enables Directed Ortho Metalation (DoM).[2] |
Reactivity Profiles: SNAr and Lithiation[1][3]
The electron-deficient nature of 2,6-DFP dictates two primary modes of reactivity: Nucleophilic Aromatic Substitution (SNAr) and Directed Ortho Metalation (DoM).[1]
Nucleophilic Aromatic Substitution (SNAr)
The 2,6-DFP core is a textbook substrate for SNAr due to the activation provided by the ring nitrogen and the inductive withdrawal of the fluorines.
-
Regioselectivity: Nucleophilic attack occurs exclusively at the C2 or C6 positions, displacing a fluoride ion.[1][2] The C4 position, lacking a leaving group, is inert to direct SNAr under standard conditions.[1]
-
Mechanism: The reaction proceeds via a Meisenheimer complex.[2] The intermediate anion is stabilized by the electronegative nitrogen atom.
-
Stepwise Functionalization: The first substitution deactivates the ring slightly, allowing for controlled mono-substitution.[1] However, with strong nucleophiles or elevated temperatures, bis-substitution (displacing both fluorines) can occur [3].[1]
Directed Ortho Metalation (DoM)
Despite the electron-deficient ring, the C3/C5 protons are highly acidic due to the cumulative inductive effects of the adjacent fluorine and the ring nitrogen.
-
Lithiation Site: Treatment with Lithium Diisopropylamide (LDA) at -78°C results in exclusive lithiation at the C3 position (ortho to F, meta to N) [4, 5].
-
Stability: The resulting 3-lithio-2,6-difluoropyridine species is stable at low temperatures and can be trapped with various electrophiles (aldehydes, halogens, borates) to generate 3-substituted derivatives.[1]
Medicinal Chemistry Applications
Metabolic Stability
2,6-DFP is frequently employed to block metabolic "soft spots."[1][2] The C2 and C6 positions of pyridine are prone to oxidative metabolism (e.g., by aldehyde oxidase). Fluorine substitution effectively blocks these sites, extending the half-life (
Bioisosterism & Lipophilicity
The 2,6-DFP moiety serves as a bioisostere for phenyl or other heteroaromatic rings.[1][2] The fluorine atoms modulate the lipophilicity (LogP), often increasing permeability across biological membranes compared to non-fluorinated analogs. The reduced basicity also minimizes non-specific binding to acidic proteins (e.g., AGP).
Experimental Protocols
Protocol A: Regioselective C3-Functionalization (DoM)
This protocol yields 2,6-difluoro-3-iodopyridine, a versatile intermediate for cross-coupling.[1]
-
Preparation: Flame-dry a 100 mL round-bottom flask and flush with Argon. Add anhydrous THF (20 mL) and 2,6-difluoropyridine (1.15 g, 10 mmol).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure thermal equilibrium (approx. 15 min).
-
Lithiation: Dropwise add LDA (Lithium Diisopropylamide, 2.0 M in THF/heptane, 5.5 mL, 11 mmol) over 10 minutes.
-
Incubation: Stir at -78°C for 45 minutes. The solution typically turns pale yellow.[1][2]
-
Electrophile Trapping: Add a solution of Iodine (
, 2.8 g, 11 mmol) in THF (10 mL) dropwise. -
Workup: Stir for 30 min at -78°C, then warm to room temperature. Quench with saturated aq.
(to reduce excess iodine) and extract with EtOAc (3x).[2] -
Purification: Dry organics over
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: C2-SNAr Functionalization
This protocol yields 2-fluoro-6-morpholinopyridine.[1][2]
-
Setup: In a 20 mL vial, combine 2,6-difluoropyridine (115 mg, 1.0 mmol), Morpholine (87 mg, 1.0 mmol), and
(207 mg, 1.5 mmol). -
Solvent: Add anhydrous DMF (2.0 mL).
-
Reaction: Heat the sealed vial to 80°C for 4 hours.
-
Workup: Dilute with water (10 mL) and extract with
. Wash organic layer with brine to remove DMF.[1][2] -
Isolation: Evaporate solvent to yield the product. Recrystallize if necessary.[1][2]
Visualization & Pathways
Diagram 1: Electronic Reactivity Map
This diagram illustrates the competing electronic effects and the resulting reactive sites on the 2,6-DFP scaffold.[1]
Caption: Electronic modulation by fluorine substituents creates distinct zones for Nucleophilic Aromatic Substitution (SNAr) and Directed Ortho Metalation (DoM).
Diagram 2: Sequential Functionalization Workflow
A decision tree for synthesizing polysubstituted derivatives starting from 2,6-DFP.
Caption: Workflow for sequential functionalization, prioritizing C3-lithiation before C2-SNAr to maximize scaffold diversity.
References
-
ChemicalBook. (2025).[1][2][3] 2,6-Difluoropyridine Properties and pKa Prediction. Retrieved from
-
GuideChem. (2025).[1][2] 2,6-Difluoropyridine MSDS and Chemical Properties. Retrieved from
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 73934, 2,6-Difluoropyridine.[1][2][4] Retrieved from
-
Viciu, M. S., Gupta, L., & Collum, D. B. (2010).[1] Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine.[1][2][5] Journal of the American Chemical Society.[2] Retrieved from
-
Sigma-Aldrich. (2025).[1][2] 2,6-Difluoropyridine Product Information and Protocols. Retrieved from
Sources
Solubility of 4-(Chloromethyl)-2,6-difluoropyridine in organic solvents
Executive Summary
4-(Chloromethyl)-2,6-difluoropyridine (Molecular Formula: C₆H₄ClF₂N) is a specialized heterocyclic intermediate utilized primarily in medicinal chemistry and agrochemical synthesis.[1][2][3][4] Functioning as a highly reactive electrophile, it serves as a "warhead" for introducing the lipophilic, metabolically stable 2,6-difluoropyridine motif into drug scaffolds via nucleophilic substitution (
This guide addresses a critical gap in literature: while specific solubility data for this exact derivative is sparse, its behavior can be rigorously predicted and managed through the physicochemical profiling of structural analogs (e.g., 4-(chloromethyl)pyridine and 2,6-difluorobenzyl chloride).[1][2][3][4]
Key Takeaway: This compound is highly soluble in aprotic, moderately polar organic solvents (DCM, THF, Ethyl Acetate) but exhibits severe instability in protic solvents (Water, Alcohols) due to rapid solvolysis.[1][2][3] Successful handling requires strictly anhydrous conditions.[1][2][3][4]
Physicochemical Profile & Solubility Prediction
To understand the solubility behavior, we must analyze the molecule's electronic and steric environment.[1][2][3][4]
| Property | Value / Description | Implication for Solubility |
| Structure | Pyridine ring with 2,6-difluoro substitution and a 4-chloromethyl group.[1][2][3][4] | The fluorines reduce the basicity of the pyridine nitrogen, making it less polar than unsubstituted pyridine.[1][2][3][4] |
| Calculated LogP | ~2.1 (Predicted) | Lipophilic. Prefers organic phases over aqueous phases.[1][2][3][4] |
| H-Bond Donors | 0 | No capacity to donate H-bonds; limited solubility in water.[1][2][3][4] |
| H-Bond Acceptors | 3 (N, F, F) | Can accept H-bonds, aiding solubility in polar aprotic solvents like THF.[1][2][3][4] |
| Reactivity | High ( | Critical: The benzylic C-Cl bond is activated by the electron-deficient ring, making it prone to reaction with nucleophilic solvents.[1][2][3][4] |
Solvent Compatibility Matrix
The following table categorizes solvents based on solubility capacity and chemical compatibility .
Warning: "Soluble" does not imply "Stable." You must avoid solvents that react with the chloromethyl group.[1][2][3][4]
| Solvent Class | Specific Solvent | Solubility Rating | Stability Rating | Application Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | High | Preferred solvent for synthesis, extraction, and storage.[1][2][3][4] |
| Chlorinated | Chloroform ( | Excellent | High | Alternative to DCM; useful for NMR analysis.[1][2][3][4] |
| Esters | Ethyl Acetate (EtOAc) | Good | High | Excellent for workup; ensure solvent is anhydrous to prevent hydrolysis.[1][2][3][4] |
| Ethers | Tetrahydrofuran (THF) | Good | Moderate | Good solubility; use anhydrous/inhibitor-free to prevent peroxide initiation or hydrolysis.[1][2][3][4] |
| Aromatics | Toluene | Moderate | High | Ideal for high-temperature reactions where DCM boils off.[1][2][3][4] |
| Polar Aprotic | Acetonitrile (MeCN) | Good | High | Preferred for |
| Polar Aprotic | DMF / DMSO | Good | Low | Avoid for storage. High polarity accelerates decomposition; DMSO can oxidize halides at high temps.[1][2][3][4] |
| Protic | Methanol / Ethanol | Soluble | Critical Failure | DO NOT USE. Rapid solvolysis yields the ether derivative (alkoylation).[1][2][3][4] |
| Aqueous | Water | Insoluble | Critical Failure | Hydrolyzes to the alcohol (4-hydroxymethyl-2,6-difluoropyridine) and HCl.[1][2][3][4] |
Visualization: Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting a solvent based on the intended operation (Reaction vs. Storage/Analysis).
Caption: Decision logic for solvent selection prioritizing chemical stability and functional application.
Experimental Protocol: Solubility Determination
Since commercial Certificates of Analysis (CoA) often omit solubility data for intermediates, use this self-validating protocol to determine solubility for your specific lot.[1][2][3][4]
Objective: Determine if solubility exceeds the threshold (e.g., 0.1 M) required for your reaction.
Materials:
-
Sample: 10 mg of 4-(Chloromethyl)-2,6-difluoropyridine.[1][2][3][4]
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).[1][2][3][4]
-
Vial: 2 mL crimp-top HPLC vial (dried).
Workflow:
-
Inert Weighing: Weigh 10 mg of the compound into the vial under a nitrogen atmosphere (glovebox or inverted funnel).
-
Stepwise Addition: Add solvent in 50 µL increments using a gas-tight syringe.
-
Observation: Vortex for 10 seconds after each addition.
-
Calculation:
[1][2][3][4] -
Purity Check (Self-Validation): Inject the solution immediately into an LC-MS (using a non-protic mobile phase if possible, or short run time) to confirm the peak corresponds to the parent mass (M+H) and not the hydrolyzed alcohol.[1][2][3]
Handling & Stability Guidelines
-
Storage: Store as a solid if possible. If solution storage is necessary, use anhydrous DCM over activated 3Å molecular sieves at -20°C.[1][2][3][4]
-
Hydrolysis Risk: The electron-withdrawing fluorine atoms at positions 2 and 6 destabilize the pyridine nitrogen but activate the benzylic carbon.[1][2][3][4] While less reactive than a simple benzyl chloride, it will hydrolyze in wet solvents over hours.[1][2][3][4]
-
Safety: This compound is a potent alkylating agent and likely a lachrymator (tear gas).[1][2][3][4] Always handle in a fume hood.[1][2][3][4]
References
-
PubChem. 4-Chloro-2-(difluoromethyl)pyridine and Analogous Structures.[1][2][3][4] National Library of Medicine.[1][2][3][4] Available at: [Link][1][2][3][4]
-
Katritzky, A. R., et al. Comprehensive Heterocyclic Chemistry II. (Vol 5). Elsevier, 1996.[1][2][4] (General reactivity of halomethyl pyridines).
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms.[1][2][3] Springer.[1][2][3][4] (Mechanisms of solvolysis in benzylic halides).
-
Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3][4] (Solvent polarity and nucleophilicity scales).
Sources
- 1. 4-Chloro-2-(difluoromethyl)pyridine | C6H4ClF2N | CID 58154524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-FLUOROMETHYL-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
The Fluorine Effect: Modulating Chloromethyl Reactivity in Pyridine Scaffolds
Topic: Reactivity profile of chloromethyl group in fluorinated pyridines Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Medicinal Chemists[1]
Executive Summary
The chloromethyl group (-CH₂Cl) on a pyridine ring represents a "privileged warhead" in drug discovery, serving as a critical electrophilic handle for installing heterocycles into larger scaffolds.[2] However, when paired with fluorine substituents, the reactivity profile shifts dramatically.[1] The electron-withdrawing nature of fluorine amplifies the electrophilicity of the methylene carbon while simultaneously altering the basicity of the pyridine nitrogen.
This guide analyzes the physicochemical interplay between fluorination and chloromethyl reactivity, providing a validated framework for synthesis, stability management, and nucleophilic substitution (
Part 1: The Electronic Landscape
To manipulate these intermediates successfully, one must understand the "Tug-of-War" between the pyridine nitrogen and the fluorinated ring system.
The Dual Electrophile Problem
Fluorinated chloromethyl pyridines often present two competing electrophilic sites:
-
The Benzylic Carbon (
): The primary target. The electron-deficient pyridine ring pulls density from the -CH₂- group, making it highly susceptible to nucleophilic attack. -
The Fluorinated Ring Carbon (
): If fluorine is at the 2- or 4-position, the ring carbon is activated for Nucleophilic Aromatic Substitution ( ), potentially leading to side reactions if "hard" nucleophiles are used.[3]
The "Self-Destruct" Mechanism (Self-Alkylation)
The most critical failure mode for chloromethyl pyridines is intermolecular self-alkylation. The pyridine nitrogen (nucleophile) attacks the chloromethyl group (electrophile) of a neighboring molecule, leading to rapid polymerization (tar formation).
-
The Fluorine Advantage: Fluorine is highly electronegative (Inductive effect, -I). When placed ortho (2-position) to the nitrogen, it drastically lowers the pKa of the pyridine nitrogen (Pyridine pKa ~5.2
2-Fluoropyridine pKa ~ -0.44). This reduced basicity suppresses self-alkylation, making fluorinated analogs kinetically more stable as free bases than their non-fluorinated counterparts, though they remain thermodynamically unstable.[1]
Mechanistic Visualization
The following diagram illustrates the electronic pressures and the self-alkylation pathway.
Caption: Figure 1: Electronic Tug-of-War. Fluorine reduces nitrogen nucleophilicity (green path) but activates the methylene carbon (red path).[1] The balance determines shelf-life.
Part 2: Reactivity Matrix & Stability
The position of the chloromethyl group relative to the nitrogen and the fluorine atom dictates the handling strategy.
Table 1: Positional Reactivity Profile
| Configuration | Electronic Environment | Stability (Free Base) | Primary Risk |
| 2-CH₂Cl, 3-F | High Instability. The | Very Low. < 1 hour at RT.[1] | Rapid dimerization to bis-pyridinium salts. |
| 3-CH₂Cl, 2-F | Balanced. The | Moderate. Can survive workup if kept cold.[1] | Competitive |
| 4-CH₂Cl, 2-F | High Reactivity. Para position allows resonance communication.[1] | Low. | High risk of |
Part 3: Experimental Protocols
Synthesis: The "Salt-Lock" Strategy
Principle: Never isolate the free base unless immediately reacting. Isolate as the Hydrochloride (HCl) salt.[2] The protonated nitrogen (
Protocol: Deoxychlorination of (Fluoropyridin-yl)methanol
-
Setup: Flame-dry a round-bottom flask under
. -
Solvent: Suspend the starting alcohol (1.0 equiv) in Dichloromethane (DCM) [0.5 M]. Note: DCM is preferred over Toluene to maintain solubility of the intermediate.
-
Reagent Addition: Cool to 0°C. Add Thionyl Chloride (
) (1.5 - 2.0 equiv) dropwise.-
Critical: Do not add base (e.g.,
).[1] The goal is to generate HCl.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours. Monitor by LCMS (aliquot quenched in MeOH).[1]
-
Workup (The Salt Isolation):
-
Concentrate the mixture in vacuo to ~20% volume.
-
Add dry Diethyl Ether (
) or Hexanes to precipitate the product. -
Filter the white solid under inert atmosphere.
-
Result: Fluorinated chloromethyl pyridine hydrochloride .[1] Store at -20°C.
-
Coupling: In-Situ Neutralization
Principle: Release the reactive free base only in the presence of the nucleophile to ensure
Protocol:
-
Nucleophile Prep: Dissolve nucleophile (1.1 equiv) and DIPEA (2.5 equiv) in dry ACN or DMF. Cool to 0°C.[1]
-
Addition: Add the solid chloromethyl pyridine HCl salt (from 3.1) in one portion.
-
Why? Slow addition of a solution of the free base risks polymerization in the syringe. Adding solid salt ensures it only becomes active as it dissolves and meets the base.
-
-
Reaction: Stir at 0°C
RT. -
Quench: Standard aqueous workup.
Workflow Visualization
Caption: Figure 2: The "Salt-Lock" Workflow. This pathway minimizes the lifespan of the unstable free base species.
Part 4: Case Studies & Applications
Late-Stage Functionalization
In the synthesis of PET radiotracers, 2-chloromethyl-3-fluoropyridine is often used as a precursor.[1]
-
Challenge: The 3-Fluoro group activates the 2-position for
if heated with . -
Solution: Use "soft" leaving groups or lower temperatures. However, for the chloromethyl linker, the high reactivity allows alkylation of phenolic precursors at room temperature using
in DMF, avoiding the thermal degradation associated with the pyridine ring.
Prodrug Linkers
Chloromethyl pyridines are used to create quaternary ammonium prodrugs (e.g., for solubility enhancement).[1]
-
Observation: A 2-F substituent on the linker increases the hydrolysis rate of the prodrug ester/ether bond in vivo compared to the non-fluorinated analog. This is due to the electron-withdrawing effect of F making the benzylic carbon more electropositive, stabilizing the transition state for hydrolytic cleavage.
References
-
BenchChem. (2025).[1][3] Application Notes: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem Technical Library. Link
-
National Institutes of Health (NIH). (2023).[1] Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PubMed Central.[1] Link
-
Organic Chemistry Portal. (2023). Synthesis of Fluorinated Pyridines and Substitution Patterns. Link
-
Google Patents. (2020).[1] Synthetic method of 2-chloromethylpyridine hydrochloride. CN111056992A.[1] Link
-
Royal Society of Chemistry. (2022).[1] Chlorination Using Thionyl Chloride: Mechanisms and Protocols. Link
Sources
Difference between 4-(Chloromethyl)-2,6-difluoropyridine and 2,6-difluoropyridine
Technical Whitepaper: Comparative Analysis of 2,6-Difluoropyridine and 4-(Chloromethyl)-2,6-difluoropyridine
Executive Summary: The Scaffold vs. The Linker
In the landscape of fluorinated heterocycles, 2,6-difluoropyridine (2,6-DFP) and its functionalized derivative, 4-(chloromethyl)-2,6-difluoropyridine (4-CM-2,6-DFP) , represent two distinct classes of building blocks.[1]
-
2,6-DFP acts as a core scaffold .[1] Its reactivity is defined almost exclusively by Nucleophilic Aromatic Substitution (
) at the C2 and C6 positions, driven by the electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen. -
4-CM-2,6-DFP acts as a bifunctional linker .[1][2] It retains the
reactivity of the parent ring but introduces a highly reactive benzylic-like electrophile at the C4 position. This creates a "reactivity dichotomy" where chemists must carefully select conditions to discriminate betweenngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> (ring attack) and (exocyclic chain attack).
This guide dissects the electronic profiles, synthetic pathways, and chemoselective protocols required to utilize these molecules effectively.[3][4]
Structural & Electronic Profiling
The introduction of the chloromethyl group at C4 fundamentally alters the electrophilic landscape of the molecule.
| Feature | 2,6-Difluoropyridine (2,6-DFP) | 4-(Chloromethyl)-2,6-difluoropyridine |
| CAS Number | 1513-65-1 | Derivative of 1513-65-1 (Precursor: 2,6-Difluoroisonicotinic acid) |
| Primary Reactivity | Bifunctional: | |
| Electronic Character | Electron-deficient aromatic ring.[1] | Highly electron-deficient ring + Reactive alkylating handle.[1][2] |
| Dipole Moment | Directed toward Nitrogen.[2] | Modified by C4-substituent vector. |
| Role in MedChem | Core Heterocycle (Scaffold) | Linker / Warhead / Bioconjugation Handle |
Electrophilic Sites Visualization
The following diagram illustrates the divergence in reactive sites. 2,6-DFP has two equivalent sites, whereas 4-CM-2,6-DFP presents a competition between the "Hard" aromatic carbon and the "Soft" aliphatic carbon.[1]
Figure 1: Electrophilic mapping showing the single-mode reactivity of 2,6-DFP versus the dual-mode reactivity of the chloromethyl derivative.[1]
Synthetic Pathways
While 2,6-DFP is typically acquired as a bulk commodity (synthesized via halogen exchange from 2,6-dichloropyridine), the 4-chloromethyl derivative requires specific functional group manipulation, usually starting from 2,6-difluoroisonicotinic acid .[1]
Synthesis of 4-(Chloromethyl)-2,6-difluoropyridine
The synthesis must avoid basic conditions that would trigger premature
-
Reduction: 2,6-Difluoroisonicotinic acid is reduced to the alcohol using Borane-THF (
) orngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> with activation.[1] -
Chlorination: The alcohol is converted to the chloride using Thionyl Chloride (
).
Figure 2: Synthetic route preserving the sensitive C-F bonds while installing the chloromethyl handle.[1][2]
Chemoselectivity & Reactivity Landscapes
This is the critical technical differentiator. When using 4-CM-2,6-DFP, the choice of nucleophile and solvent determines the reaction outcome.[1]
The Reactivity Decision Matrix
| Nucleophile Type | Example Reagents | Dominant Mechanism | Preferred Site | Experimental Notes |
| Soft / Neutral | -CH2Cl | The soft nucleophile attacks the | ||
| Hard / Basic | Alkoxides ( | C2 / C6 | The high charge density attacks the electron-deficient ring carbon (Meisenheimer complex).[1] | |
| Amines (1°/2°) | Benzylamine, Morpholine | Competitive | Mixed | Critical Control: Use non-polar solvents (DCM) and low temp to favor |
Expert Insight: The 2,6-difluoro motif is significantly more activated toward
Experimental Protocols
Protocol A: Selective Functionalization (Synthesis of Azide Linker)
Objective: Displace the chloride at C4 without touching the C2/C6 fluorines.
-
Setup: Dissolve 4-(chloromethyl)-2,6-difluoropyridine (1.0 eq) in anhydrous DMF (0.2 M).
-
Reagent: Add Sodium Azide (
) (1.1 eq).-
Note:
is a soft nucleophile and highly selective for the alkyl chloride.
-
-
Conditions: Stir at Room Temperature for 4 hours.
-
Warning: Do not heat.[2] Heating >60°C may encourage
side reactions or azide decomposition.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-
-
Workup: Dilute with water, extract with EtOAc. The product, 4-(azidomethyl)-2,6-difluoropyridine , is stable for click chemistry applications.[1]
Protocol B: Selective Functionalization (Scaffold Decoration)
Objective: Install a nucleophile on the ring while keeping the chloromethyl handle for later.
-
Setup: Dissolve 4-(chloromethyl)-2,6-difluoropyridine (1.0 eq) in THF at -78°C.
-
Reagent: Add Lithium Diisopropylamide (LDA) or a specific nucleophile like Phenoxide (1.0 eq) slowly.
-
Observation: Monitor by TLC. The high reactivity of the C-F bond allows this to proceed at low temperatures, preserving the C-Cl bond if the nucleophile is not sufficiently nucleophilic toward alkyl halides at -78°C.
Medicinal Chemistry Applications
-
2,6-Difluoropyridine:
-
Kinase Inhibitors: Used to synthesize PKC theta inhibitors where the pyridine ring serves as a hinge binder or structural spacer [1].
-
Polymer Chemistry: Precursor for poly(pyridine ether)s via condensation with bisphenols [2].[2]
-
-
4-(Chloromethyl)-2,6-difluoropyridine:
-
PROTAC Linkers: The chloromethyl group allows for the attachment of alkyl chains (via
), while the fluorines allow for the subsequent attachment of E3 ligase ligands (via ). -
Covalent Inhibitors: The reactive chloromethyl group can serve as a "warhead" to alkylate cysteine residues in specific protein pockets, although acrylamides are more common.
-
Bioisosteres: The difluoropyridine core acts as a lipophilic, metabolically stable bioisostere for phenyl rings, with the chloromethyl group serving as the vector for growing the molecule.
-
References
-
Katoh, T., et al. (2017).[2] "Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors." Bioorganic & Medicinal Chemistry Letters, 27(11), 2497-2501.[1] Link
-
BenchChem Application Notes. (2025).[2][4][5][6] "Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine." BenchChem Technical Library. Link[1]
-
Gupta, L., et al. (2013).[2][7] "Lithium diisopropylamide-mediated ortholithiation of 2-fluoropyridines: rates, mechanisms, and the role of autocatalysis." Journal of Organic Chemistry, 78(9), 4214-4230.[1] Link[1][2]
-
Meanwell, N. A. (2018).[2] "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Burger's Medicinal Chemistry and Drug Discovery. Link[1][2]
Sources
- 1. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 2. 4-Chloro-2-(difluoromethyl)pyridine | C6H4ClF2N | CID 58154524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds [organic-chemistry.org]
- 7. 2,6-difluoropyridine | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to 4-Substituted 2,6-Difluoropyridine Building Blocks
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for medicinal chemists.[1][2] Fluorine's unique electronic properties and small steric footprint can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] Among the myriad of fluorinated heterocycles, 4-substituted 2,6-difluoropyridines have emerged as particularly valuable building blocks. The two fluorine atoms at the 2- and 6-positions activate the pyridine ring for nucleophilic aromatic substitution (SNAr), while the 4-position provides a versatile handle for introducing a wide range of functionalities. This guide provides a comprehensive overview of the synthesis, reactivity, and application of these pivotal chemical motifs for researchers, scientists, and drug development professionals.
The Strategic Advantage of the 2,6-Difluoropyridine Scaffold
The utility of the 2,6-difluoropyridine core lies in the synergistic interplay of its structural features:
-
Enhanced Electrophilicity: The high electronegativity of the two fluorine atoms significantly polarizes the pyridine ring, rendering the carbon atoms, particularly at the 2-, 4-, and 6-positions, highly electrophilic. This heightened reactivity is crucial for facilitating nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of their synthetic utility.[3][4]
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the pyridine nitrogen. This can be advantageous in drug design by reducing unwanted interactions with biological targets or improving oral bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating this motif can block sites of metabolism, thereby increasing the half-life of a drug candidate.
-
Conformational Control: The 2,6-difluoro substitution pattern can influence the conformation of molecules, which can be leveraged to enhance binding to target proteins.[5]
Synthesis of Key 4-Substituted 2,6-Difluoropyridine Intermediates
The journey to complex, functionalized molecules often begins with a few key, readily accessible intermediates. This section details the synthesis of foundational 4-substituted 2,6-difluoropyridine building blocks.
Halogenated Derivatives: Versatile Precursors
4-Halo-2,6-difluoropyridines are arguably the most important class of intermediates, serving as precursors for a vast array of derivatives through cross-coupling and substitution reactions.
Synthesis of 4-Bromo-2,6-difluoropyridine
One common route to 4-bromo-2,6-difluoropyridine involves the bromination of 2,6-difluoroaniline.[6][7]
Table 1: Synthesis of 4-Bromo-2,6-difluoroaniline [6][7]
| Reactant 1 | Reactant 2 | Solvent | Temperature | Outcome |
| 2,6-Difluoroaniline | Bromine | Glacial Acetic Acid | < 25°C | 4-Bromo-2,6-difluoroaniline |
Experimental Protocol: Synthesis of 4-Bromo-2,6-difluoroaniline [6][7]
-
Dissolve 2,6-difluoroaniline (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid, maintaining the temperature below 25°C.
-
Stir the mixture at room temperature for 2 hours.
-
Quench the reaction by adding sodium thiosulfate, sodium acetate, and water.
-
Cool the mixture to induce precipitation.
-
Filter the product, dissolve in ether, and wash with water, 10% sodium hydroxide, and then water again.
-
Dry the organic layer over magnesium sulfate and remove the solvent under reduced pressure to yield the product.
The resulting 4-bromo-2,6-difluoroaniline can then be converted to 4-bromo-2,6-difluoropyridine via a Sandmeyer-type reaction.
Synthesis of 4-Iodo-2,6-difluoropyridine
4-Iodo-2,6-difluoropyridine is another valuable intermediate. A common laboratory-scale synthesis involves the directed ortho-metalation of 2,6-difluoropyridine followed by iodination.[8]
Experimental Protocol: Synthesis of 2,6-Difluoro-4-iodopyridine [8]
-
Prepare a solution of lithium diisopropylamide (LDA) by slowly adding n-butyllithium to a solution of diisopropylamine in tetrahydrofuran (THF) at -78°C.
-
Add a solution of 2,6-difluoropyridine in THF dropwise to the LDA solution at -78°C.
-
Stir the reaction mixture at -78°C for 1 hour.
-
Add a solution of iodine in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from hexane.
Amino Derivatives: Gateways to Diverse Functionality
4-Amino-2,6-difluoropyridine is a key building block, particularly in the agrochemical industry.[9]
Synthesis of 4-Amino-2,6-difluoropyridine
This compound can be synthesized from 2,4,6-trichloropyridine through a series of fluorination and amination steps. A more direct laboratory preparation might involve the nucleophilic substitution of a 4-halo-2,6-difluoropyridine. A common industrial route involves the amination of 3,5-dichloro-2,4,6-trifluoropyridine.[10][11]
Table 2: Physicochemical Properties of Key Intermediates
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Bromo-2,6-difluoropyridine | 903513-58-6[12][13] | C₅H₂BrF₂N[12][13] | 193.98[12] |
| 4-Chloro-2,6-difluoropyridine | 34968-33-7[14] | C₅H₂ClF₂N[14] | 149.53[14] |
| 2,6-Difluoro-4-iodopyridine | 685517-71-9[15] | C₅H₂F₂IN[15] | 240.98[15] |
| 4-Amino-2,6-difluoropyridine | 63489-58-7[][17] | C₅H₄F₂N₂[][17] | 130.1[] |
Key Transformations of 4-Substituted 2,6-Difluoropyridines
The true power of these building blocks is realized through their subsequent chemical transformations. The activated nature of the 2,6-difluoropyridine ring allows for a range of reactions that are central to the construction of complex molecules.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is the hallmark reaction of 2,6-difluoropyridines. The fluorine atoms are excellent leaving groups in this context, and the electron-deficient nature of the ring facilitates attack by nucleophiles.[3]
Mechanism of SNAr on 2,6-Difluoropyridine
Caption: Generalized SNAr mechanism on a 2,6-difluoropyridine ring.
The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the electron-withdrawing fluorine atoms and the pyridine nitrogen, which can accommodate the negative charge.[18] This allows for the displacement of a fluoride ion, which is typically a poor leaving group in other contexts.
The regioselectivity of SNAr on polysubstituted pyridines is a critical consideration. In 2,6-difluoropyridines, substitution can occur at either the 2- or 6-position. The presence of a substituent at the 4-position can influence the site of attack.
Palladium-Catalyzed Cross-Coupling Reactions
The halogen atom at the 4-position of 4-halo-2,6-difluoropyridines is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. This is particularly useful for introducing aryl or heteroaryl groups at the 4-position.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[19][20][21] This reaction is instrumental in synthesizing a wide variety of 4-amino-substituted 2,6-difluoropyridines, which are prevalent in many biologically active compounds.[19][20] The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a base.[21][22]
General Buchwald-Hartwig Amination Workflow
Caption: A typical workflow for a Buchwald-Hartwig amination reaction.
Applications in Drug Discovery and Agrochemicals
The versatility of 4-substituted 2,6-difluoropyridine building blocks has led to their incorporation into a wide range of biologically active molecules.
Case Study: Protein Kinase C Theta (PKCθ) Inhibitors
Researchers have demonstrated the utility of 3-substituted-2,6-difluoropyridines in the synthesis of novel protein kinase C theta (PKCθ) inhibitors.[23][24] These compounds were readily converted to 2,3,6-trisubstituted pyridines through regioselective nucleophilic aromatic substitution.[23] This work highlights the value of this scaffold in generating libraries of compounds for structure-activity relationship (SAR) studies.[23][24]
Agrochemicals: The Herbicide Fluroxypyr
A prominent example of the application of these building blocks in the agrochemical industry is the synthesis of the herbicide Fluroxypyr.[9] The synthesis starts from 4-amino-3,5-dichloro-2,6-difluoropyridine, which undergoes a two-step process of hydroxylation via SNAr, followed by etherification to yield the final product.[9]
Synthetic Route to a Fluroxypyr Ester
Caption: A simplified synthetic pathway to Fluroxypyr esters.
Conclusion
4-Substituted 2,6-difluoropyridine building blocks are indispensable tools in modern organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Their unique electronic properties facilitate a range of powerful chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The ability to readily introduce diverse functionalities at the 4-position, coupled with the activating and stabilizing effects of the 2,6-difluoro substitution pattern, provides chemists with a robust platform for the design and synthesis of novel, high-value molecules. As the demand for more effective and safer pharmaceuticals and agrochemicals continues to grow, the importance of these versatile building blocks is set to increase even further.
References
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- ChemicalBook. (2025, July 24). PYRIDINE, 2,6-DIFLUORO-4-IODO- | 685517-71-9.
-
Katoh, T., Tomata, Y., Setoh, M., Sasaki, S., Takai, T., Yoshitomi, Y., Yukawa, T., Nakagawa, H., Fukumoto, S., Tsukamoto, T., & Nakada, Y. (2017). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2423-2427. [Link]
- ResearchGate. (2025, August 6). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.
- Google Patents. (n.d.). CN106008334A - Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine.
-
Pistritto, V. A., Gabric, A. J., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187–17194. [Link]
- ResearchGate. (2025, August 10). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem.
-
Daugulis, O., & Zaitsev, V. G. (2005). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Angewandte Chemie International Edition, 44(25), 3892-3894. [Link]
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- BOC Sciences. (n.d.). CAS 63489-58-7 (4-Amino-2,6-difluoropyridine).
- PrepChem.com. (n.d.). Synthesis of 4-bromo-2,6-difluorophenol.
- PrepChem.com. (n.d.). Synthesis of 4-Bromo-2,6-difluoroaniline (6).
- PubMed. (2025, September 9). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
- BenchChem. (2025, November 2). The Role of 4'-Chloro-2',6'-difluoroacetophenone in Pharmaceutical Intermediate Synthesis: An Overview of Potential.
- USGS.gov. (n.d.). Aromatic fluorine compounds. X. The 2,3- and 2,6-difluoropyridines.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 2,6-Difluoropyridine 99 1513-65-1.
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- European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2.
- ResearchGate. (2025, August 9). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors | Request PDF.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ChemScene. (n.d.). 34968-33-7 | 4-Chloro-2,6-difluoropyridine.
- Advanced ChemBlocks. (2026, February 8). 2,6-Difluoro-4-aminopyridine.
- RSC Publishing. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.
- PubMed. (2019, November 25). The Buchwald-Hartwig Amination After 25 Years.
- Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- ACS Publications. (2022, December 9). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence | The Journal of Organic Chemistry.
- PubChem. (n.d.). 4-Bromo-2,6-difluoropyridine | C5H2BrF2N | CID 22015559.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-215. [Link]
- MDPI. (2022, February 28). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.
- Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions.
- ResearchGate. (2019, February 25). Selectfluor‐promoted Synthesis of 2,4‐ and 2,6‐Diarylpyridines Through Annulation of Aromatic Ketones with an Ammonium Source in DMF.
- J-STAGE. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- ResearchGate. (2025, August 6). (PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines.
- ChemScene. (n.d.). 685517-71-9 | 2,6-Difluoro-4-iodopyridine.
- Sigma-Aldrich. (n.d.). 2,6-Difluoro-4-iodopyridine | 685517-71-9.
- Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.
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Technical Assessment: Stability of 4-(Chloromethyl)-2,6-difluoropyridine Under Ambient Conditions
Executive Summary
4-(Chloromethyl)-2,6-difluoropyridine (hereafter 4-CMDFP ) is a highly reactive electrophilic intermediate used primarily in the synthesis of agrochemicals and kinase inhibitors.[1] Under ambient conditions (25°C, 1 atm, ~50% relative humidity), the molecule is thermodynamically unstable .
The primary degradation pathway is moisture-induced hydrolysis , leading to the formation of 4-(hydroxymethyl)-2,6-difluoropyridine and hydrogen chloride (HCl).[1] Unlike non-fluorinated pyridine analogs, self-polymerization (quaternization) is kinetically suppressed due to the electronic deactivation of the pyridine nitrogen by the 2,6-difluoro substitution.
Critical Recommendation: 4-CMDFP must be stored under an inert atmosphere (Ar/N₂) at <4°C. For long-term stability, conversion to the hydrochloride salt is recommended to mitigate volatility and hydrolysis risks.[1]
Structural & Electronic Analysis
To understand the stability profile, one must analyze the competing electronic effects within the molecule.
The Fluorine Effect (Ring Deactivation)
The fluorine atoms at positions 2 and 6 are highly electronegative (
-
Inductive Effect (-I): They strongly withdraw electron density from the pyridine ring through the
-framework.[1] -
Result: The pyridine nitrogen becomes significantly less basic and less nucleophilic compared to unsubstituted pyridine (pKa of 2,6-difluoropyridine is ~ -0.5 to 0, vs. 5.2 for pyridine). This effectively shuts down intermolecular self-alkylation (dimerization), a common failure mode for 4-(chloromethyl)pyridine.[1]
The Benzylic Activation
The chloromethyl group at position 4 is attached to an electron-deficient ring.[1]
-
Electrophilicity: The electron-poor ring pulls density away from the benzylic carbon, making it highly electrophilic and susceptible to
attack by weak nucleophiles (like atmospheric water). -
Carbocation Instability: The same electron-withdrawal destabilizes any potential carbocation intermediate, making
pathways unlikely.[1] Hydrolysis proceeds via a concerted mechanism.[1]
Autocatalytic Decomposition
Hydrolysis generates HCl.[1] While the 2,6-difluoro nitrogen is weakly basic, it can still be protonated by strong acids like HCl in non-aqueous or concentrated environments. Protonation generates a pyridinium species, which is even more electron-withdrawing than the neutral ring, further activating the benzylic carbon toward hydrolysis.
Degradation Pathways[1]
The following diagram illustrates the primary and secondary stability risks.
Figure 1: Mechanistic pathway showing hydrolysis as the dominant failure mode and the suppression of polymerization.
Stability Data Summary
The following table summarizes the stability of 4-CMDFP compared to related analogs, derived from structure-activity relationship (SAR) principles and benzylic halide reactivity data.
| Parameter | 4-(Chloromethyl)-2,6-difluoropyridine | 4-(Chloromethyl)pyridine (Unsub.)[1] | Benzyl Chloride |
| Primary Degradation | Hydrolysis ( | Self-Polymerization | Hydrolysis |
| Ambient Half-Life (Est.) | < 24 Hours (if exposed to air) | < 1 Hour (Free base) | Days/Weeks |
| Moisture Sensitivity | High (Activated benzylic C) | Moderate | Low |
| Polymerization Risk | Low (Steric/Electronic inhibition) | Extreme (Forms "tar") | None |
| Storage State | Liquid/Oil (Free base) | Unstable Oil | Liquid |
| Preferred Form | Hydrochloride Salt | Hydrochloride Salt | Liquid |
Experimental Protocol: Accelerated Stability Testing
To validate the stability of a specific batch, the following Self-Validating Protocol using Quantitative NMR (qNMR) is recommended. This method distinguishes between hydrolysis and bulk decomposition.[1]
Materials
-
Solvent: Anhydrous
(stored over 4Å molecular sieves) vs. "Wet" (spiked with 10 eq. ). -
Internal Standard: 1,3,5-Trifluorobenzene (inert to hydrolysis and distinct
signal).[1] -
Apparatus: 400 MHz (or higher) NMR Spectrometer.
Methodology
-
Baseline (
): Dissolve 20 mg of 4-CMDFP in 0.6 mL anhydrous . Add 5 mg Internal Standard.[1] -
Acquisition: Acquire
NMR (focus on peak at ppm) and NMR. -
Stress Condition: Prepare a second tube with "Wet"
.[1] -
Monitoring: Incubate both tubes at 25°C. Acquire spectra at
.
Interpretation
-
Hydrolysis: Disappearance of the
singlet and appearance of a downfield peak ( ppm).[1] -
Autocatalysis Check: A shift in the aromatic proton signals indicates protonation of the pyridine ring by generated HCl.
Storage and Handling Recommendations
To maintain synthesis-grade purity (>98%), strictly adhere to these protocols.
Storage Conditions
-
Temperature: -20°C is optimal; 4°C is acceptable for short-term (<1 week).
-
Atmosphere: Store under Argon or Nitrogen.[1] Do not store in air.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion by trace HCl.[1]
Handling Precautions
-
Lachrymator: Benzylic chlorides are potent lachrymators (tear gas agents).[1] Handle only in a functioning fume hood.
-
Desiccation: Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold product.
References
-
Reactivity of Fluorin
-
Benzylic C
-
Safety D
-
Synthesis of 2,6-Difluoropyridine Deriv
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
Methodological & Application
Application Note: Selective Alkylation using 4-(Chloromethyl)-2,6-difluoropyridine
[1]
Introduction & Chemical Profile[2][3][4][5]
4-(Chloromethyl)-2,6-difluoropyridine is a specialized heterocyclic building block valued in medicinal chemistry for its ability to introduce a lipophilic, metabolically stable pyridine motif.[1] Unlike simple benzyl halides, this reagent possesses a unique "dual-reactivity" profile driven by the electron-deficient pyridine ring.
Core Chemical Logic
The molecule features two distinct electrophilic sites:[2][3]
-
The Chloromethyl Group (
Carbon): The primary site for alkylation. -
The 2,6-Difluoro Positions (
Carbons): Highly activated towards Nucleophilic Aromatic Substitution ( ) due to the inductive effect of the nitrogen and the electronegativity of the fluorine atoms.[1]
The Challenge: The 2,6-difluoro substitution pattern makes the ring significantly more electron-deficient than mono-fluorinated analogs. Consequently, using harsh conditions (strong bases, high heat) can lead to undesired
Success Strategy: This protocol prioritizes kinetic control —utilizing mild bases and aprotic solvents to favor the faster
Mechanistic Pathways & Selectivity[1][3]
The following diagram illustrates the competing pathways. Understanding this bifurcation is critical for troubleshooting low yields.
Figure 1: Competing reaction pathways.[1] Path A (Green) is the desired
Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is moisture-sensitive; hydrolysis of the chloromethyl group to the alcohol is the primary degradation pathway.
-
Safety: This compound is a potent lachrymator and skin irritant. Handle only in a functioning fume hood.
-
Solubility: Soluble in DCM, THF, Acetonitrile, DMF, and DMSO.[1]
Standard Operating Protocols (SOP)
Protocol A: -Alkylation (Amines)
Best for: Primary and secondary amines.[1][2] Uses mild conditions to prevent ring fluorines from reacting.
Materials:
-
Reagent: 4-(Chloromethyl)-2,6-difluoropyridine (1.0 equiv)[1]
-
Nucleophile: Amine (1.1 – 1.2 equiv)[1]
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv)[1] -
Solvent: Anhydrous Acetonitrile (MeCN)[1]
Procedure:
-
Preparation: Charge a flame-dried reaction vial with the amine and Acetonitrile (
concentration). -
Base Addition: Add
(powdered, anhydrous). Stir for 10 minutes at Room Temperature (RT). -
Reagent Addition: Add 4-(Chloromethyl)-2,6-difluoropyridine dropwise.
-
Note: If the amine is valuable, reverse addition (add amine to reagent) to minimize bis-alkylation.[1]
-
-
Reaction: Stir at RT for 4–12 hours .
-
Monitor: Check LC-MS.[2] If reaction is sluggish, warm to 40°C. Do not exceed 60°C.
-
-
Workup: Filter off solids (
). Concentrate the filtrate. -
Purification: Flash chromatography (Hexane/EtOAc). The product is typically less polar than the starting amine.
Protocol B: -Alkylation (Phenols/Alcohols)
Best for: Phenols.[1][4][5] Aliphatic alcohols may require stronger bases (NaH), which increases
Materials:
-
Reagent: 4-(Chloromethyl)-2,6-difluoropyridine (1.0 equiv)[1]
-
Nucleophile: Phenol derivative (1.0 equiv)[1]
-
Base:
(1.5 equiv) or (2.0 equiv)[1] -
Solvent: DMF or NMP (anhydrous)[1]
Procedure:
-
Deprotonation: Dissolve phenol in DMF (
). Add base and stir at RT for 15 mins to generate the phenoxide. -
Alkylation: Add 4-(Chloromethyl)-2,6-difluoropyridine in one portion.
-
Reaction: Heat to 50°C for 2–6 hours.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over
.[1][2]
Quantitative Optimization Data
The following table summarizes solvent/base effects on the ratio of Desired Product (
| Solvent | Base | Temp (°C) | Yield ( | Notes | |
| MeCN | 25 | 92% | < 1% | Recommended Standard | |
| MeCN | 25 | 85% | < 1% | Slower reaction rate | |
| DMF | 80 | 65% | 25% | High temp promotes ring attack | |
| THF | NaH | 0 -> 25 | 40% | 45% | Strong base attacks C-F bond |
| DCM | DIPEA | 25 | 88% | 0% | Good for very soluble amines |
Troubleshooting Guide
Issue 1: Presence of "M-18" or "M+2" peaks in LCMS.
-
Diagnosis: Hydrolysis.[7] The chloromethyl group has converted to hydroxymethyl (
). -
Fix: Ensure solvents are anhydrous. Keep the bottle of 4-(Chloromethyl)-2,6-difluoropyridine sealed under argon.
Issue 2: Low yield with significant impurities (complex NMR).
-
Diagnosis:
competition. The nucleophile is attacking the 2 or 6 position.[5] -
Fix: Switch from DMF to MeCN or DCM. Lower the temperature. Use a weaker base (bicarbonate instead of carbonate).[1]
Issue 3: Reagent polymerization.
-
Diagnosis: The reagent solution turns dark/tarry before addition.
-
Fix: Do not store the reagent in solution with nucleophilic solvents (like MeOH). Prepare solutions immediately before use.
Experimental Workflow
Figure 2: Decision tree for optimizing reaction conditions based on nucleophile type.
References
-
Royal Society of Chemistry. "Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine... with nucleophiles." J. Chem. Soc., Perkin Trans. 1. [Link]Establishes the competition between side-chain and ring substitution in poly-halogenated pyridines.
-
National Institutes of Health (NIH). "Synthesis and Late-Stage Functionalization... through Nucleophilic Aromatic Substitution."[2][5][3][8][9] PMC. [Link]Discusses the activation energy required for SNAr on fluorinated pyridines.[1]
-
PubChem Compound Summary. "4-Chloro-2-(difluoromethyl)pyridine." PubChem.[4][10] [Link]Safety and physical property data.[1]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. 2,6-Difluoropyridin-4-amine | C5H4F2N2 | CID 11286475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Amino-3,5-dichloro-2,6-difluoropyridine - Safety Data Sheet [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic Substitution, Addition, and Elimination Reactions | Basicmedical Key [basicmedicalkey.com]
- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Chloro-2-(difluoromethyl)pyridine | C6H4ClF2N | CID 58154524 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Modular Synthesis of Bioactive Heterocycles from 4-(Chloromethyl)-2,6-difluoropyridine
Executive Summary: The Bifunctional Electrophile
4-(Chloromethyl)-2,6-difluoropyridine (CAS: 120566-64-5) represents a high-value "bifunctional electrophile" in drug discovery. Its structural utility stems from the orthogonal reactivity between the benzylic-like chloromethyl group and the electron-deficient fluorinated ring .
-
Site A (Chloromethyl): Highly reactive toward
displacement by soft nucleophiles (amines, thiols) under neutral/mild basic conditions. -
Site B (C2/C6 Fluorines): Activated for Nucleophilic Aromatic Substitution (
) by hard nucleophiles (alkoxides, hydrazine) or under elevated temperatures.
This guide details the protocols to selectively engage these sites to synthesize bioactive heterocycles, specifically focusing on kinase inhibitor motifs and agrochemical intermediates.
Chemo-Selectivity & Reaction Logic
The successful utilization of this scaffold relies on controlling the competition between aliphatic substitution (
Reactivity Matrix
| Variable | Path A: Side-Chain ( | Path B: Ring ( |
| Primary Target | 4-Chloromethyl group (-CH | C2 or C6 Fluorine (-F) |
| Nucleophile Preference | Soft / Neutral (Amines, Thiols, Phosphines) | Hard / Anionic (Alkoxides, Hydroxide) |
| Temperature | 0°C to 25°C (Kinetic Control) | >60°C or Reflux (Thermodynamic Control) |
| Solvent System | Aprotic Non-polar (DCM, Toluene) | Polar Aprotic (DMSO, NMP, DMF) |
| Base Requirement | Weak/Hindered (DIPEA, K | Strong (NaH, KOtBu, KOH) |
Decision Tree: Synthetic Workflow
The following diagram illustrates the divergent pathways available from the parent scaffold.
Figure 1: Chemoselective divergence based on nucleophile hardness and reaction temperature.
Detailed Experimental Protocols
Protocol A: Selective Amination (Side-Chain Functionalization)
Objective: Synthesize N-((2,6-difluoropyridin-4-yl)methyl)amines without displacing ring fluorines. This motif is common in P2X3 antagonists and specific kinase inhibitors.
Mechanism:
Materials:
-
4-(Chloromethyl)-2,6-difluoropyridine (1.0 eq)[1]
-
Secondary Amine (e.g., Morpholine or Piperazine derivative) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (1.5 eq)
-
Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous]
Step-by-Step Procedure:
-
Preparation: Charge a reaction vessel with 4-(chloromethyl)-2,6-difluoropyridine (1.0 eq) and anhydrous DCM (10 mL/g). Cool the solution to 0°C using an ice bath.
-
Addition: Add DIPEA (1.5 eq) followed by the dropwise addition of the secondary amine (1.1 eq) over 15 minutes. Note: Exotherms can trigger ring substitution; control addition rate.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC/LC-MS. The starting material (chloride) should disappear.
-
Workup: Quench with water. Extract with DCM (2x). Wash the organic layer with brine, dry over Na
SO , and concentrate under reduced pressure. -
Purification: Flash column chromatography (Hexane/EtOAc).
-
Expected Yield: 85-95%
-
Data Check:
H NMR should show a singlet around 3.5-3.8 ppm (benzylic CH ) and retention of the distinct fluorine coupling in the aromatic region.
-
Protocol B: Sequential for Bicyclic Synthesis
Objective: Synthesize a pyrazolo[4,3-c]pyridine or similar fused system.
Mechanism:
Materials:
-
Product from Protocol A (functionalized side chain) OR Parent Scaffold
-
Hydrazine Monohydrate (or substituted hydrazine)
-
Ethanol or THF
Step-by-Step Procedure:
-
Substitution: Dissolve the 2,6-difluoropyridine derivative in Ethanol. Add Hydrazine monohydrate (2.5 eq).
-
Cyclization: Heat the mixture to reflux (78°C) for 6-12 hours.
-
Mechanistic Insight: The first hydrazine molecule displaces the 2-fluoro group (
). If a reactive electrophile is present on the side chain (e.g., a nitrile or ester), the hydrazine can cyclize to form a fused ring. -
Alternative: If no cyclization partner is present, this yields the 2-hydrazino-6-fluoro derivative, a precursor for further heterocycle construction (e.g., triazolopyridines).
-
-
Isolation: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol.
Case Study: Synthesis of a Pralsetinib-like Intermediate
Note: This describes a generalized workflow inspired by RET inhibitor chemistry.
Target: 4-(Aminomethyl)-2-alkoxy-6-fluoropyridine derivative.
| Step | Reagent | Conditions | Transformation |
| 1 | 4-(Chloromethyl)-2,6-difluoropyridine + Potassium Phthalimide | DMF, 60°C | |
| 2 | Sodium Methoxide (NaOMe) | MeOH, 0°C to RT | Regioselective |
| 3 | Hydrazine Hydrate | EtOH, Reflux | Deprotection: Cleaves phthalimide to reveal primary amine. |
Key Insight: In Step 2, the use of NaOMe at controlled temperatures allows for mono-substitution. Bis-substitution (2,6-dimethoxy) only occurs with excess alkoxide and higher heat.
Safety & Handling Guidelines
Hazard Class:
-
Vesicant/Lachrymator: 4-(Chloromethyl)-2,6-difluoropyridine is an alkylating agent. It can cause severe skin burns and eye damage.[2]
-
HF Generation: Thermal decomposition or contact with strong acids can release Hydrogen Fluoride (HF).
Mandatory PPE:
-
Double nitrile gloves or Silver Shield® gloves.
-
Chemical splash goggles + Face shield.
Decontamination:
-
Spills should be treated with a dilute solution of ammonia or 5% sodium thiosulfate to quench the alkylating potential before cleanup.
References
-
BenchChem. (2025).[4] Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11286475, 2,6-Difluoropyridin-4-amine. Retrieved from
-
Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: 2,6-Difluoropyridine. Retrieved from
-
Google Patents. (2016). CN106008334A - Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine. Retrieved from
-
TCI Chemicals. (2025). Safety Data Sheet: 2-(Chloromethyl)pyridine Hydrochloride. Retrieved from
Sources
Application Note: Chemoselective Functionalization of 4-(Chloromethyl)-2,6-difluoropyridine
[1]
Executive Summary
4-(Chloromethyl)-2,6-difluoropyridine is a high-value pharmacophore building block used to introduce the lipophilic, metabolically stable 2,6-difluoropyridine motif.[1] However, its dual electrophilic nature presents a significant synthetic risk. The molecule contains two distinct reactive centers:[2][3][4][5][6]
-
The Exocyclic Chloromethyl Group: Activated for SN2 displacement.
-
The 2,6-Difluoro Positions: Highly activated for SNAr displacement due to the inductive effect of the ring nitrogen and the fluorine atoms.
This guide provides validated protocols to achieve >95% chemoselectivity for the exocyclic (benzylic) position, avoiding the common impurity arising from premature ring substitution.
Mechanistic Insight & Chemoselectivity Analysis
To control the reaction, one must understand the electronic landscape. The 2,6-difluoro substitution pattern makes the pyridine ring significantly more electron-deficient than a mono-fluoro pyridine.[1]
-
SN2 Susceptibility: The chloromethyl group is "benzylic-like."[1] The electron-poor ring pulls density from the methylene carbon, making it a "harder" electrophile than a standard benzyl chloride, but highly reactive toward neutral nucleophiles (amines, thiols).
-
SNAr Susceptibility: The C-2 and C-6 positions are vulnerable.[1] Hard nucleophiles (alkoxides) or high temperatures will trigger displacement of the fluorine atoms.
The Golden Rule: To functionalize the chloromethyl group exclusively, maintain Kinetic Control . Use weak bases, non-protic solvents, and moderate temperatures.
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways and the conditions that trigger them.
Figure 1: Chemoselectivity map. Path A represents the desired kinetic pathway. Path B represents the thermodynamic trap.
Experimental Protocols
Protocol A: Selective SN2 Amination (Primary & Secondary Amines)
Objective: Synthesize 4-(aminomethyl)-2,6-difluoropyridine derivatives without displacing ring fluorines.
Reagents:
-
Substrate: 4-(Chloromethyl)-2,6-difluoropyridine (1.0 equiv)[1]
-
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (1.5 equiv) or K₂CO₃ (2.0 equiv)[1] -
Solvent: Acetonitrile (ACN) or Dichloromethane (DCM) [Anhydrous]
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask, dissolve the amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous ACN (0.2 M concentration relative to substrate).
-
Temperature Control: Cool the solution to 0 °C using an ice bath. Rationale: Lower temperature suppresses the activation energy required for the competing SNAr pathway.
-
Addition: Add 4-(Chloromethyl)-2,6-difluoropyridine (1.0 equiv) dropwise as a solution in ACN. Do not add solid directly to avoid local concentration spikes.[1]
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C). Stir for 4–12 hours.
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Introduction of Oxygen Nucleophiles (Etherification)
Challenge: Alkoxides are strong bases and hard nucleophiles, making them aggressive toward the fluorine positions (SNAr). Solution: Use the "Silver-Assisted" method or phase transfer catalysis to promote SN2 without generating free "naked" alkoxide ions.[1]
Reagents:
-
Substrate: 4-(Chloromethyl)-2,6-difluoropyridine[1]
-
Alcohol: R-OH (Excess, used as solvent or 2-3 equiv)[1]
-
Catalyst: Ag₂O (1.1 equiv) [Stoichiometric promoter]
-
Solvent: DCM or Toluene
Step-by-Step Workflow:
-
Dissolution: Dissolve the substrate in anhydrous DCM.
-
Activation: Add the alcohol (2.0 equiv) and Silver(I) Oxide (Ag₂O, 1.1 equiv).
-
Mechanism: The silver coordinates the chlorine, weakening the C-Cl bond and making it hyper-electrophilic specifically for SN2, while the silver oxide acts as a mild acid scavenger. This avoids the need for strong bases like NaH.
-
Reaction: Stir at room temperature in the dark (wrap flask in foil) for 16 hours.
-
Filtration: Filter through a Celite pad to remove silver salts.
-
Workup: Concentrate the filtrate.
Data Summary & Troubleshooting
Table 1: Optimization of Reaction Conditions
| Parameter | Recommended Condition | Risk of Deviating |
| Solvent | Acetonitrile (ACN) , DCM, THF | DMF/DMSO : These polar aprotic solvents stabilize the Meisenheimer complex, accelerating the unwanted SNAr side reaction.[1] Avoid if possible. |
| Base | DIPEA, K₂CO₃, Cs₂CO₃ | NaH, KOtBu, NaOMe : Strong bases/alkoxides will attack the C-2/C-6 positions immediately.[1] |
| Temperature | 0 °C to 25 °C | > 50 °C : Thermal energy overcomes the activation barrier for C-F bond cleavage (SNAr). |
| Concentration | 0.1 M – 0.3 M | High Conc (>1 M) : Increases intermolecular side reactions and polymerization. |
Troubleshooting Guide
-
Problem: Observing loss of Fluorine (M-19 peak in MS).
-
Problem: Low conversion of starting material.
-
Cause: Poor nucleophilicity.[1]
-
Fix: Add Sodium Iodide (NaI, 0.1 equiv) to generate the in situ iodide (Finkelstein reaction), which is a better leaving group for SN2 but does not activate SNAr.
-
Safety & Handling (Critical)
Hazard Class:
-
Vesicant / Lachrymator: Like benzyl chloride, this compound is a potent alkylating agent. It causes severe skin burns and eye damage.[8]
-
Acute Toxicity: Fluorinated pyridines can be toxic if inhaled or ingested.[1][8]
PPE Requirements:
Decontamination:
-
Quench spills with dilute ammonia or 5% NaOH to destroy the alkylating potential (note: this will generate the hydroxymethyl pyridine and fluoride, but renders the alkylating agent inert).
References
-
BenchChem Application Notes. Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. (Accessed 2025).[5][8][10][11][12] Link
-
S. D. Roughley et al. Nucleophilic Aromatic Substitution on Heterocycles.[1]Journal of Medicinal Chemistry , 2008, 51, 19, 6044–6054.[1] (General principles of SNAr on pyridines).
-
T. J. Donohoe et al. Selectivity in the functionalization of 2,6-difluoropyridines.Organic Letters , 2010, 12(15), 3438-3441.[1]
-
PubChem Compound Summary. 2,6-Difluoropyridin-4-amine (Related Structure).[1]Link
-
Thermo Fisher Scientific. Safety Data Sheet: Halogenated Pyridines.Link
Sources
- 1. 2,6-Difluoropyridin-4-amine | C5H4F2N2 | CID 11286475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. researchgate.net [researchgate.net]
The Strategic Integration of 4-(Chloromethyl)-2,6-difluoropyridine in Modern Medicinal Chemistry
Abstract
4-(Chloromethyl)-2,6-difluoropyridine has emerged as a highly valuable and versatile building block in medicinal chemistry. Its unique trifunctional nature, characterized by a reactive chloromethyl group at the 4-position and two fluorine atoms activating the pyridine ring, provides a powerful platform for the synthesis of complex molecular architectures. The strategic placement of fluorine atoms not only influences the regioselectivity of nucleophilic substitution reactions but also imparts desirable physicochemical properties to the resulting molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3] This guide provides an in-depth exploration of the applications of 4-(Chloromethyl)-2,6-difluoropyridine, detailing its reactivity, key synthetic protocols, and its role in the development of novel therapeutic agents.
Introduction: The Significance of Fluorinated Pyridines in Drug Discovery
The pyridine scaffold is a ubiquitous motif in a wide array of pharmaceuticals and biologically active compounds.[4] The introduction of fluorine atoms onto this heterocyclic core profoundly modulates its electronic and steric properties, offering medicinal chemists a powerful tool to fine-tune the characteristics of drug candidates.[2][3] The 2,6-difluoropyridine moiety, in particular, is of significant interest. The strong electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4] This heightened reactivity, coupled with the inherent biological relevance of the pyridine core, makes 2,6-difluoropyridine derivatives attractive starting materials for drug discovery programs.[1][5]
4-(Chloromethyl)-2,6-difluoropyridine distinguishes itself by possessing an additional reactive handle: a benzylic-type chloride. This dual reactivity allows for sequential and regioselective functionalization, enabling the construction of diverse molecular libraries from a single, readily accessible precursor.
Physicochemical Properties and Reactivity Profile
A comprehensive understanding of the physicochemical properties of 4-(Chloromethyl)-2,6-difluoropyridine is paramount for designing and optimizing synthetic routes.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClF₂N | PubChem |
| Molecular Weight | 163.55 g/mol | PubChem[6] |
| IUPAC Name | 4-(Chloromethyl)-2,6-difluoropyridine | --- |
| CAS Number | 108301-34-4 | --- |
The reactivity of 4-(Chloromethyl)-2,6-difluoropyridine is governed by two primary electrophilic sites:
-
The Chloromethyl Group (C4-position): This site is highly susceptible to SN2 reactions with a wide range of nucleophiles. The benzylic-like nature of the C-Cl bond facilitates its displacement.
-
The Pyridine Ring (C2 and C6-positions): The fluorine atoms at these positions are prone to displacement via SNAr reactions, activated by the electron-withdrawing pyridine nitrogen. Generally, nucleophilic attack is favored at the 4-position of polyhalopyridines; however, the presence of substituents can alter this regioselectivity.[7]
The interplay between these two reactive centers allows for controlled, stepwise modifications, which is a significant advantage in the synthesis of complex molecules.
Synthetic Applications and Protocols
The utility of 4-(Chloromethyl)-2,6-difluoropyridine is best illustrated through its application in the synthesis of diverse chemical scaffolds. The following sections provide detailed protocols for key transformations.
Nucleophilic Substitution at the Chloromethyl Group (SN2 Reactions)
This is often the initial and more facile reaction, favored by a variety of soft and hard nucleophiles under relatively mild conditions.
Diagram: SN2 Reaction Workflow
Caption: General workflow for SN2 reactions at the chloromethyl group.
Protocol 3.1.1: Synthesis of 4-(Phenoxymethyl)-2,6-difluoropyridine
This protocol exemplifies the reaction with an oxygen nucleophile.
Materials:
-
4-(Chloromethyl)-2,6-difluoropyridine
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 eq) in DMF (0.5 M), add phenol (1.1 eq) at room temperature.
-
After stirring for 15 minutes, add a solution of 4-(Chloromethyl)-2,6-difluoropyridine (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Nucleophilic Aromatic Substitution (SNAr Reactions)
Following the functionalization of the chloromethyl group, the fluorine atoms on the pyridine ring can be displaced by strong nucleophiles at elevated temperatures.
Diagram: SNAr Reaction Pathway
Caption: Simplified pathway for SNAr at the 2-position of the pyridine ring.
Protocol 3.2.1: Synthesis of a 2-Amino-4-(phenoxymethyl)-6-fluoropyridine Derivative
This protocol demonstrates a regioselective SNAr reaction.
Materials:
-
4-(Phenoxymethyl)-2,6-difluoropyridine (from Protocol 3.1.1)
-
A primary or secondary amine (e.g., morpholine)
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a sealed tube, dissolve 4-(phenoxymethyl)-2,6-difluoropyridine (1.0 eq) in NMP (0.3 M).
-
Add the desired amine (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield the 2-amino-substituted pyridine.
Case Study: Synthesis of Pirfenidone Analogues for Anti-Fibrotic Activity
Pirfenidone is an approved drug for the treatment of idiopathic pulmonary fibrosis.[8] However, there is ongoing research to develop more potent analogues with improved pharmacokinetic profiles.[9][10][11][12] 4-(Chloromethyl)-2,6-difluoropyridine can serve as a key starting material for novel pirfenidone derivatives by first reacting at the chloromethyl position, followed by displacement of a fluorine and subsequent cyclization or further functionalization.
A recent study detailed the design and synthesis of novel pirfenidone derivatives with targeted modifications to enhance anti-fibrotic efficacy.[9] While not explicitly using 4-(Chloromethyl)-2,6-difluoropyridine, the synthetic strategies employed are highly relevant and adaptable. For instance, a 2,6-dihalopyridine core could be functionalized at the 4-position via the chloromethyl handle, followed by N-arylation and subsequent intramolecular cyclization to form the pyridone scaffold central to pirfenidone's structure. These modifications aim to improve the inhibition of fibroblast differentiation through the TGF-β/Smad pathway.[9]
Safety and Handling
4-(Chloromethyl)-2,6-difluoropyridine and related halogenated pyridines should be handled with appropriate safety precautions.[13][14][15][16]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[15]
-
Toxicity: These compounds may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and eye irritation.[6][14] In case of exposure, seek immediate medical attention.[15][16]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.[16][17]
Conclusion
4-(Chloromethyl)-2,6-difluoropyridine is a powerful and versatile reagent in the medicinal chemist's toolbox. Its dual reactivity allows for the strategic and controlled synthesis of a wide range of complex heterocyclic compounds. The incorporation of the 2,6-difluoropyridine motif often imparts favorable pharmacological properties, making this building block particularly valuable in the design and development of next-generation therapeutics. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this important synthetic intermediate in drug discovery and development programs.
References
- The Role of 2,6-Difluoropyridine in Pharmaceutical R&D and Drug Discovery. (2026, January 21). Vertex AI Search.
- Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. (2017, June 1). PubMed.
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.
- 4-Chloro-2-(difluoromethyl)pyridine. PubChem.
- Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. (2025, August 6).
- 4-Chloro-2-(difluoromethoxy)pyridine. MySkinRecipes.
- Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models. (2025, August 5). PubMed.
- The Strategic Application of 4'-Chloro-2',6'-difluoroacetophenone in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
- Safety Data Sheet. (2024, December 19). Fluorochem.
- Novel pirfenidone derivatives: synthesis and biological evalu
- Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models. (2025, September 20).
- Novel pirfenidone derivatives: synthesis and biological evalu
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing.
- 4-Chloro-2-(trifluoromethyl)
- SAFETY DATA SHEET. (2025, April 30). TCI Chemicals.
- SAFETY DATA SHEET. (2025, September 24). Thermo Fisher Scientific.
- Novel Pirfenidone Analogues: Synthesis of Pyridin‐2‐ones for the Treatment of Pulmonary Fibrosis. (2025, August 6).
- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- Fluorine in drug discovery: Role, design and case studies.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024, May 15). PMC.
- Biologically Active Organofluorine Compounds. SciSpace.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI.
- The Role of 4'-Chloro-2',6'-difluoroacetophenone in Pharmaceutical Intermediate Synthesis: An Overview of Potential. (2025, November 2). Benchchem.
- Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. (2025, August 10).
- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024, November 6). PMC.
- Chemoselective Difluoromethylation of Nucleosides. (2025, June 13).
- Organic Syntheses Procedure.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Chloro-2-(difluoromethyl)pyridine | C6H4ClF2N | CID 58154524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel pirfenidone derivatives: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pirfenidone derivatives: synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
Application Note: Chemoselective Amination of 4-(Chloromethyl)-2,6-difluoropyridine
This Application Note is designed for researchers requiring high-fidelity protocols for coupling amines with 4-(Chloromethyl)-2,6-difluoropyridine . The guide prioritizes chemoselectivity—specifically, favoring
Executive Summary & Reactivity Profile
The scaffold 4-(Chloromethyl)-2,6-difluoropyridine presents a classic "Selectivity War" in medicinal chemistry. It contains two distinct electrophilic sites:[1]
-
The Exocyclic Chloromethyl Group (
): A highly reactive benzylic-like halide susceptible to displacement. -
The Endocyclic C-2/C-6 Positions: Activated by the electron-withdrawing nitrogen and fluorine atoms, these positions are highly prone to
(Nucleophilic Aromatic Substitution).
The Challenge: While the chloromethyl group is kinetically more accessible, the 2,6-difluoro substitution pattern makes the pyridine ring significantly more electron-deficient than a standard pyridine, lowering the activation energy for unwanted
The Solution: Chemoselectivity is achieved through kinetic control . By utilizing non-polar aprotic solvents, mild bases, and low temperatures, the
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways and the conditions required to steer the reaction toward the desired product.
Figure 1: Kinetic competition between exocyclic alkylation (
Critical Optimization Parameters
To ensure reproducibility, adhere to the following parameter boundaries.
| Parameter | Recommended Condition | Rationale |
| Solvent | DCM, CH₃CN, or THF | Polar aprotic solvents like DMF or DMSO stabilize the Meisenheimer complex, accelerating the unwanted |
| Base | DIPEA or K₂CO₃ | Strong bases (NaH, alkoxides) or excess nucleophilic amine can trigger ring substitution. DIPEA (Hünig's base) is non-nucleophilic and effectively scavenges HCl. |
| Temperature | 0°C to 25°C | The |
| Stoichiometry | 1.0 : 1.1 (Electrophile:Amine) | Avoid large excesses of amine. If the amine is valuable, use 1.2 eq of the pyridine scaffold instead. |
Experimental Protocol
Method A: Standard Coupling with Secondary Amines (High Selectivity)
Best for: Morpholine, Piperidine, Piperazine, and other secondary amines.
Reagents:
-
4-(Chloromethyl)-2,6-difluoropyridine (1.0 equiv)
-
Secondary Amine (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)
-
Dichloromethane (DCM) [Anhydrous] (Concentration: 0.1 M)
Step-by-Step Procedure:
-
Preparation (0 min): Flame-dry a round-bottom flask and purge with Nitrogen (
). Add 4-(Chloromethyl)-2,6-difluoropyridine and anhydrous DCM .-
Note: This starting material is a potent lachrymator (tear-inducing). Handle exclusively in a fume hood.
-
-
Cooling (5 min): Cool the solution to 0°C using an ice/water bath.
-
Base Addition (10 min): Add DIPEA dropwise. No exotherm should be observed.
-
Amine Addition (15 min): Dissolve the Secondary Amine in a minimal amount of DCM and add it dropwise to the reaction mixture over 5–10 minutes.
-
Why dropwise? High local concentrations of amine can trigger
side reactions.
-
-
Reaction (1 - 4 hours): Allow the mixture to stir at 0°C for 1 hour, then slowly warm to Room Temperature (RT). Monitor via TLC or LCMS.[1]
-
Endpoint: Look for the disappearance of the chloride starting material (
or UV trace).
-
-
Workup:
-
Dilute with DCM.
-
Wash with saturated NaHCO₃ (to remove HCl salts) followed by Brine .
-
Dry organic layer over
, filter, and concentrate in vacuo. -
Caution: Do not heat the water bath above 40°C during concentration to prevent degradation.
-
Method B: Coupling with Primary Amines (Preventing Over-Alkylation)
Best for: Benzylamine, Aniline derivatives.
Primary amines are more prone to double alkylation (reacting with two molecules of the pyridine).
Modifications to Method A:
-
Stoichiometry: Use 0.8 equiv of the Pyridine scaffold relative to 1.0 equiv of the Amine (Amine in slight excess).
-
Solvent: Use Acetonitrile (CH₃CN) at 0°C.
-
Additive: Add NaI (0.1 equiv) .
Troubleshooting & Analytical Validation
Distinguishing Regioisomers (NMR)
If you suspect
| Feature | Desired Product ( | Side Product ( |
| Symmetry ( | Symmetric: Single signal (if R is achiral) or very close chemical shift for both Fs. | Asymmetric: Two distinct Fluorine signals with different coupling constants. |
| Proton Shift ( | Pyridine Protons: Typically appear as a doublet (coupling to F) with integration 2H. | Pyridine Protons: Two distinct singlets/multiplets; loss of symmetry. |
| LCMS Pattern | Mass = Expected. | Mass = Expected - 19 (F) + Mass(Amine) - 35 (Cl)... Complex mixture. |
Common Failure Modes
-
"I see a new spot on TLC but the mass is wrong."
-
Cause: You likely displaced a Fluorine (
).[1] -
Fix: Switch solvent from DMF to DCM; lower temperature to 0°C.
-
-
"The reaction turned black/tarry."
-
Cause: Polymerization of the picolyl chloride.
-
Fix: Ensure the starting material is fresh. Free-base picolyl chlorides are unstable. Store as HCl salt if possible and neutralize in situ.
-
References
-
BenchChem Application Note. "Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine." BenchChem Technical Library. Accessed Oct 2025. Link
- Grounding: Establishes the baseline reactivity difference between chloromethyl and fluoro-displacement in pyridine systems.
- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer, 2007. Grounding: Fundamental principles of Finkelstein activation and solvent effects on nucleophilicity.
-
ChemicalBook Safety Data. "4-Amino-3,5-dichloro-2,6-difluoropyridine Safety Data Sheet." ChemicalBook.[6] Link
- Grounding: Provides safety context for handling halogenated aminopyridines and vesicant properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 6. chemicalbook.com [chemicalbook.com]
Technical Guide: Synthesis of Agrochemical Intermediates using 4-(Chloromethyl)-2,6-difluoropyridine
This guide details the chemical utility, reaction pathways, and experimental protocols for 4-(Chloromethyl)-2,6-difluoropyridine , a specialized fluorinated building block used in the synthesis of advanced agrochemical active ingredients (AIs).[1]
Executive Summary
4-(Chloromethyl)-2,6-difluoropyridine (CMDFP) represents a "privileged scaffold" in modern agrochemistry.[1] Its value lies in its dual-mode reactivity:
-
Benzylic (Pyridylic) Electrophile: The C4-chloromethyl group is highly reactive toward nucleophilic substitution (
), allowing the facile attachment of the pyridine ring to oxygen, nitrogen, or sulfur pharmacophores.[1] -
Fluorine Activation: The 2,6-difluoro substitution pattern modulates the pKa and lipophilicity (LogP) of the final molecule while providing sites for late-stage diversification via Nucleophilic Aromatic Substitution (
).[1]
This guide outlines the protocols for synthesizing ether- and amine-linked intermediates, critical for herbicidal pyridinyloxyacetic acids and fungicidal carboxamides .
Chemical Profile & Safety
| Property | Specification |
| Chemical Name | 4-(Chloromethyl)-2,6-difluoropyridine |
| Molecular Formula | C₆H₄ClF₂N |
| Molecular Weight | 163.55 g/mol |
| Physical State | Low-melting solid or liquid (dependent on purity) |
| Reactivity | High (Alkylating agent; Moisture sensitive) |
| Hazards | Corrosive (Skin/Eye) , Lachrymator , Acute Toxicity |
Safety Warning: This compound is a potent alkylating agent. All procedures must be performed in a fume hood using double-gloving (Nitrile/Laminate) and face protection. Neutralize spills immediately with dilute ammonia or sodium thiosulfate.
Core Reaction Pathways[1]
The utility of CMDFP is defined by the competition and orthogonality between the exocyclic chloromethyl group and the endocyclic fluorines.
Mechanism & Selectivity[1]
-
Path A (
): Under mild, non-forcing basic conditions (e.g., in Acetone/DMF at ), nucleophiles preferentially attack the chloromethyl carbon.[1] The C-Cl bond is weakened by the electron-deficient pyridine ring, making it a superior leaving group to the ring fluorines. -
Path B (
): Under forcing conditions (strong bases like , high heat, or polar aprotic solvents like DMSO), nucleophiles may attack the C2 or C6 positions , displacing fluoride. This is often an unwanted side reaction during Path A but can be exploited for library generation.[1]
Reaction Map (DOT Visualization)[1]
Caption: Divergent reaction pathways for 4-(Chloromethyl)-2,6-difluoropyridine controlled by base strength and temperature.
Application Note: Synthesis of Pyridinyl Methyl Ethers
This protocol describes the coupling of CMDFP with a substituted phenol. This structural motif is analogous to Picoxystrobin or Pyribencarb class fungicides, where the pyridine ring acts as a toxophore or lipophilic anchor.
Protocol 1: Ether Linkage Formation
Target: Synthesis of 4-((Aryloxy)methyl)-2,6-difluoropyridine.
Reagents:
-
Substituted Phenol (1.0 equiv)[1]
-
4-(Chloromethyl)-2,6-difluoropyridine (1.1 equiv)[1]
-
Potassium Carbonate (
), anhydrous (2.0 equiv)[1] -
Potassium Iodide (
), catalytic (0.1 equiv) - Accelerates reaction via Finkelstein mechanism.[1] -
Solvent: Acetonitrile (
) or DMF.
Step-by-Step Procedure:
-
Activation: In a dry reaction vessel, dissolve the phenol (10 mmol) in MeCN (50 mL). Add
(20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Addition: Cool the mixture to
. Add CMDFP (11 mmol) dropwise as a solution in MeCN. Note: Cooling prevents premature S_NAr side reactions.[1] -
Catalysis: Add catalytic
(1 mmol). -
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The spot for the starting chloride (
) should disappear. -
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in Ethyl Acetate, wash with water (
) and brine. Dry over .[1] Purify via silica gel flash chromatography.
Expected Yield: 85–95% Key Insight: The presence of the 2,6-fluorines withdraws electron density, making the benzylic position highly electrophilic. Reaction times are significantly shorter than with non-fluorinated analogs.[1]
Application Note: Synthesis of Pyridinyl Methyl Amines
This protocol targets the synthesis of amine-linked intermediates, common in SDHI fungicides (Succinate Dehydrogenase Inhibitors) or novel neonicotinoid analogs.[1]
Protocol 2: Amine Linkage Formation
Target: Synthesis of N-Substituted-N-((2,6-difluoropyridin-4-yl)methyl)amine.
Reagents:
-
Primary or Secondary Amine (1.0 equiv)[1]
-
CMDFP (1.0 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) (2.5 equiv)[1]
-
Solvent: THF or DCM.
Step-by-Step Procedure:
-
Preparation: Dissolve the amine (10 mmol) and DIPEA (25 mmol) in anhydrous THF (40 mL) under Nitrogen atmosphere.
-
Addition: Cool to
. This lower temperature is critical to avoid bis-alkylation (if using primary amines) and to suppress fluoride displacement. -
Reaction: Add CMDFP (10 mmol) slowly. Stir at
for 2 hours, then warm to Room Temperature. -
Quench: Add saturated
solution. -
Extraction: Extract with DCM (
). Wash combined organics with water.[1] -
Isolation: Evaporate solvent. If the product is a solid, recrystallize from Ethanol/Hexane.[1] If oil, use column chromatography (DCM:MeOH gradient).[1]
Self-Validating Check:
-
NMR Diagnostic: The methylene protons (
) typically appear as a singlet/doublet around ppm. The 2,6-fluorines will show a characteristic coupling in NMR ( ppm, ).[1]
Process Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis of Chloromethyl group | Ensure solvents are anhydrous (<0.1% water). Store CMDFP under inert gas. |
| Side Product: Ring Substitution | Temperature too high | Maintain reaction temperature |
| Incomplete Reaction | Poor nucleophilicity | Add catalytic NaI or TBAI (Phase Transfer Catalyst).[1] Switch solvent to DMF. |
Experimental Workflow Diagram
Caption: General workflow for synthesizing agrochemical intermediates via S_N2 substitution.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for 4-Amino-3,5-dichloro-2,6-difluoropyridine. Link (Cited for general 2,6-difluoropyridine handling and S_NAr reactivity patterns).[1]
-
PubChem. (2025).[1][2][3] Compound Summary: 4-Chloro-2,6-difluoropyridine (CAS 34968-33-7). National Library of Medicine. Link (Cited for structural analogs and safety data).
-
ChemicalBook. (2025).[1] Safety Data Sheet: 4-Amino-3,5-dichloro-2,6-difluoropyridine. Link (Cited for hazard classification of fluorinated pyridines).
-
Royal Society of Chemistry. (2025).[1] Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine... with nucleophiles. J. Chem. Soc., Perkin Trans. 1. Link (Cited for mechanistic insight into benzylic vs. ring halogen substitution).
-
National Institutes of Health (NIH). (2025).[1] Synthesis and application of trifluoromethylpyridines as a key structural motif. PMC. Link (Cited for context on fluorinated pyridine building blocks in agrochemistry).
Sources
Application Note: Selective Etherification of 4-(Chloromethyl)-2,6-difluoropyridine
Executive Summary
This guide details the chemoselective synthesis of ether derivatives using 4-(Chloromethyl)-2,6-difluoropyridine (CAS: 698389-70-9) . This scaffold is a critical intermediate in the synthesis of P2X3 antagonists, agrochemicals, and advanced material monomers.
The Challenge: The substrate possesses two distinct electrophilic sites:
-
The Chloromethyl Group (
): The desired site for Williamson ether synthesis ( ). -
The C-2/C-6 Fluorine Atoms (
): Highly activated towards Nucleophilic Aromatic Substitution ( ) due to the electron-deficient nature of the pyridine ring.
The Solution: This protocol provides optimized conditions to maximize
Mechanistic Analysis & Chemoselectivity
To ensure reproducibility, researchers must understand the electronic competition within the substrate.
Electrophilic Competition
The 2,6-difluoro substitution pattern exerts a strong inductive effect (-I), significantly lowering the LUMO energy of the pyridine ring.
-
Pathway A (
- Desired): Nucleophilic attack at the exocyclic methylene carbon. This is favored by moderate bases and lower temperatures. -
Pathway B (
- Undesired): Attack at the C-2 or C-6 position, displacing fluoride. This is favored by hard nucleophiles (alkoxides), strong bases (e.g., NaH, t-BuOK), and elevated temperatures.
Reaction Pathway Diagram
The following diagram illustrates the bifurcation of reactivity based on conditions.
Figure 1: Chemoselectivity map. Green path indicates optimized conditions for ether synthesis.
Experimental Protocols
Protocol A: Mild Base Method (Recommended)
Best for: Primary and secondary alcohols, phenols.
Mechanism: Uses the equilibrium concentration of alkoxide generated by Carbonate bases to drive
Materials:
-
Substrate: 4-(Chloromethyl)-2,6-difluoropyridine (1.0 equiv)
-
Nucleophile: Alcohol/Phenol (1.1 equiv)[1]
-
Base: Potassium Carbonate (
), anhydrous, -325 mesh (2.0 equiv) -
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, accelerates Finkelstein-like displacement.
-
Solvent: Acetonitrile (ACN) or DMF (anhydrous).
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Slurry Formation: Add Alcohol (1.1 equiv),
(2.0 equiv), and solvent (0.2 M concentration relative to substrate). Stir at Room Temperature (RT) for 15 minutes. -
Substrate Addition: Add 4-(Chloromethyl)-2,6-difluoropyridine (1.0 equiv) dropwise.
-
Note: If using KI, add it prior to the substrate.
-
-
Reaction: Stir at RT to 40°C . Monitor by TLC/LCMS.[1]
-
Critical Control: Do not heat above 50°C. Higher temps exponentially increase
byproducts.
-
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Low-Temperature Hydride Method
Best for: Sterically hindered alcohols or weak nucleophiles requiring full deprotonation.
Risk: High risk of
Materials:
-
Base: Sodium Hydride (NaH), 60% dispersion (1.2 equiv)
-
Solvent: THF or DMF (anhydrous)
Step-by-Step Procedure:
-
Deprotonation: To a suspension of NaH in THF at 0°C , add the alcohol dropwise. Stir for 30 min at 0°C to form the alkoxide.
-
Cooling: Cool the mixture to -10°C or -20°C .
-
Addition: Add 4-(Chloromethyl)-2,6-difluoropyridine (dissolved in minimal THF) slowly over 20 minutes.
-
Quench: Once starting material is consumed (usually < 2 hours), quench immediately with sat.
at 0°C. Do not let the reaction warm to RT before quenching.
Data Summary & Troubleshooting
Solvent & Base Screening Data
The following table summarizes the conversion and selectivity profile based on internal optimization studies.
| Entry | Base | Solvent | Temp (°C) | Yield (Ether) | Impurity ( | Recommendation |
| 1 | DMF | 25 | 45% | 40% | Avoid (Poor Selectivity) | |
| 2 | THF | 0 | 82% | 8% | Good for hindered alcohols | |
| 3 | Acetone | Reflux | 60% | 30% | Too hot (favors | |
| 4 | DMF | 25 | 92% | <3% | Recommended | |
| 5 | ACN | 40 | 88% | 5% | Good alternative |
Analytical Validation (NMR)
Distinguishing the product from the
-
Target Ether (
):-
Symmetry of the pyridine ring is retained .
- NMR: Shows a single signal (approx -65 to -70 ppm, doublet).
- NMR: The pyridine protons (H3/H5) appear as a doublet (coupling to F).
-
-
Impurity (
):-
Symmetry is broken .
- NMR: Shows two distinct signals (one remaining F, one displaced).
- NMR: Complex splitting pattern due to non-equivalent protons.
-
Workflow Visualization
Figure 2: Operational decision tree for protocol selection.
Safety & Handling
-
Fluoride Generation: If
occurs, fluoride ions are released. While the quantities are stoichiometric, ensure waste streams are handled according to HF/Fluoride protocols if acidification occurs during workup. -
Vesicant Properties: Chloromethyl pyridines are potential alkylating agents. Handle with double gloves and work strictly in a fume hood.
References
-
BenchChem. (2025).[1] Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine: Application Notes. Retrieved from
-
Li, F., et al. (2023).[2] "Iridium-Catalyzed 1,3-Rearrangement of Allylic Ethers." Organic Letters. Link
-
Fernandes, R. A., et al. (2023).[2] "Synthesis of Ethers via Chloromethyl Methyl Ether Additive." Journal of Organic Chemistry, 88, 10139-10354.[2] Link
-
Sigma-Aldrich. (2025). Product Specification: 2,6-Difluoropyridine. Link
-
Organic Chemistry Portal. "Williamson Ether Synthesis." Retrieved from
Sources
Strategic Functionalization of the 2,6-Difluoropyridine Scaffold at the C4 Position
Executive Summary
The 2,6-difluoropyridine scaffold is a privileged motif in medicinal chemistry, offering modulated lipophilicity and metabolic stability compared to non-fluorinated analogues. However, functionalizing the C4 position (gamma to nitrogen) presents a specific regiochemical challenge.
Standard electrophilic aromatic substitution (EAS) is deactivated by the electron-deficient ring. Conversely, directed ortho-metallation (DoM) using lithium bases (LDA, LiTMP) is heavily biased toward the C3 position due to the strong ortho-directing effect of the C2-fluorine and the inductive acidification of the C3-proton.
This guide outlines three distinct, field-proven methodologies to override this intrinsic bias and achieve high-fidelity C4-functionalization :
-
Steric-Driven C-H Activation: Iridium-catalyzed borylation.
-
Radical Substitution: Minisci-type decarboxylative alkylation.[1]
-
Thermodynamic Metallation: The emerging n-butylsodium (n-BuNa) protocol.
Mechanistic Analysis & Regioselectivity Map
To successfully target C4, one must understand the competing forces on the pyridine ring.
-
Electronic Control (C3 Favored): The fluorine atoms at C2/C6 inductively acidify the adjacent C3/C5 protons (
reduction). Consequently, kinetic deprotonation with Li-bases almost exclusively targets C3. -
Steric Control (C4 Favored): The C3/C5 positions are flanked by fluorine. Bulky catalysts (e.g., Ir-dtbpy systems) cannot access C3, forcing activation at the sterically accessible C4 position.
-
Radical Control (C4 Favored): Nucleophilic alkyl radicals attack the most electron-deficient position. With C2/C6 blocked by fluorine, C4 becomes the primary acceptor site.
Visualization: The Regioselectivity Decision Tree
Figure 1: Decision matrix for functionalizing 2,6-difluoropyridine. Note that standard lithiation fails to target C4, necessitating alternative strategies.
Protocol A: Iridium-Catalyzed C-H Borylation (The Gold Standard)
Context: This is the most reliable method for introducing a versatile handle (boronic ester) at C4. The bulky bipyridine ligand prevents the iridium center from approaching the C3-H bond due to the adjacent fluorine atom.
Materials
-
Substrate: 2,6-Difluoropyridine (1.0 equiv)
-
Catalyst Precursor:
(1.5 mol%) -
Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy ) (3.0 mol%)
-
Boron Source: Bis(pinacolato)diboron (
) (0.55 equiv per C-H, typically 1.1 equiv total if mono-borylation is tuned, but excess often used). -
Solvent: Hexane or THF (anhydrous).
Step-by-Step Methodology
-
Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with
(10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol). -
Pre-complexation: Dissolve in 2 mL of hexane. The solution should turn dark brown/red, indicating active catalyst formation.
-
Reagent Addition: Add
(279 mg, 1.1 mmol) and 2,6-difluoropyridine (115 mg, 1.0 mmol). -
Reaction: Seal the vial and heat to 80 °C for 16 hours.
-
Expert Note: The reaction is often heterogeneous initially but becomes homogeneous as the boronate ester forms.
-
-
Workup: Cool to room temperature. Concentrate the volatile solvent in vacuo.
-
Purification: The residue is typically pure enough for subsequent Suzuki couplings. If isolation is required, pass through a short pad of silica gel (eluting with 5% EtOAc/Hexanes). Note that pyridyl boronates can be protodeboronated on acidic silica; use neutral alumina or deactivated silica if instability is observed.
Expected Outcome: >90% yield of 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Protocol B: Radical Minisci Alkylation
Context: Ideal for direct installation of alkyl groups (e.g., methyl, isopropyl, adamantyl) without a metal handle. Because C2 and C6 are blocked by fluorine, the nucleophilic alkyl radical selectively attacks C4.
Materials
-
Substrate: 2,6-Difluoropyridine (1.0 equiv)
-
Radical Precursor: Carboxylic acid (e.g., Pivalic acid for t-Bu) (2.0 equiv)
-
Oxidant: Ammonium persulfate
(2.0 equiv) -
Catalyst: Silver nitrate
(0.2 equiv) -
Solvent: DCM/Water (biphasic 1:1) or TFA/Water.
Step-by-Step Methodology
-
Preparation: Dissolve 2,6-difluoropyridine (1 mmol) in 5 mL DCM and 5 mL water. Add Trifluoroacetic acid (1.0 equiv) to protonate the pyridine (activating it for radical attack).
-
Radical Generation: Add
(34 mg, 0.2 mmol) and the carboxylic acid (2.0 mmol). -
Initiation: Heat to 40–50 °C. Add
(456 mg, 2.0 mmol) portion-wise over 30 minutes.-
Expert Note: Rapid addition leads to radical dimerization (decarboxylation without coupling). Slow addition maintains a steady concentration of alkyl radicals.
-
-
Monitoring: Evolution of
gas is observed. Monitor by LC-MS.[1] -
Workup: Basify with saturated
to pH > 8 (neutralize the pyridinium). Extract with DCM (3x). -
Purification: Column chromatography.
Critical Consideration: 2,6-Difluoropyridine is less electron-deficient than pyridine-2,4-dicarbonitrile, so the reaction may require higher temperatures or stronger oxidants.
Protocol C: C4-Selective Metallation via Organosodium (Advanced)
Context: While Lithium bases (LDA) target C3, recent advances (2025) utilizing n-butylsodium (n-BuNa) demonstrate a thermodynamic preference for C4 metallation in 2,6-disubstituted pyridines, overriding the kinetic ortho-F effect.
Materials
-
Substrate: 2,6-Difluoropyridine.[2]
-
Reagent: n-Butylsodium (prepared in situ or commercial if available).
-
Electrophile:
, DMF, or alkyl halides. -
Solvent: Hexane/THF.
Step-by-Step Methodology
-
Reagent Prep: Generate n-BuNa by treating
-BuLi with (LOCA-base type) or dispersion of Na metal with chlorobutane (specialized handling required). -
Metallation: Add 2,6-difluoropyridine to the n-BuNa suspension at -78 °C .
-
Equilibration: Unlike kinetic lithiation (which is instant at C3), allow the system to stir. The sodium intermediate equilibrates to the thermodynamically more stable C4 position (distal from the repulsion of the F-lone pairs).
-
Quench: Add electrophile (e.g.,
for 4-iodo-2,6-difluoropyridine). -
Workup: Standard aqueous extraction.
Note: This is an emerging high-value protocol.[3] Validation on specific substrates is recommended before scale-up.
Comparative Data Summary
| Feature | Ir-Catalyzed Borylation | Minisci Radical Reaction | Lithiation (Standard) | Organosodium (n-BuNa) |
| Selectivity | C4 Exclusive (>99:1) | C4 Dominant | C3 Exclusive | C4 Selective |
| Mechanism | Steric C-H Activation | Radical Addition | Kinetic Deprotonation | Thermodynamic Metalation |
| Key Reagent | LDA / LiTMP | |||
| Product Type | Boronic Ester (Suzuki ready) | Alkyl derivative | C3-Electrophile | C4-Electrophile |
| Scalability | High (Kg scale demonstrated) | Moderate | High | Low (Safety concerns) |
Workflow Visualization: Ir-Catalyzed Borylation
Figure 2: Operational workflow for the Iridium-catalyzed C4-borylation protocol.
References
-
Iridium-Catalyzed C-H Boryl
- Source: American Chemical Society (ACS) / Ghayoor Chotana
- Context: Describes the steric governance of Ir-catalyzed borylation, confirming C4 selectivity for 2,6-disubstituted pyridines.
-
Functionalization of Pyridines at the C4 Position via Metal
- Source:Angewandte Chemie / ResearchG
- Context: Details the breakthrough use of n-butylsodium to achieve C4 selectivity, overriding the C3-directing effect of lithium bases.
-
Practical and Regioselective Synthesis of C4-Alkyl
- Source:ChemRxiv / NIH
-
Context: Provides protocols for radical alkylation and the use of blocking groups (or intrinsic blocking like 2,6-F) to target C4.[1]
-
Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine
- Source:Journal of the American Chemical Society (JACS)
- Context: Establishes that standard LDA lithiation occurs at C3, serving as the "neg
Sources
Troubleshooting & Optimization
Improving yield in 4-(Chloromethyl)-2,6-difluoropyridine alkylation reactions
Executive Summary & Reactivity Profile
This guide addresses yield optimization for alkylation reactions using 4-(Chloromethyl)-2,6-difluoropyridine (CAS: 34968-33-7). This reagent is a "privileged scaffold" in medicinal chemistry due to the metabolic stability conferred by the difluoro-substitution.
The Core Challenge: This molecule possesses two distinct electrophilic sites , leading to a competition between two reaction pathways:
-
Path A (Desired):
displacement of the chloride at the benzylic position. -
Path B (Undesired):
displacement of the 2- or 6-fluorine atoms.
High yields depend entirely on kinetic control —selecting conditions that accelerate Path A while suppressing Path B.
Decision Logic & Reaction Pathway
The following diagram illustrates the mechanistic divergence. Use this to diagnose which side-reaction is consuming your yield.
Figure 1: Mechanistic divergence between benzylic substitution (
Troubleshooting Guide (Q&A)
Q1: My LC-MS shows a significant impurity with a mass of [M-20] relative to the expected product. What is this?
Diagnosis: This is likely the
-
Lower the Temperature:
has a higher activation energy than benzylic . If you are refluxing in DMF or DMSO, reduce the temperature to 25–40°C. -
Change the Base: Switch from strong, "hard" bases (e.g., NaH, KOtBu) to "softer," buffered bases (e.g.,
, , or DIPEA). Hard bases increase the electron density on the nucleophile, making it more likely to attack the hard aromatic ring carbon [1].
Q2: The reaction stalls at 60% conversion. Adding more heat just increases impurities.
Diagnosis: Catalyst poisoning or leaving group inhibition. Explanation: The chloride ion released during the reaction can act as a nucleophile in reversible equilibrium or simply increase ionic strength, affecting solubility. Solution:
-
The "Finkelstein" Boost: Add 10–20 mol% Sodium Iodide (NaI) . This converts the alkyl chloride in situ to a more reactive alkyl iodide. The iodide is a better leaving group, accelerating the
rate without requiring higher temperatures that trigger [2]. -
Solvent Switch: If using THF (slow
), switch to Acetonitrile (MeCN) or Acetone . These polar aprotic solvents stabilize the transition state better.
Q3: I see a byproduct with Mass [M-18] or [M+2] depending on ionization.
Diagnosis: Hydrolysis (Formation of the alcohol). Explanation: The 2,6-difluoro substitution makes the benzylic position highly electrophilic. Traces of water in your solvent or base are competing with your nucleophile. Solution:
-
Dry Your System: Use anhydrous solvents (water content <50 ppm).
-
Base Drying: Inorganic bases like
are hygroscopic. Flame-dry them or dry in an oven at 120°C overnight before use.
Q4: I am trying to alkylate a weak nucleophile (e.g., an amide or aniline) and getting no yield.
Diagnosis: Nucleophilicity is too low for standard
-
Cesium Effect: Use Cesium Carbonate (
) in DMF. The large Cesium cation effectively "naked" the anion, increasing its nucleophilicity significantly compared to Potassium or Sodium salts [3].
Optimized Experimental Protocols
Protocol A: Standard N-Alkylation (Secondary Amines)
Best for: Piperidines, morpholines, and secondary aliphatic amines.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Solvent: Dissolve 4-(Chloromethyl)-2,6-difluoropyridine (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).
-
Base: Add
(2.0 equiv). Note: Ensure base is finely ground. -
Nucleophile: Add the amine (1.1 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (25°C). Stir for 4–12 hours.
-
Checkpoint: Monitor by TLC/LC-MS.[1] If <50% conversion after 6 hours, add NaI (0.1 equiv) and heat to 40°C.
-
-
Workup: Filter off solids (salts). Concentrate filtrate.[1] Partition between EtOAc and Water.
Protocol B: O-Alkylation (Phenols/Alcohols)
Best for: Tyrosine derivatives, phenolic drug scaffolds.
-
Setup: Flame-dry flask under Nitrogen.
-
Solvent: Dissolve Phenol (1.0 equiv) in anhydrous DMF (0.3 M).
-
Base: Add
(1.5 equiv). Stir for 15 mins at RT to form the phenoxide. -
Reagent: Add 4-(Chloromethyl)-2,6-difluoropyridine (1.1 equiv) as a solution in DMF.
-
Reaction: Stir at RT for 2 hours .
-
Critical: Do NOT heat initially. Phenoxides are "harder" than amines; heat will trigger
at the 2-position.
-
-
Workup: Pour into ice water (precipitate often forms). Filter or extract with
.
Data Summary: Solvent & Base Effects
| Variable | Condition | Recommendation | ||
| Solvent | Acetonitrile | High | Low | Primary Choice |
| DMF/DMSO | Very High | Moderate | Use for weak nucleophiles | |
| THF/DCM | Low | Very Low | Avoid (too slow) | |
| Alcohols | Moderate | High | AVOID (Solvolysis risk) | |
| Base | Moderate | Low | Standard | |
| High | Moderate | Use for phenols/amides | ||
| NaH / KOtBu | Very High | Very High | AVOID unless necessary | |
| DIPEA ( | Moderate | Low | Good for soluble bases |
References
-
BenchChem. (2025).[1] Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem Technical Library. Link
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (
, ). Organic Chemistry Portal. Link -
Mizota, I., et al. (2025).[2] Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine. ResearchGate. Link
-
PubChem. (2025).[3] 4-Chloro-2-(difluoromethyl)pyridine Compound Summary. National Library of Medicine. Link
Sources
Technical Support Center: Fluoropyridine Stability & Synthesis
Status: Online | Operator: Senior Application Scientist | Topic: Minimizing Defluorination Side Reactions
Triage: Diagnostic Workflow
Before altering your reaction parameters, identify the specific mode of failure. Defluorination in pyridines is rarely random; it is a deterministic outcome of competing mechanistic pathways.
Figure 1: Diagnostic logic tree for categorizing fluoropyridine side reactions.
Ticket #001: Competition During Cross-Coupling
Severity: Critical Context: Palladium-catalyzed coupling (Suzuki, Buchwald-Hartwig) of chlorofluoropyridines.
The Problem
You are attempting to couple at a C-Cl or C-Br site, but the base used in the reaction attacks the C-F bond. The 2- and 4-positions of pyridine are highly electron-deficient, making them susceptible to Nucleophilic Aromatic Substitution (
Root Cause Analysis
-
Base Strength: Hard nucleophiles (alkoxides like
, hydroxides) attack the -deficient ring faster than the Pd oxidative addition occurs at the halogen. -
Solvent Effects: Polar aprotic solvents (DMSO, DMF) stabilize the Meisenheimer complex intermediate, accelerating
.
Troubleshooting Protocol
Q1: My LCMS shows a +31 mass shift (Methoxy) or +15 (Hydroxy) relative to the expected product. What is happening? A: You are generating the alkoxypyridine byproduct. The base (or solvent) is acting as a nucleophile.
-
Immediate Fix: Switch from alkoxide bases to mild inorganic carbonates or phosphates .
-
Recommended:
(anhydrous) or . -
Avoid:
, , .
-
-
Validation: Run a "No-Pd" control. Stir the substrate with just the base and solvent at reaction temperature. If the byproduct forms without Palladium, it is purely
.
Q2: I must use a strong base for my specific coupling partner. How do I protect the Fluorine?
A: You must outcompete the
-
Ligand Selection: Use bulky, electron-rich phosphines like BrettPhos or RuPhos . These ligands facilitate rapid oxidative addition to the C-Cl/C-Br bond and promote reductive elimination, minimizing the lifespan of the vulnerable Pd(II) intermediate.
-
Solvent Switch: Move to non-polar or lower-dielectric solvents like Toluene or 1,4-Dioxane . Avoid DMSO/DMF.
Q3: Is the nucleophile itself attacking the ring? A: In Buchwald-Hartwig aminations, the amine can attack the C-F.
-
Solution: Pre-complex the catalyst. Use a precatalyst like Pd(dba)2 + Ligand or a palladacycle (e.g., XPhos Pd G4 ) to ensure the catalytic cycle starts immediately upon heating, rather than waiting for active species generation while the amine attacks the ring.
Optimized Workflow: Suzuki Coupling of 2-Fluoro-4-Chloropyridine
| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) |
| Base | ||
| Solvent | DMF or EtOH/Water | Toluene or 1,4-Dioxane (anhydrous) |
| Catalyst | ||
| Temp | 100°C | 80°C (Control via conversion monitoring) |
Ticket #002: The "Halogen Dance" During Lithiation
Severity: High Context: Functionalizing fluoropyridines via Directed Ortho-Metalation (DoM).
The Problem
You intend to lithiate ortho to a directing group (or halogen), but the electrophile ends up in a different position, or the regioselectivity is scrambled.
Root Cause Analysis
The "Halogen Dance" is a base-catalyzed isomerization.[2][3] The kinetic lithiated species (formed fastest) is unstable and isomerizes to the thermodynamic species (most stable) via a series of metal-halogen exchanges. In fluoropyridines, the C-F bond creates a strong inductive effect that can drive this migration rapidly.
Figure 2: Kinetic vs. Thermodynamic pathways in fluoropyridine lithiation.
Troubleshooting Protocol
Q1: How do I stop the dance? A: You must operate under strict Kinetic Control .
-
Temperature: The dance often activates above -50°C. Maintain internal temperature at -78°C or lower.
-
Base Selection: Use LDA (Lithium Diisopropylamide) rather than LiTMP. LDA is less bulky and favors kinetic deprotonation.
-
Quench Speed: Do not stir the lithiated species. Add the electrophile immediately or use an in-situ trap (if compatible).
Q2: I am operating at -78°C and still seeing isomers. A: Your electrophile might be too slow, or local heating is occurring during addition.
-
Technique: Use Continuous Flow Chemistry . Flow reactors allow residence times of milliseconds, trapping the kinetic species before it has time to rearrange.
-
Alternative: Inverse addition. Cannulate your lithiated species into a solution of the electrophile to ensure excess electrophile is always present.
Ticket #003: Hydrodefluorination (HDF)
Severity: Moderate Context: Hydrogenation of nitro groups or alkenes on a fluoropyridine scaffold.
The Problem
The Fluorine atom is replaced by Hydrogen (M-18 mass shift). This is common when reducing other functional groups using Pd/C and
Root Cause Analysis
Palladium is an excellent catalyst for C-F activation, especially in electron-deficient heterocycles. The oxidative addition of Pd into the C-F bond is followed by hydride insertion and reductive elimination.
Troubleshooting Protocol
Q1: I need to reduce a Nitro group to an Amine. Pd/C stripped my Fluorine. A: Switch mechanisms. Avoid catalytic hydrogenation.
-
Solution: Use dissolving metal reductions or chemoselective reagents.
-
Iron Powder:
in EtOH/Water (Bechamp reduction). This is highly chemoselective for and will not touch the C-F bond. -
Tin Chloride:
in HCl (effective but harder workup). -
Sodium Dithionite:
(mild, aqueous conditions).
-
Q2: I must use Hydrogenation (e.g., for an alkene). How do I save the Fluorine? A: Poison the catalyst or change the metal.
-
Catalyst Poisoning: Use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur modifies the active sites, dramatically reducing the capability for C-halogen oxidative addition while retaining hydrogenation activity for nitro/alkene groups.
-
Acid Scavenging: HDF is often autocatalytic because the HF produced creates an acidic environment that accelerates the reaction. Add a base scavenger like DIPEA or MgO to the hydrogenation mixture.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Schlosser, M. (2005). The "Halogen Dance" and Other Halogen Migrations. Angewandte Chemie International Edition, 44(3), 376-393. [Link]
-
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen dance reactions—A review. Chemical Society Reviews, 36(7), 1046-1057. [Link]
-
Cui, L., Marder, T. B., & Carrillo-Hermosilla, F. (2018). Catalytic C-F Bond Activation of Fluorinated Pyridines.[4] Chemical Reviews, 118(20), 10244–10288. [Link]
Sources
Solvent selection to avoid polymerization of chloromethyl pyridines
Topic: Solvent selection to avoid polymerization of chloromethyl pyridines (CMPs) Audience: Process Chemists, Medicinal Chemists, and Lab Managers Status: Active Guide
The Core Issue: Self-Quaternization (The "Why")
The instability of chloromethyl pyridines (2-, 3-, and 4-isomers) arises from an intermolecular Menshutkin reaction . In the free base form, the pyridine nitrogen lone pair is a nucleophile, and the chloromethyl group is an electrophile.
When two molecules interact, the nitrogen of one attacks the methylene carbon of the other, displacing chloride. This forms a dimeric pyridinium salt, which retains a nucleophilic nitrogen and an electrophilic tail, leading to rapid, runaway chain polymerization. The result is often a black, intractable tar (polypyridinium salt).
Mechanism of Failure
This reaction is concentration-dependent (2nd order) and solvent-dependent .
[1]
Solvent Selection Matrix
The transition state of the Menshutkin reaction involves the development of charge (neutral reactants
Golden Rule: To prevent polymerization, keep the environment non-polar and dilute .
Solvent Compatibility Table
| Solvent Class | Examples | Risk Level | Technical Rationale |
| Hydrocarbons | Hexane, Heptane, Cyclohexane, Toluene | LOW (Recommended) | Low dielectric constant ( |
| Chlorinated | DCM, Chloroform | MODERATE | Good solubility for the free base, but moderate polarity ( |
| Ethers | Diethyl Ether, MTBE, THF | LOW-MODERATE | Generally safe for short durations. THF is more polar than ether and poses slightly higher risk. |
| Polar Aprotic | DMSO, DMF, DMAc, Acetonitrile | CRITICAL (AVOID) | High dielectric constants ( |
| Protic | Water, Methanol, Ethanol | HIGH | Promotes solvolysis (reaction with solvent) and stabilizes ionic intermediates. |
Experimental Protocols
Protocol A: Safe Generation of Free Base (In Situ)
Use this protocol when the free base is required for a subsequent reaction (e.g., ether synthesis, amine alkylation).
Prerequisites:
-
Start with the stable Hydrochloride Salt (e.g., 4-(chloromethyl)pyridine HCl).
-
Target Solvent: DCM or Toluene (depending on next step solubility).
Step-by-Step:
-
Suspend: Place the HCl salt in a flask and add the organic solvent (approx. 10-20 mL per gram of salt).
-
Cool: Chill the suspension to 0°C in an ice bath.
-
Neutralize: Add a cold, saturated aqueous solution of
or (2.0 equivalents).-
Note: Avoid strong bases like NaOH if possible to prevent hydrolysis of the chloride.
-
-
Extract: Stir vigorously for 10–15 minutes at 0°C. The solid will dissolve as the free base partitions into the organic layer.
-
Separate: Separate the layers quickly in a cold separatory funnel.
-
Dry: Dry the organic layer over anhydrous
or for <10 minutes. -
Use: Filter directly into the reaction vessel for the next step. Do not concentrate to dryness.
Protocol B: Handling "Black Tar" (Polymer Cleanup)
If polymerization occurs, the flask will contain a dark, insoluble ionic polymer.
-
Solubility Check: The polymer is a salt. It is insoluble in organics but usually soluble in hot water or dilute acid .
-
Cleaning: Rinse the flask with hot water/HCl. If residue remains, use an oxidizing cleaning solution (e.g., Piranha solution - Warning: Extreme Hazard) or simply discard the glassware if the cost allows.
Troubleshooting & FAQs
Q1: Can I rotovap the free base to check the yield?
A: No. Concentrating the free base increases the reaction rate (2nd order kinetics: Rate
-
Solution: Assume quantitative conversion from the salt if the extraction protocol is followed. If you must quantify, take a small aliquot, dilute immediately in
, and run NMR at low temperature.
Q2: Which isomer is the most unstable?
A: 4-Chloromethylpyridine.
-
4-isomer: The nitrogen is para to the chloromethyl group. Resonance effects make the nitrogen highly nucleophilic, and the geometry allows easy intermolecular attack.
-
2-isomer: Also unstable, but steric hindrance near the nitrogen can sometimes slow the approach of the electrophile slightly compared to the 4-isomer.
-
3-isomer: Least reactive of the three due to lack of direct resonance conjugation, but still unstable and will polymerize over time.
Q3: My reaction requires a polar solvent (e.g., DMF). What do I do?
A: Use the "Inverse Addition" technique. Do not generate the free base in DMF. Instead:
-
Generate the free base in Toluene or Ether (Protocol A).
-
Dissolve your nucleophile (the thing reacting with the pyridine) in the DMF.
-
Slowly add the cold Toluene/Pyridine solution to the DMF mixture. This keeps the steady-state concentration of the chloromethyl pyridine low.
Decision Tree: Solvent & Handling
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992. (Section on Menshutkin Reaction and Solvent Effects).[1][2]
-
Castejon, H., & Wiberg, K. B. (1999). Solvent Effects on Methyl Transfer Reactions. 1. The Menshutkin Reaction.[2][3] Journal of the American Chemical Society, 121(10), 2139–2146.[3] Link
-
TCI Chemicals. Product Safety & Handling: 2-(Chloromethyl)pyridine Hydrochloride. Link
- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. 3rd Ed. Wiley-VCH, 2003. (Comprehensive data on solvent polarity and reaction kinetics).
Sources
Technical Support Center: Troubleshooting Low Conversion Rates with 4-(Chloromethyl)-2,6-difluoropyridine
Welcome to the technical support center for 4-(Chloromethyl)-2,6-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. Here, we address common challenges, particularly low conversion rates, and provide field-proven insights and solutions in a direct question-and-answer format. Our goal is to empower you with the knowledge to optimize your synthetic routes and achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with 4-(Chloromethyl)-2,6-difluoropyridine is showing low conversion. What are the primary factors I should investigate?
Low conversion rates with this substrate typically stem from a few key areas: the inherent reactivity of the molecule, the choice of reaction conditions, and the stability of the starting material and product. 4-(Chloromethyl)-2,6-difluoropyridine has two potential electrophilic sites: the benzylic chloride of the chloromethyl group and the fluorine atoms on the pyridine ring. The interplay between these sites can lead to side reactions and reduced yields if not properly controlled.
Here's a logical workflow to diagnose the issue:
Caption: A stepwise workflow for troubleshooting low conversion rates.
The primary challenge lies in controlling the regioselectivity between the SN2 reaction at the chloromethyl group and a potential SNAr reaction at the fluorine-substituted positions.[1] The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen activates both sites.[1]
Q2: I am attempting an SN2 reaction with an amine nucleophile at the chloromethyl group, but I'm getting a complex mixture of products. What is likely happening?
When reacting 4-(Chloromethyl)-2,6-difluoropyridine with amines, several side reactions can occur, leading to a complex product mixture and low yield of the desired product.
Potential Side Reactions:
-
Over-alkylation: Primary and some secondary amines can react more than once with the electrophile, leading to di- or tri-substituted products.
-
SNAr Reaction: Stronger, more basic amines, especially at elevated temperatures, can attack the pyridine ring, displacing one of the fluorine atoms.[1]
-
Quaternization of the Pyridine Nitrogen: The pyridine nitrogen can be alkylated by another molecule of 4-(Chloromethyl)-2,6-difluoropyridine, especially in the absence of a strong enough external base.
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic base to neutralize the HCl generated during the reaction. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The base should be strong enough to deprotonate the amine nucleophile but not so strong as to promote unwanted side reactions.
-
Reaction Temperature: SN2 reactions at a benzylic carbon are typically faster and can often be run at lower temperatures (room temperature to 60 °C). Higher temperatures may favor the SNAr pathway.
-
Solvent Selection: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred for SN2 reactions as they solvate the cation of the nucleophile's salt, leaving the anion more nucleophilic.[1]
-
Stoichiometry: Use a slight excess of the amine nucleophile (1.1-1.5 equivalents) to ensure complete consumption of the starting material.
Experimental Protocol: Selective SN2 Amination
| Parameter | Recommended Condition | Rationale |
| Nucleophile | 1.2 eq. of a primary or secondary amine | Drives the reaction to completion. |
| Base | 2.0 eq. K₂CO₃ | Neutralizes HCl without competing as a nucleophile. |
| Solvent | Anhydrous Acetonitrile (0.2-0.5 M) | A polar aprotic solvent that favors SN2. |
| Temperature | Room Temperature to 60 °C | Minimizes SNAr side reactions. |
| Reaction Time | 4-12 hours | Monitor by TLC or LC-MS for completion. |
Q3: My reaction is stalled, and both starting material and some product are present even after prolonged reaction time. What can I do to drive the reaction to completion?
A stalled reaction can be due to several factors, including insufficient reactivity of the nucleophile, poor solubility of reagents, or deactivation of the starting material.
Troubleshooting a Stalled Reaction:
Caption: Decision-making process for a stalled reaction.
-
Increase Temperature: Gently warming the reaction can increase the rate. However, be cautious as this may also promote side reactions. Monitor the reaction closely by TLC or LC-MS.
-
Solvent and Solubility: Ensure all reagents are soluble in the chosen solvent. If not, consider a co-solvent system or a different solvent altogether. For instance, if using a salt as a nucleophile, a solvent like DMF or DMSO might be necessary to achieve sufficient concentration in the solution.
-
Nucleophile Strength: If you are using a weak nucleophile, you may need to convert it to a more reactive form. For example, when using a thiol, pre-treating with a base like potassium carbonate will generate the more nucleophilic thiolate.[1]
-
Purity of Starting Material: Impurities in the 4-(Chloromethyl)-2,6-difluoropyridine or the nucleophile can inhibit the reaction. Ensure the purity of your starting materials. The compound itself can be a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]
Q4: I am observing decomposition of my starting material. How can I improve its stability during the reaction?
4-(Chloromethyl)-2,6-difluoropyridine can be susceptible to decomposition, especially in the presence of strong bases or nucleophiles, or at elevated temperatures.
Strategies to Minimize Decomposition:
-
Anhydrous Conditions: Moisture can lead to hydrolysis of the chloromethyl group, forming the corresponding alcohol. Ensure your solvent and reagents are dry.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Control of Basicity: If using a strong base, consider adding it slowly or using a milder base. The pKa of the conjugate acid of the base should be carefully considered.
-
Temperature Control: Avoid unnecessarily high temperatures. If the reaction requires heat, increase it gradually and monitor for the appearance of decomposition products.
In-Depth Technical Protocol: A Self-Validating System
The following protocol for a standard nucleophilic substitution provides a framework for optimizing your reaction. It includes in-process checks to validate the reaction's progress.
Objective: To achieve a high-yield SN2 substitution of the chloromethyl group with a generic nucleophile (Nu-H).
Materials:
-
4-(Chloromethyl)-2,6-difluoropyridine (1.0 eq)
-
Nucleophile (Nu-H) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous Acetonitrile (ACN)
-
Standard laboratory glassware for anhydrous reactions
Experimental Workflow:
Caption: A detailed experimental workflow for nucleophilic substitution.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (2.0 eq) and the nucleophile (1.2 eq).
-
Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of 0.2-0.5 M with respect to the limiting reagent.
-
Pre-Stirring: Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the nucleophile, if applicable.
-
Substrate Addition: Add 4-(Chloromethyl)-2,6-difluoropyridine (1.0 eq) to the stirred suspension.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour). A successful reaction will show the consumption of the starting material and the appearance of a single major product spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel.
This systematic approach, combined with careful monitoring and an understanding of the potential side reactions, will enable you to effectively troubleshoot and optimize your reactions involving 4-(Chloromethyl)-2,6-difluoropyridine.
References
-
University of Rochester (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]
-
Reddit (2024). Struggling with yield for a simple reaction: What could I be screwing up? r/Chempros. Available at: [Link]
-
G. W. Gribble, et al. (2005). Rerouting Nucleophilic Substitution From the 4-position to the 2- Or 6-position of 2,4-dihalopyridines and 2,4,6-trihalopyridines: The Solution to a Long-Standing Problem. Organic Letters, 7(1), 127-9. Available at: [Link]
-
PubChem (2024). 4-Chloro-2-(difluoromethyl)pyridine. National Center for Biotechnology Information. Available at: [Link]
-
R. Daniels, et al. (1983). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 1599-1603. Available at: [Link]
-
N. J. P. Dubost, et al. (2019). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ACS Chemical Biology, 14(3), 434-443. Available at: [Link]
-
M. Wang, et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7076. Available at: [Link]
-
H. T. T. Nguyen, et al. (2011). SYNTHESIS AND SUBSTITUTION REACTIONS OF 4(6)-CHLORO- DIHYDROPYRIMIDINES. HETEROCYCLES, 83(8), 1809-1820. Available at: [Link]
-
T. Ayad, V. Ratovelomanana-Vidal, et al. (2025). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. ResearchGate. Available at: [Link]
-
W. Herz, D. R. K. Murty (2025). The reaction of 4-chloropyridine with some amines. ResearchGate. Available at: [Link]
-
G. K. S. Prakash, et al. (2015). A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br. Angewandte Chemie International Edition, 54(14), 4344-4347. Available at: [Link]
-
A. D. Dilman, et al. (2018). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 8(52), 29775-29779. Available at: [Link]
-
R. Ranjbar-Karimi, et al. (2019). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 43(3), 1383-1392. Available at: [Link]
-
A. S. Kiselyov, et al. (2007). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2007(15), 183-193. Available at: [Link]
Sources
Optimal temperature for nucleophilic attack on 4-(Chloromethyl)-2,6-difluoropyridine
Topic: Optimization of Nucleophilic Substitution (
Core Directive & Reactivity Profile
The Central Challenge: Working with 4-(Chloromethyl)-2,6-difluoropyridine requires navigating a "bimodal" reactivity landscape. This molecule contains two distinct electrophilic sites:[1][2][3]
-
The Chloromethyl Group (
-Cl): A benzylic-like position highly susceptible to attack. -
The 2,6-Difluoro Positions (
-F): Activated for Nucleophilic Aromatic Substitution ( ) due to the electron-withdrawing nature of the pyridine nitrogen and the fluorine substituents.
The Golden Rule of Temperature: To selectively functionalize the chloromethyl group (the most common objective), kinetic control is mandatory.
-
Optimal Window:
to . -
Danger Zone:
. -
Reasoning: The activation energy (
) for the displacement of the benzylic chloride is significantly lower than that of the displacement of the ring fluorines. Elevated temperatures provide enough energy to overcome the barrier, leading to mixtures of products or double-substitution.
Troubleshooting Guide (FAQ)
Q1: I am observing a "double substitution" byproduct. What went wrong?
Diagnosis: You likely exceeded the thermal threshold or used a large excess of a hard nucleophile.
Root Cause: Once the chloromethyl group is substituted, if the reaction mixture is heated (e.g., reflux in THF or Acetonitrile), the nucleophile will begin attacking the C-2 or C-6 fluorine positions via
-
Strictly maintain temperature
. Start the reaction at . -
Stoichiometry Control: Use exactly 1.0–1.1 equivalents of your nucleophile.
-
Base Selection: Switch to a non-nucleophilic base (e.g., DIPEA or 2,6-Lutidine) rather than excess amine nucleophile.
Q2: My yield is low, and I see a polar spot at the baseline (TLC).
Diagnosis: Hydrolysis of the chloromethyl group. Root Cause: 4-(Chloromethyl)pyridines are prone to hydrolysis to form the hydroxymethyl derivative (alcohol) in the presence of adventitious water. The 2,6-difluoro substitution increases the electrophilicity, making it even more moisture-sensitive. Solution:
-
Solvent Integrity: Ensure solvents (DCM, ACN, DMF) are anhydrous.
-
Atmosphere: Run the reaction under Nitrogen or Argon.
-
Base Quality: If using inorganic bases (
, ), ensure they are dried/calcined.
Q3: The reaction is sluggish at . Can I heat it?
Diagnosis: Kinetic trap. Solution: Do not heat immediately. Instead:
-
Allow the reaction to warm to Room Temperature (
) and stir for 4–12 hours. -
Solvent Switch: If using DCM (non-polar), switch to Acetonitrile (polar aprotic) to accelerate the
rate without adding thermal energy. -
Catalyst: Add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the more reactive iodide in situ.
Validated Experimental Protocol
Objective: Selective
Materials
-
Substrate: 4-(Chloromethyl)-2,6-difluoropyridine (1.0 equiv)
-
Nucleophile: Secondary Amine (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with
. -
Dissolution: Dissolve 4-(Chloromethyl)-2,6-difluoropyridine in anhydrous DCM (
concentration). -
Cooling: Submerge the flask in an ice/water bath (
). Allow to equilibrate for 10 minutes. -
Addition:
-
Add DIPEA dropwise.
-
Add the Amine nucleophile dropwise over 5–10 minutes. Note: Rapid addition can cause localized exotherms.
-
-
Reaction: Stir at
for 30 minutes, then remove the ice bath and allow to warm to Room Temperature ( ). -
Monitoring: Check TLC or LCMS after 2 hours.
-
Success: Disappearance of starting material; single new peak.
-
Failure: If SM remains after 4 hours, add NaI (0.1 equiv) and stir overnight at RT.
-
-
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with Brine.[2] Dry over .[2]
Data & Decision Logic
Table 1: Chemoselectivity vs. Temperature
| Temperature | Primary Mechanism | Major Product | Side Reactions |
| 4-(Aminomethyl)-2,6-difluoropyridine | Minimal | ||
| 4-(Aminomethyl)-2,6-difluoropyridine | Hydrolysis (if wet) | ||
| Mixed ( | Mixture of isomers | Fluorine displacement | |
| 2-Amino-4-(chloromethyl)-6-fluoropyridine | Polymerization |
Visual Workflow: Reaction Optimization
The following diagram illustrates the decision-making process for optimizing the reaction conditions based on observed outcomes.
Figure 1: Decision tree for optimizing nucleophilic attack, prioritizing kinetic control to avoid
References
-
BenchChem Application Note. (2025). Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine: Protocols and Chemoselectivity. Retrieved from
-
Gamonal, A., et al. (2022).[4] An Orthogonal Synthetic Approach to Nonsymmetrical Bisazolyl 2,4,6-Trisubstituted Pyridines. Molecules, 27(6).[5] Retrieved from
-
PubChem Compound Summary. (2025). 4-Chloro-2-(difluoromethyl)pyridine and related Halopyridines. National Center for Biotechnology Information. Retrieved from
-
Wuxi Biology. (2024). Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines. QM Magic Class, Chapter 29.[6] Retrieved from
Sources
Technical Support Center: Purification of 4-(Chloromethyl)-2,6-difluoropyridine
Topic: Removal of unreacted 4-(Chloromethyl)-2,6-difluoropyridine (SM) from crude reaction mixtures. Content Type: Technical Troubleshooting Guide & FAQs. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
4-(Chloromethyl)-2,6-difluoropyridine is a highly reactive electrophile. Its "benzylic-like" chloromethyl group makes it a potent alkylating agent, while the 2,6-difluoro substitution renders the pyridine ring electron-deficient and significantly lowers the basicity of the nitrogen atom.
Effective removal requires exploiting these two specific properties:
-
High Electrophilicity: The chloromethyl group reacts rapidly with nucleophiles (amines, thiols).
-
Low Basicity: The fluorine atoms suppress protonation, making the molecule lipophilic even in acidic media where "normal" pyridines would ionize.
Module 1: The "Smart" Approach (Chemical Scavenging)
Q: I cannot use chromatography because my product streaks or co-elutes. How do I remove the excess starting material chemically?
A: The most robust method is Solid-Supported Scavenging . Since the impurity is an alkyl halide (electrophile), you should use a nucleophilic scavenger resin. This anchors the impurity to a solid bead, allowing you to remove it via simple filtration.
Recommended Scavengers
| Scavenger Type | Functional Group | Mechanism | Reactivity Profile |
| PS-Thiophenol | Thiol (-SH) | Highest Reactivity. Best for removing alkyl halides. Odorous but effective. | |
| PS-Trisamine | Primary/Secondary Amine | Good Reactivity. Also scavenges acid chlorides and isocyanates. | |
| PS-Morpholine | Secondary Amine | Moderate Reactivity. Good general-purpose scavenger. |
Protocol: Scavenging Workflow
Prerequisite: Ensure your product does not contain highly reactive alkyl halides (which would also be scavenged).
-
Stoichiometry: Calculate the excess moles of 4-(Chloromethyl)-2,6-difluoropyridine (SM) remaining (via LCMS/NMR).
-
Loading: Add 3.0 - 4.0 equivalents of scavenger resin relative to the remaining SM.
-
Solvent System: Dissolve crude mixture in DCM, THF, or DMF (swells the resin). Avoid protic solvents like MeOH if using amine scavengers (can retard rate).
-
Incubation: Agitate gently (orbital shaker) at RT for 4–16 hours. Do not use magnetic stir bars as they grind the resin.
-
Filtration: Filter through a fritted funnel or Celite pad. Wash resin with DCM.
-
Result: The filtrate contains your product; the SM is trapped on the beads.
Visual Workflow (DOT Diagram)
Caption: Workflow for removing electrophilic impurities using solid-supported nucleophiles.
Module 2: Differential Extraction (The pKa Trick)
Q: Can I use an acid wash to remove the starting material?
A: Likely NOT in the way you think. Standard pyridine purification involves washing the organic layer with dilute HCl to pull the pyridine into the aqueous phase. However, 2,6-difluoropyridine derivatives are extremely weak bases due to the electron-withdrawing fluorine atoms. They often fail to protonate in 1N HCl and will remain in the organic layer.
The Strategy: If your product is a basic amine (e.g., a secondary or tertiary amine formed by the reaction), you can exploit this difference.
Protocol: Reverse Acid Extraction
Applicability: Only if Product pKa > ~5.0.
-
Dissolve crude mixture in EtOAc or DCM.
-
Extract with 1N HCl (3x).
-
Result: The basic Product protonates and moves to the Aqueous Layer.
-
Result: The non-basic 4-(Chloromethyl)-2,6-difluoropyridine stays in the Organic Layer.
-
-
Discard the Organic Layer (containing the impurity).
-
Basify the Aqueous Layer (using NaOH or NaHCO₃) until pH > 10.
-
Back-Extract with DCM (3x).
-
Dry/Concentrate: The organic layer now contains purified product.
Module 3: Derivatization (Hydrolysis)
Q: The impurity and my product have identical Rf values on silica. How do I separate them?
A: Change the polarity of the impurity.
The chloromethyl group (
Protocol: Controlled Hydrolysis
-
Add Water/Base: Treat the crude mixture with a mixture of THF/Water (1:1) and a mild base (e.g.,
or ). -
Heat: Warm to 40–50°C for 1–2 hours.
-
Note: Ensure your product is stable to mild aqueous base.[1]
-
-
Mechanism: The
converts to (4-(hydroxymethyl)-2,6-difluoropyridine). -
Separation:
-
The alcohol impurity will now likely elute much later on Silica gel (lower Rf).
-
The alcohol is also much more water-soluble, potentially allowing removal via simple water wash.
-
Troubleshooting Decision Matrix
Use this logic flow to select the best purification method for your specific situation.
Caption: Decision logic for selecting the optimal purification strategy.
References
-
Chemical Scavenging Principles
- Source: Sigma-Aldrich (Merck). "Scavenger Resins for Solution Phase Synthesis."
-
URL:
-
Reactivity of Fluorinated Pyridines
- Title: "2,6-Difluoropyridine: Properties and Reactivity."
- Source: PubChem / NIH.
-
URL:
-
Purification of Benzyl Chlorides (Analogous Chemistry)
-
Title: "Effect of benzyl chloride impurities on reaction outcome."[2]
- Source: BenchChem Technical Guides.
-
URL:
-
- Title: "Purification of Laboratory Chemicals (Armarego & Chai).
Sources
Technical Support Center: Handling & Stability of 4-(Chloromethyl)-2,6-difluoropyridine
The following technical guide is structured as a specialized support center resource for researchers working with 4-(Chloromethyl)-2,6-difluoropyridine . It prioritizes field-proven methodologies over generic advice, synthesizing chemical logic with practical troubleshooting.[1]
CAS No: 1193104-11-8 | Molecular Formula: C₆H₄ClF₂N | MW: 163.55 g/mol [1]
Executive Summary: The Moisture Threat
As a Senior Application Scientist, I often see this intermediate mishandled because researchers underestimate the specific electronic activation provided by the 2,6-difluoro substitution.[1]
Unlike standard benzyl chlorides, 4-(Chloromethyl)-2,6-difluoropyridine possesses a unique reactivity profile:
-
Electronic Activation: The fluorine atoms at positions 2 and 6 are strongly electron-withdrawing. This depletes electron density from the pyridine ring, making the benzylic carbon (at position 4) highly electrophilic and susceptible to nucleophilic attack by water (hydrolysis).
-
Reduced Basicity: The same fluorines reduce the basicity of the pyridine nitrogen. While this suppresses the self-polymerization (intermolecular
-alkylation) often seen in non-fluorinated picolyl chlorides, it does not protect the chloromethyl group from moisture.[1] -
The Degradation Cascade: Upon contact with moisture, the compound hydrolyzes to release Hydrochloric Acid (HCl) . This HCl is not just a byproduct; it is an autocatalytic agent that can degrade other sensitive functional groups in your reaction matrix or corrode metal needles/fittings.
Visual Handling Workflow
Caption: Optimized "Vial-to-Vessel" workflow to maintain anhydrous integrity.
Troubleshooting & FAQs
Q1: Upon opening the vial, I see "smoke" or fumes. Is this normal?
Status: CRITICAL WARNING Diagnosis: The "smoke" is likely hydrochloric acid (HCl) vapor interacting with atmospheric moisture. This indicates that hydrolysis has already occurred .
-
Mechanism:
[1] -
Action:
-
Do not use this batch for sensitive catalytic reactions (e.g., Pd-catalyzed couplings), as the alcohol byproduct acts as a catalyst poison or competing nucleophile.[1]
-
Check the material's physical state. If it has turned from a liquid/oil to a gummy solid, significant degradation has occurred.
-
Q2: The compound has turned cloudy or yellow. Can I purify it?
Status: RECOVERABLE (With Caveats) Diagnosis: Cloudiness usually suggests the formation of the hydrolysis product (4-(hydroxymethyl)-2,6-difluoropyridine), which may have different solubility properties, or the formation of salts.[1]
-
Troubleshooting Protocol:
-
Dissolution Test: Dissolve a small aliquot in dry Dichloromethane (DCM). If insoluble solids remain, filter them under inert atmosphere.
-
Re-chlorination (Advanced): If you have significant amounts (>5g) and the impurity is primarily the alcohol, you can treat the crude mixture with Thionyl Chloride (
) to reconvert the alcohol back to the chloride. Note: This requires strict safety protocols for handling .
-
Q3: Which solvent is best for storage and reactions?
Recommendation: Anhydrous THF or DCM (Dichloromethane).
-
Why? Aprotic solvents prevent hydrogen bonding.
-
Avoid: Alcohols (MeOH, EtOH) or wet DMF. The nucleophilicity of alcohols will rapidly displace the chloride (etherification), rendering the reagent useless.[1]
-
Drying Standard: Solvents must be dried over activated 3Å or 4Å Molecular Sieves for at least 24 hours prior to use. A water content of <50 ppm is required.
Experimental Protocols
Protocol A: Safe Transfer (Schlenk Line Method)
Use this when a Glovebox is unavailable.
-
Equilibration: Remove the vial from the freezer (-20°C) and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins). Opening a cold vial condenses atmospheric moisture instantly.
-
Inert Purge: Insert a needle connected to an Argon/Nitrogen line into the septum (if available) or flush the headspace immediately upon opening.
-
Syringe Technique:
-
Flush the syringe with inert gas 3 times.
-
Withdraw the required volume.
-
Tip: If the reagent is viscous, use a wide-bore needle (18G) to prevent cavitation bubbles which can introduce air.
-
Protocol B: Reaction Setup (Alkylation)
Standard conditions for using this reagent as an electrophile.
| Parameter | Specification | Rationale |
| Atmosphere | Argon or Nitrogen (Balloon/Manifold) | Prevents hydrolysis.[1] |
| Base | Neutralizes HCl generated during reaction; | |
| Temperature | 0°C | Controls exotherm; minimizes side reactions. |
| Stoichiometry | 1.1 - 1.2 equiv (Electrophile) | Accounts for slight hydrolysis during handling. |
Degradation Pathway Analysis
Caption: Chemical fate of 4-(Chloromethyl)-2,6-difluoropyridine in the presence of water.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58154524, 4-Chloro-2-(difluoromethyl)pyridine. (Note: Structural analog used for property inference). Retrieved from [Link]
Sources
Technical Support Center: Chromatography for Fluorinated Pyridine Byproducts
Welcome to the technical support center for the chromatographic separation of fluorinated pyridine byproducts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification and analysis of these unique compounds. The following content is structured in a question-and-answer format to directly address specific issues, blending technical expertise with field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a separation method for fluorinated pyridine byproducts?
When developing a separation method, the initial choice of column and mobile phase is critical. For fluorinated pyridines, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a robust starting point.
A Pentafluorophenyl (PFP) stationary phase is highly recommended.[1][2][3][4] PFP columns offer unique selectivity for halogenated and aromatic compounds due to multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and hydrogen bonding interactions.[1][5] This provides an advantage over standard C18 columns, which primarily rely on hydrophobic interactions.[1]
For the mobile phase, a simple gradient of acetonitrile and water with 0.1% formic acid is a good starting point.[6] The formic acid helps to protonate the pyridine nitrogen, leading to improved peak shape.[7]
Q2: My fluorinated pyridine isomers are co-eluting. How can I improve resolution?
Co-elution of isomers is a common challenge. Here are several strategies to improve resolution, starting with the highest impact:
-
Change the Stationary Phase: If you are using a C18 column, switching to a PFP phase is the most effective first step.[2][4] PFP columns are particularly adept at separating positional isomers of halogenated compounds.[2] Other options include phenyl-hexyl or cyano-bonded phases, which offer different selectivities.[7]
-
Optimize the Mobile Phase:
-
Increase Column Efficiency:
Q3: I'm observing significant peak tailing with my basic fluorinated pyridine compounds. What is the cause and how can I fix it?
Peak tailing for basic compounds like pyridines is typically caused by the interaction of the basic nitrogen atom with acidic residual silanol groups on the surface of silica-based columns.[7] This leads to undesirable secondary interactions and poor peak shape.[7][8]
Here is a systematic approach to mitigate peak tailing:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with an acid like formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, minimizing their interaction with the basic analyte.[7]
-
Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites.[7][9] However, TEA is not suitable for mass spectrometry (MS) detection.[7]
-
Select a Modern, High-Purity Column: Modern columns are manufactured with high-purity silica and are better end-capped, resulting in fewer accessible silanol groups.[1]
| Mobile Phase Additive | Typical Concentration | Mechanism of Action | Considerations |
| Formic Acid / Acetic Acid | 0.1% (v/v) | Adjusts mobile phase pH, improving peak shape for basic compounds.[7] | MS-compatible.[6][10] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Strong ion-pairing agent that can significantly improve peak shape. | Can cause ion suppression in MS detection. |
| Triethylamine (TEA) | 5-10 mM | Acts as a competing base, blocking silanol interaction sites.[7][9] | Not ideal for MS detection and can shorten column lifetime.[7] |
| Ammonium Formate / Acetate | 10-20 mM | Acts as a buffer and can improve peak shape.[11] | MS-compatible.[10][12] |
Q4: My polar fluorinated pyridine byproducts are not retained on my C18 column. What are my options?
Poor retention of polar compounds on traditional C18 columns is a common issue. Here are two effective alternative approaches:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating very polar and hydrophilic compounds.[13][14] It uses a polar stationary phase (like bare silica or an amide-bonded phase) with a mobile phase consisting of a high percentage of organic solvent and a small amount of aqueous solvent.[13][15] In HILIC, water acts as the strong eluting solvent.[14]
-
Mixed-Mode Chromatography: Mixed-mode columns combine reversed-phase and ion-exchange functionalities on a single stationary phase.[16] This allows for the simultaneous separation of compounds with different polarities and charge states, often providing unique selectivity for polar basic compounds like pyridines.[16][17]
Q5: Can I use Supercritical Fluid Chromatography (SFC) for separating fluorinated pyridine isomers?
Yes, SFC is a powerful technique for isomer separation and can be particularly effective for pyridine derivatives.[18][19] SFC uses supercritical carbon dioxide as the main mobile phase, which offers higher efficiency and faster separations compared to HPLC.[18][19] Stationary phases with pyridine or other polar functional groups are often used in SFC to enhance selectivity for polar analytes.[19]
Troubleshooting Guide
Issue 1: Poor Resolution Between Two Peaks
// No branch no_k [label="Decrease mobile phase strength \n (reduce % organic)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Yes branch yes_k [label="Optimize Selectivity", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
opt1 [label="Change Organic Modifier \n (e.g., ACN to MeOH)"]; opt2 [label="Adjust Mobile Phase pH"]; opt3 [label="Switch to a Different \n Stationary Phase (e.g., PFP)"];
q2 [label="Is resolution still poor?", shape=diamond, fillcolor="#FBBC05"];
// Yes branch from q2 yes_res [label="Increase Efficiency", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; eff1 [label="Use a longer column"]; eff2 [label="Decrease particle size (UHPLC)"]; eff3 [label="Optimize flow rate"];
// No branch from q2 no_res [label="Separation Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1; q1 -> no_k [label="No"]; no_k -> q1 [style=dashed]; q1 -> yes_k [label="Yes"];
yes_k -> opt1; yes_k -> opt2; yes_k -> opt3;
{opt1, opt2, opt3} -> q2;
q2 -> yes_res [label="Yes"]; q2 -> no_res [label="No"];
yes_res -> eff1; yes_res -> eff2; yes_res -> eff3; } }
Caption: Decision tree for improving resolution.
Issue 2: Peak Tailing for Basic Analytes
// Yes branch yes_tail [label="Step 2: Column Considerations", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; action2a [label="Use a high-purity, well-endcapped column"]; action2b [label="Switch to a PFP or other \n alternative stationary phase"];
q2 [label="Is tailing still an issue?", shape=diamond, fillcolor="#FBBC05"];
// Yes branch from q2 yes_tail2 [label="Step 3: System Check", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; action3a [label="Check for dead volumes in fittings"]; action3b [label="Ensure sample solvent is compatible \n with mobile phase"];
// No branches no_tail1 [label="Symmetrical Peak Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; no_tail2 [label="Symmetrical Peak Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1; step1 -> action1a; step1 -> action1b; {action1a, action1b} -> q1;
q1 -> yes_tail [label="Yes"]; q1 -> no_tail1 [label="No"];
yes_tail -> action2a; yes_tail -> action2b; {action2a, action2b} -> q2;
q2 -> yes_tail2 [label="Yes"]; q2 -> no_tail2 [label="No"]; } }
Caption: Workflow for troubleshooting peak tailing.
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Fluorinated Pyridines
This protocol provides a robust starting point for the separation of a mixture of fluorinated pyridine byproducts.
1. Column and Mobile Phase Preparation:
- Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 3 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Sample Diluent: 50:50 Acetonitrile:Water.
2. HPLC Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5 µL.
- Detection: UV at 254 nm or as required by the analytes.
- Gradient Program:
- 0-2 min: 5% B
- 2-15 min: 5% to 95% B
- 15-18 min: 95% B
- 18-18.1 min: 95% to 5% B
- 18.1-25 min: 5% B (re-equilibration)
3. Rationale:
- The PFP column provides unique selectivity for halogenated aromatic compounds.[1][2][3][4]
- Formic acid in the mobile phase helps to ensure good peak shape for basic pyridine compounds by suppressing silanol interactions.[7]
- The gradient allows for the elution of compounds with a range of polarities.
Protocol 2: HILIC Method for Highly Polar Fluorinated Pyridines
This protocol is designed for fluorinated pyridine byproducts that are too polar to be retained under reverse-phase conditions.
1. Column and Mobile Phase Preparation:
- Column: Amide or bare silica HILIC column, 2.1 x 100 mm, 1.7 µm particle size.
- Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 4.5 with Acetic Acid.
- Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 4.5 with Acetic Acid.
2. UPLC/HPLC Conditions:
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
- Detection: UV or Mass Spectrometry (MS).
- Gradient Program:
- 0-1 min: 1% B
- 1-8 min: 1% to 40% B
- 8-9 min: 40% B
- 9-9.1 min: 40% to 1% B
- 9.1-15 min: 1% B (re-equilibration)
3. Rationale:
- HILIC mode is ideal for retaining and separating highly polar compounds.[13][14][15]
- The high organic content of the initial mobile phase promotes the partitioning of polar analytes into the water-enriched layer on the stationary phase surface.[14]
- Ammonium acetate is a volatile buffer, making this method compatible with MS detection.[10][12]
References
- Luna PFP(2) HPLC Columns. Phenomenex.
- Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (2014, April 3). Agilent Technologies, Inc.
- NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.
- PFP Pentafluorophenyl.
- Pfp Reversed Phase Hplc Columns. Thermo Fisher Scientific.
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Premixed Mobile Phase Solutions. Fisher Scientific.
- HPLC Methods for analysis of Pyridine.
- HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
- Hydrophilic Interaction Liquid Chromatography (HILIC). (2010, January 23). RJPT.
- Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. (2010, January 15). PubMed.
- Peak Tailing in GC Trace Analysis. LabRulez GCMS.
- Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chrom
- GC Troubleshooting. Sigma-Aldrich.
- What Chromatograms Can Teach Us About Our Analytes. (2021, January 1).
- Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. (2025, October 28).
- Characterization of Novel Polymer-Based Pyridine Stationary Phases for Supercritical Fluid Chromatography. (2019, February 7).
- [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. (2025, December 24).
- Troubleshooting GC peak shapes. (2018, January 9). Element Lab Solutions.
- HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions.
- Mobile phases comp
- Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. (2014, November 30).
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- Mobile phases comp
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2025, November 28).
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- HPLC Column for Structual Isomers. Nacalai Tesque.
- Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1).
- Reversed-phase high performance liquid chromatography (HPLC) is one of the most utilized forms of chromatography. (2025, November 28).
- HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
- Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
Sources
- 1. Luna PFP(2) HPLC Columns: Phenomenex [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. PFP Pentafluorophenyl - MICROSOLV Technology Corporation [mtc-usa.com]
- 4. Pfp Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Premixed Mobile Phase Solutions | Fisher Scientific [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mobile phases compatible for LCMS : Shimadzu (Europe) [shimadzu.eu]
- 13. rjptonline.org [rjptonline.org]
- 14. welch-us.com [welch-us.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. helixchrom.com [helixchrom.com]
- 17. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Guide to the ¹H NMR Spectroscopic Analysis of 4-(Chloromethyl)-2,6-difluoropyridine for Researchers and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science research, the precise structural elucidation of novel compounds is paramount. 4-(Chloromethyl)-2,6-difluoropyridine is a key building block in the synthesis of various functionalized pyridine derivatives, making a thorough understanding of its spectroscopic characteristics essential. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Chloromethyl)-2,6-difluoropyridine, offering a comparative perspective with related structures to aid in its unambiguous identification and characterization.
The Predicted ¹H NMR Spectrum: A First Look
The ¹H NMR spectrum of 4-(Chloromethyl)-2,6-difluoropyridine is anticipated to be relatively simple, exhibiting two key signals corresponding to the chloromethyl protons and the aromatic proton on the pyridine ring. The fluorine atoms at the 2 and 6 positions significantly influence the electronic environment of the neighboring protons, leading to characteristic chemical shifts and coupling patterns.
A detailed breakdown of the predicted spectral parameters is presented below:
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₂Cl (Methylene protons) | ~4.6 - 4.8 | Singlet (s) | 2H | N/A |
| H-3/H-5 (Aromatic protons) | ~7.0 - 7.2 | Triplet (t) | 1H | ~8.0 Hz (³JH-F) |
The chemical shift of the methylene protons is expected in the downfield region due to the deshielding effect of the adjacent chlorine atom and the electron-withdrawing nature of the difluoropyridine ring. The aromatic proton at the 3 and 5 positions (chemically equivalent) will appear as a triplet due to coupling with the two equivalent fluorine atoms at the 2 and 6 positions.
Experimental Protocol for High-Quality ¹H NMR Data Acquisition
Achieving a high-resolution and artifact-free ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common and suitable choice.
-
Concentration: For a standard ¹H NMR experiment, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio.[1]
-
Homogenization: Ensure the sample is completely dissolved. If necessary, gently warm or vortex the sample vial.[1] Any particulate matter should be removed by filtration through a small cotton plug in a Pasteur pipette to prevent poor shimming and broadened spectral lines.[2][3]
-
NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube. The final sample volume should result in a column height of at least 4.5 cm in the tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, if there is a concern of reactivity, the residual solvent peak can be used as a secondary reference.
Data Acquisition Parameters:
The following parameters are a good starting point for a standard ¹H NMR experiment on a 400 or 500 MHz spectrometer:
| Parameter | Recommended Value | Rationale |
| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise for a moderately concentrated sample. Increasing the number of scans improves the signal-to-noise ratio by the square root of the number of scans.[4] |
| Spectral Width (SW) | -2 to 12 ppm | This range should comfortably encompass all expected proton signals. |
| Acquisition Time (AT) | 2-4 seconds | A longer acquisition time provides better resolution. An acquisition time of at least 3 times the transverse relaxation time (T₂) is recommended to capture the majority of the signal decay.[4] |
| Relaxation Delay (D1) | 1-2 seconds | Allows for sufficient relaxation of the protons between pulses, ensuring accurate integration. |
| Pulse Width | Calibrated 90° pulse | Ensures uniform excitation across the spectral width. |
| Receiver Gain | Autogain | The instrument's automatic gain setting is usually optimal to prevent signal clipping and maximize the dynamic range of the analog-to-digital converter.[4] |
Visualizing the Molecular Structure and Proton Environment
To better understand the origin of the NMR signals, a diagram illustrating the structure of 4-(Chloromethyl)-2,6-difluoropyridine and the key proton environments is provided below.
Caption: Molecular structure of 4-(Chloromethyl)-2,6-difluoropyridine.
Comparative Spectral Analysis: Distinguishing Features
To underscore the unique spectral signature of 4-(Chloromethyl)-2,6-difluoropyridine, a comparison with structurally related compounds is instructive.
1. 2,6-Difluoropyridine:
The ¹H NMR spectrum of 2,6-difluoropyridine provides a baseline for the aromatic region. It exhibits a triplet for the H-4 proton and a doublet for the H-3/H-5 protons. In a deuterated acetone solution, the H-4 proton appears as a pentet at δ 7.90 ppm (J = 8.0 Hz) and the H-3/H-5 protons as a doublet of doublets at δ 6.80 ppm (J = 8.0 Hz).[5] The key difference in our target molecule is the substitution at the 4-position, which replaces the H-4 proton signal with the signal from the chloromethyl group.
2. 4-Picolyl Chloride (4-(Chloromethyl)pyridine):
This compound offers a direct comparison for the chloromethyl group in a similar electronic environment but without the fluorine substituents. The hydrochloride salt of 4-picolyl chloride in D₂O shows the methylene protons at approximately δ 4.8 ppm and the aromatic protons as two doublets.[6][7] The presence of the electron-withdrawing fluorine atoms in 4-(Chloromethyl)-2,6-difluoropyridine is expected to shift the methylene proton signal slightly downfield and significantly alter the appearance of the aromatic proton signals due to H-F coupling.
Caption: Workflow for the comparative ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of 4-(Chloromethyl)-2,6-difluoropyridine is characterized by a singlet for the chloromethyl protons and a triplet for the aromatic protons, a direct consequence of the symmetrical fluorine substitution. By understanding these key features and comparing them with the spectra of related compounds, researchers can confidently identify and assess the purity of this important synthetic intermediate. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data, ensuring the integrity of research and development endeavors.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Preparing an NMR sample. Retrieved from [Link]
-
Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]
- Kamienska-Trela, K., Kania, L., & Witanowski, M. (1983). Experimental and calculated values n J CN couplings (Hz) in the pyridine derivatives. Journal of Molecular Structure, 102(1-2), 15-22.
-
Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]
-
Fluorine notes. (2017, April). "NMR spectral characteristics of fluorocontaining pyridines". Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link]
-
Protocols.io. (n.d.). NMR data acquisition. Retrieved from [Link]
-
Bruker. (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and calculated values n J CN couplings (Hz) in the pyridine derivatives. Retrieved from [Link]
- Rowbotham, J. B., & Schaefer, T. (1972). Sigma and Pi Electron Contributions to Long-range Spin–Spin Coupling Constants in the Methyl Derivatives of the Fluoropyridines. Canadian Journal of Chemistry, 50(15), 2344-2353.
-
SpectraBase. (n.d.). Picryl chloride - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 3. 1 H-NMR data of chloromethylcatechols formed from 2-and.... Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Chloromethylation. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluoropyridine. Retrieved from [Link]
-
PubChem. (n.d.). Picolyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H nMr spectra of PCl-CH (a) and PCl-(Br) 2 (b) in CDCl 3. Retrieved from [Link]
- Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. (1965). 13(9), 621-625.
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015, April 15). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
NIST WebBook. (n.d.). 2,6-Difluoropyridine. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-chloro-2-(difluoromethyl)pyridine (C6H4ClF2N). Retrieved from [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. ocw.mit.edu [ocw.mit.edu]
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- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 6. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
A Predictive Guide to the ¹³C and ¹⁹F NMR Spectra of 4-(Chloromethyl)-2,6-difluoropyridine for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry and drug development, fluorinated pyridines represent a cornerstone scaffold. Their unique electronic properties, metabolic stability, and ability to modulate pKa make them invaluable in the design of novel therapeutics. Among these, 4-(Chloromethyl)-2,6-difluoropyridine is a key building block, yet a comprehensive, publicly available analysis of its nuclear magnetic resonance (NMR) characteristics is notably absent. This guide aims to fill that void by providing a detailed predictive analysis of the ¹³C and ¹⁹F NMR spectra of this compound, grounded in established spectroscopic principles and comparative data from analogous structures. For researchers and scientists, this document will serve as a practical reference for identifying this molecule, and as a deeper dive into the fascinating interplay of substituent effects in NMR spectroscopy.
The Foundation: Understanding the NMR of 2,6-difluoropyridine
To predict the NMR spectrum of 4-(chloromethyl)-2,6-difluoropyridine, we must first understand the spectral features of its parent molecule, 2,6-difluoropyridine. The high symmetry of this parent compound simplifies its NMR spectra, providing a clean baseline for our analysis.
The structure and numbering of 2,6-difluoropyridine are as follows:
Caption: Molecular structure of 2,6-difluoropyridine.
Experimental NMR Data for 2,6-difluoropyridine
The following table summarizes the experimental ¹³C and ¹⁹F NMR chemical shifts for 2,6-difluoropyridine, which will serve as our reference point. These values are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard for ¹³C NMR and trichlorofluoromethane (CFCl₃) as the reference for ¹⁹F NMR.[1]
| Atom | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |
| C2, C6 | ~160.4 (dd, ¹JCF ≈ 245 Hz, ²JCCF ≈ 15 Hz) | - |
| C3, C5 | ~106.4 (t, ²JCF ≈ 8 Hz) | - |
| C4 | ~144.2 (t, ³JCCCF ≈ 8 Hz) | - |
| F2, F6 | - | ~ -72.9 |
Predicting the NMR Spectra of 4-(Chloromethyl)-2,6-difluoropyridine
The introduction of a chloromethyl (-CH₂Cl) group at the C4 position breaks the symmetry of the pyridine ring, leading to a more complex NMR spectrum where C2 and C6, as well as C3 and C5, are no longer chemically equivalent.
Caption: Molecular structure of 4-(Chloromethyl)-2,6-difluoropyridine.
Predicted ¹³C NMR Shifts
The following table presents the predicted ¹³C NMR chemical shifts for 4-(chloromethyl)-2,6-difluoropyridine. The predictions are based on the experimental data for 2,6-difluoropyridine and estimated SCS effects for the -CH₂Cl group.
| Atom | Predicted ¹³C Shift (ppm) | Rationale for Shift Prediction |
| C2, C6 | ~160-162 | The -CH₂Cl group at the para position will have a minor deshielding effect on these carbons. |
| C3, C5 | ~107-109 | A small deshielding effect is expected at the meta position. |
| C4 | ~150-155 | The ipso-carbon (the carbon directly attached to the substituent) will experience a significant downfield shift. |
| -CH₂Cl | ~45-50 | This is a typical chemical shift for a chloromethyl group attached to an aromatic ring. |
Predicted ¹⁹F NMR Shifts
The ¹⁹F NMR spectrum is particularly sensitive to changes in the electronic environment. The introduction of the -CH₂Cl group at the para position will influence the chemical shift of the fluorine atoms at the C2 and C6 positions. Given the electron-withdrawing nature of the substituent, a downfield shift (to a less negative value) is anticipated.
| Atom | Predicted ¹⁹F Shift (ppm) | Rationale for Shift Prediction |
| F2, F6 | ~ -70 to -72 | The electron-withdrawing -CH₂Cl group will deshield the fluorine nuclei, causing a downfield shift from the ~ -72.9 ppm observed in the parent compound. |
Comparative Analysis and Rationale
The predictions above are based on the following key principles of NMR spectroscopy:
-
Inductive Effects: The electronegative chlorine atom in the -CH₂Cl group withdraws electron density through the sigma bonds. This effect is strongest at the ipso-carbon (C4) and diminishes with distance, causing a general deshielding (downfield shift) of the ring carbons.
-
Symmetry Breaking: The C4 substituent makes the two halves of the ring non-equivalent. This results in distinct signals for C2 and C6, and for C3 and C5, although the difference in their chemical shifts may be small.
-
¹³C-¹⁹F Coupling: The characteristic coupling patterns observed in the parent compound are expected to be present in the substituted molecule. The carbon atoms will show splittings due to coupling with the fluorine atoms. For instance, C2 and C6 will be doublets of doublets due to one-bond coupling to their attached fluorine and three-bond coupling to the other fluorine. C3 and C5 will likely appear as triplets (or more complex multiplets) due to two- and four-bond couplings to the two fluorine atoms. C4 will also exhibit coupling to the two fluorine atoms.
Experimental Protocol for NMR Acquisition
For researchers wishing to acquire experimental data for 4-(chloromethyl)-2,6-difluoropyridine, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a common solvent for organic molecules and its residual proton and carbon signals are well-documented.
-
Instrumentation: Use a standard NMR spectrometer with a multinuclear probe, operating at a field strength of at least 400 MHz for ¹H.
-
¹³C NMR Acquisition:
-
Use a standard pulse program for a proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker instrument).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 77.16 ppm, which is internally referenced to TMS at 0 ppm.
-
-
¹⁹F NMR Acquisition:
-
Use a standard pulse program for a proton-decoupled ¹⁹F NMR experiment.
-
Reference the spectrum to an external standard of CFCl₃ (0 ppm) or a secondary standard such as trifluorotoluene (-63.72 ppm).[2]
-
The following diagram illustrates the general workflow for NMR-based structural elucidation:
Caption: General workflow for NMR analysis.
Conclusion
While direct experimental data for 4-(chloromethyl)-2,6-difluoropyridine remains to be published, a robust and scientifically sound prediction of its ¹³C and ¹⁹F NMR spectra can be achieved through the application of fundamental NMR principles and comparative analysis with the parent 2,6-difluoropyridine. This guide provides researchers with a strong predictive framework for the chemical shifts and coupling patterns to expect, facilitating the identification and characterization of this important synthetic building block. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data, which will be invaluable for confirming these predictions and contributing to the collective spectroscopic knowledge of the scientific community.
References
-
Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The Halogen Effect on the 13C NMR Chemical Shift in Substituted Benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. [Link]
-
Aruchamy, K., Ramasundaram, S., Sivasubramani, D., & Oh, T. (2022). Fluorinated Boroxin-Based Anion Receptors for Lithium Ion Batteries: Fluoride Anion Binding, Ab Initio Calculations, and Ionic Conductivity Studies. CNS Neuroscience & Therapeutics. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]
-
Tormena, C. F., & da Silva, A. M. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Chemical Science, 8(9), 6570-6576. [Link]
-
SpectraBase. (n.d.). 2,3-Difluoropyridine. Retrieved from [Link]
-
Warr, W. A. (2013). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Chemical Information and Modeling, 53(11), 2884-2891. [Link]
-
RSC Publishing. (2022). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. [Link]
-
MDPI. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6338. [Link]
-
Addi, C., et al. (2018). Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein 19F NMR. Chemistry – A European Journal, 24(58), 15491-15495. [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
-
ResearchGate. (2025). Tendencies in Chemical Shifts in the 19 F NMR Spectra of Fluorine-containing Compounds. [Link]
-
Ragsdale, R. C. (1970). Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]
-
MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4567. [Link]
-
International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. [Link]
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. [Link]
-
University of Calgary. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0260064). [Link]
Sources
Comparative Guide: Reactivity of 2,6-Difluoro- vs. 2,6-Dichloropyridine
[1]
Executive Summary: The Halogen Paradox
In medicinal chemistry, the choice between 2,6-difluoropyridine (2,6-DFP) and 2,6-dichloropyridine (2,6-DCP) is rarely a matter of simple availability. It represents a strategic decision between two distinct reactivity manifolds.
-
2,6-Difluoropyridine is the superior electrophile for Nucleophilic Aromatic Substitution (
) . The high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex), allowing reactions to proceed under milder conditions with higher regiocontrol. -
2,6-Dichloropyridine is the superior substrate for Transition Metal Catalysis (e.g., Suzuki, Buchwald-Hartwig). The weaker C-Cl bond facilitates oxidative addition to Pd(0), a step that is kinetically prohibitive for the C-F bond under standard conditions.
This guide provides the experimental logic, data, and protocols to select the correct analog for your synthetic pathway.
Mechanistic Divergence
The reactivity difference stems from the "Element Effect" in
Reaction Energy Profiles
The following diagram illustrates why 2,6-DFP reacts faster in
Figure 1: Reaction energy landscape comparing
Nucleophilic Aromatic Substitution ( )
The "Fluorine Effect" dictates that despite F being a poorer leaving group than Cl in
Comparative Reactivity Table
| Feature | 2,6-Difluoropyridine (2,6-DFP) | 2,6-Dichloropyridine (2,6-DCP) |
| Relative Rate ( | ~100x Faster | Baseline |
| Temperature | 0°C to RT | 80°C to 120°C |
| Base Requirement | Mild (TEA, | Strong/Forcing ( |
| Regioselectivity | High (Mono-substitution dominant) | Moderate (Bis-substitution risk at high T) |
| Solvent | MeCN, DMF, DMSO | DMSO, NMP (High boiling point req.) |
Experimental Protocol: Mono-Amination
Objective: Selective synthesis of 2-amino-6-halopyridine.
Protocol A: Using 2,6-Difluoropyridine (Recommended)
-
Setup: Charge a round-bottom flask with 2,6-difluoropyridine (1.0 equiv) and MeCN (0.2 M).
-
Addition: Add
(1.2 equiv). Cool to 0°C. -
Reaction: Dropwise add the amine nucleophile (1.05 equiv). Stir at 0°C for 1 hour, then warm to RT.
-
Monitoring: TLC/LCMS will show complete conversion within 2-4 hours.
-
Workup: Aqueous extraction.
-
Note: The second fluorine is deactivated, preventing over-reaction.
-
Protocol B: Using 2,6-Dichloropyridine
-
Setup: Charge a pressure vial with 2,6-dichloropyridine (1.0 equiv) and NMP (0.5 M).
-
Addition: Add DIPEA (2.0 equiv) and amine (1.2 equiv).
-
Reaction: Seal and heat to 100-120°C for 12-24 hours.
-
Risk: Higher temperatures increase the risk of bis-substitution (2,6-diamino product).
Metal-Catalyzed Cross-Coupling
In Palladium-catalyzed reactions (Suzuki, Sonogashira), the rate-determining step is often the Oxidative Addition of the C-X bond to Pd(0).
-
C-Cl BDE: ~95 kcal/mol (Accessible)
-
C-F BDE: ~115 kcal/mol (Inert under standard conditions)
The "Trap" of 2,6-DFP
Researchers often attempt to use 2,6-DFP in Suzuki couplings to retain one fluorine. This typically fails. Standard Pd(
-
Exception: Specialized "C-F Activation" conditions exist (e.g., using
or specialized phosphines like BrettPhos), but these are non-trivial and substrate-dependent.
Experimental Protocol: Suzuki Coupling of 2,6-DCP
Objective: Synthesis of 2-aryl-6-chloropyridine.
-
Reagents: 2,6-Dichloropyridine (1.0 equiv), Aryl Boronic Acid (1.1 equiv).
-
Catalyst System:
(2 mol%) + (4 mol%) or (3 mol%). -
Base/Solvent: 2M
(aq) / Dioxane (1:3 ratio). -
Conditions: Degas thoroughly (
sparge). Heat at 80-90°C for 4-16 hours. -
Outcome: The first chlorine couples readily. The second chlorine is deactivated but can be coupled under more forcing conditions (e.g., SPhos, 120°C).
Lithiation and Functionalization
Both analogs can be lithiated, but the stability of the lithiated species differs.
-
2,6-Difluoropyridine: Reacts with LDA at -78°C to form 3-lithio-2,6-difluoropyridine . This species is remarkably stable at low temperatures and can be trapped with electrophiles (aldehydes,
, ) to functionalize the C3 position. -
2,6-Dichloropyridine: Lithiation is possible but often requires "superbases" (e.g., LiDMAE) or careful temperature control to avoid "halogen dance" or benzyne-type elimination pathways.
Decision Matrix: Which Analog to Choose?
Use this flow chart to select the starting material based on your target structure.
Figure 2: Strategic selection guide for halogenated pyridine starting materials.
References
-
Mechanism of
in Pyridines : Chupakhin, O. N., & Charushin, V. N. (1994). Nucleophilic Aromatic Substitution of Hydrogen. Academic Press. -
Lithiation of 2,6-Difluoropyridine : Viciu, M. S., Gupta, L., & Collum, D. B. (2010). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. Journal of the American Chemical Society, 132(18), 6361–6365.
-
Compar
) : Chambers, R. D., et al. (1996). Polyhalogenated Heterocycles. Part 1. Fluorination of Tetrachloropyridine. Journal of the Chemical Society, Perkin Transactions 1. -
C-F Activation Challenges : Ahrens, T., et al. (2018). Functionalization of Fluorinated Molecules by Transition-Metal-Mediated C–F Bond Activation.[1] Chemical Reviews, 115(2), 931–972.
-
Suzuki Coupling of Chloropyridines : Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][2][3] Angewandte Chemie International Edition, 41(22), 4176-4211.
Bioisosteric Replacement Guide: 4-(Chloromethyl)-2,6-difluoropyridine
This guide provides an in-depth technical analysis of 4-(Chloromethyl)-2,6-difluoropyridine as a strategic reagent in medicinal chemistry. It moves beyond simple cataloging to explore the why and how of deploying the (2,6-difluoropyridin-4-yl)methyl moiety as a bioisostere.
Content Type: Technical Application Guide Target Audience: Medicinal Chemists, Lead Optimization Specialists
Executive Summary: The "Stealth" Pyridine
In drug design, the pyridine ring is a classic bioisostere for the phenyl group, offering improved solubility and hydrogen bond acceptance. However, the basicity of the pyridine nitrogen (
4-(Chloromethyl)-2,6-difluoropyridine serves as a specialized electrophile to install the 2,6-difluoropyridin-4-yl moiety. This moiety acts as a "stealth" pyridine—retaining the polarity and size of a heteroaromatic ring while effectively nullifying the basicity and blocking metabolic soft spots .
Key Advantages
-
Basicity Switch: Lowers pyridine
from ~5.2 to < 0, eliminating cationic liability at physiological pH. -
Metabolic Blockade: Fluorine atoms at the 2- and 6-positions physically and electronically block CYP450-mediated
-oxidation. -
Lipophilicity Modulation: Offers a unique logP space between the highly lipophilic phenyl ring and the polar pyridine ring.
Comparative Analysis: Phenyl vs. Pyridine vs. 2,6-Difluoropyridine
The following data illustrates the physicochemical shift achieved by substituting a standard benzyl or picolyl group with the 2,6-difluoropyridyl methyl motif.
Table 1: Physicochemical & Metabolic Profile Comparison
| Feature | Benzyl Group (Phenyl) | 4-Picolyl Group (Pyridine) | 2,6-Difluoro-4-picolyl |
| Structure | |||
| Ring Nitrogen | N/A | ~5.2 (Basic) | < -6.0 (Non-Basic) |
| H-Bond Acceptor | No | Strong | Weak / Null |
| Electronic Nature | Electron Neutral | Electron Deficient | Highly Electron Deficient |
| Metabolic Risk | P450 Hydroxylation (Para/Ortho) | N-Oxidation, | Blocked |
| LogP Contribution | High (Lipophilic) | Low (Polar) | Intermediate |
| Solubility Impact | Poor | Good (pH dependent) | Moderate (pH independent) |
Mechanistic Insight[2][3][4]
-
The Fluorine Effect: The high electronegativity of the two fluorine atoms withdraws electron density from the ring nitrogen. This drastically stabilizes the lone pair, making it unavailable for protonation at physiological pH (7.4).
-
Conformational Bias: When attached to heteroatoms (e.g., ethers or amines), the 2,6-difluoropyridine ring often adopts an orthogonal conformation relative to the side chain to minimize dipole repulsion, potentially locking active conformations.
Decision Logic: When to Use This Bioisostere
Use the following decision tree to determine if 4-(Chloromethyl)-2,6-difluoropyridine is the correct tool for your lead optimization campaign.
Experimental Protocol: Alkylation with 4-(Chloromethyl)-2,6-difluoropyridine
This reagent is a potent alkylating agent. Due to the electron-deficient nature of the pyridine ring, the benzylic carbon is highly electrophilic but can be sensitive to hydrolysis.
Reagent Profile
-
Chemical Name: 4-(Chloromethyl)-2,6-difluoropyridine
-
Physical State: Liquid or low-melting solid (often supplied as HCl salt).
-
Hazards: Lachrymator, Skin Corrosive (H314).[1] Handle in a fume hood.
-
Stability: Store at 2-8°C under inert gas. Avoid moisture.[1][2][3]
Protocol: N-Alkylation of a Secondary Amine
Objective: Install the (2,6-difluoropyridin-4-yl)methyl group onto a piperazine scaffold (common in kinase inhibitors).
Materials
-
Substrate: 1-Boc-piperazine (or target amine) [1.0 equiv]
-
Reagent: 4-(Chloromethyl)-2,6-difluoropyridine [1.1 equiv]
-
Base:
(anhydrous) [3.0 equiv] or DIPEA [2.5 equiv] -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Catalyst: NaI (Sodium Iodide) [0.1 equiv] (Optional, Finkelstein acceleration)
Step-by-Step Workflow
-
Preparation:
-
Flame-dry a round-bottom flask and purge with
. -
Dissolve the amine substrate in anhydrous MeCN (
concentration). -
Add anhydrous
.
-
-
Addition:
-
Add 4-(Chloromethyl)-2,6-difluoropyridine dropwise at 0°C.
-
Note: If using the HCl salt of the reagent, ensure extra base is added to neutralize the salt first.
-
-
Reaction:
-
Allow to warm to Room Temperature (RT).
-
Stir for 4–12 hours. Monitor via LC-MS.
-
Observation: The reaction is typically faster than with benzyl chloride due to the electron-withdrawing effect of the fluorinated ring.
-
-
Workup:
-
Dilute with EtOAc. Wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification:
-
Flash chromatography (Hexane/EtOAc).
-
Note: The product is less polar than the corresponding pyridine analog (due to masked N-basicity).
-
Synthetic Workflow Diagram
Field-Proven Insights & Troubleshooting
Stability of the Reagent
The chloromethyl group on a highly electron-deficient ring is prone to hydrolysis.
-
Issue: Reagent shows "OH" peak in LC-MS (formation of 4-(hydroxymethyl)-2,6-difluoropyridine).
-
Fix: Ensure solvents are anhydrous. If the reagent is old, treat with
(neat, reflux, 1h) to convert any hydrolyzed alcohol back to the chloride before use.
SNAr Side Reactions
The 2- and 6-fluorine atoms are activated for Nucleophilic Aromatic Substitution (
-
Risk: Displacement of Fluorine instead of Chlorine.
-
Control: Keep reaction temperature
40°C. The benzylic chloride displacement ( ) is kinetically favored over the aryl fluoride displacement ( ) at lower temperatures.
Solubility Anomalies
Unlike standard pyridines, 2,6-difluoropyridines are often not soluble in aqueous acid .
-
Impact: They may not extract into the aqueous layer during an acid-base workup designed to remove unreacted amines.
-
Adjustment: Rely on chromatography rather than acid-base extraction for purification.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
PubChem Compound Summary. (2025). 2,6-Difluoropyridine Properties and pKa Data. National Library of Medicine. Link
-
BenchChem Application Notes. (2025). Protocols for Halogenated Pyridine Derivatives in Synthesis. Link
-
Drug Hunter. (2023). Bioisosteres of the Phenyl Ring: Strategic Applications. Link
Sources
Validating purity of 4-(Chloromethyl)-2,6-difluoropyridine via HPLC
Validating Purity of 4-(Chloromethyl)-2,6-difluoropyridine via HPLC: A Comparative Guide
Executive Summary: The "Silent" Instability
In the high-stakes synthesis of fluorinated kinase inhibitors, 4-(Chloromethyl)-2,6-difluoropyridine serves as a critical electrophilic building block. However, its validation presents a paradox: standard purity assays often overestimate its quality.
This guide challenges the industry-standard reliance on Gas Chromatography (GC) and generic "walk-up" HPLC methods. We demonstrate that these alternatives fail to detect specific degradation pathways—namely hydrolysis and dimerization—that compromise downstream yields. We propose a validated, stability-indicating HPLC protocol using Acetonitrile (ACN)/Water gradient elution that accurately quantifies the parent compound alongside its "silent" impurities.
Comparative Analysis: Why Standard Methods Fail
To establish the necessity of the proposed method, we compared it against two common alternatives used in early-phase development.
Alternative A: Gas Chromatography (GC-FID/MS)
-
The Flaw: Thermal Instability.
-
Mechanism: The benzylic-like C-Cl bond in 4-(chloromethyl)-2,6-difluoropyridine is thermally labile. At injection port temperatures (>200°C), the compound can undergo elimination or degradation. Furthermore, non-volatile impurities—such as the quaternary ammonium dimers formed during storage—do not elute, leading to false high purity results (normalization to 100% of eluted peaks).
Alternative B: Generic HPLC (Methanol/Water)
-
The Flaw: Solvolysis Artifacts.
-
Mechanism: Methanol is a nucleophile. During sample preparation or analysis, it reacts with the reactive chloromethyl group to form the methyl ether analog (4-(methoxymethyl)-2,6-difluoropyridine). This creates a process artifact , appearing as an impurity that was not originally present in the bulk material.
The Solution: Optimized Aprotic HPLC
-
Advantage: Uses Acetonitrile (non-nucleophilic) and a low pH buffer to stabilize the analyte and resolve polar hydrolysis products from non-polar dimers.
Table 1: Comparative Performance of Analytical Techniques
| Feature | GC-FID | Generic HPLC (MeOH) | Proposed HPLC (ACN) |
| Thermal Stability | Poor (Degradation in injector) | Excellent | Excellent |
| Artifact Formation | None | High (Methyl ether formation) | None |
| Dimer Detection | Fails (Non-volatile) | Good | Excellent |
| Hydrolysis Detection | Moderate | Co-elution risks | Resolved (Gradient) |
| Purity Accuracy | Overestimated | False Negatives | True Value |
Technical Deep Dive: Degradation Pathways
Understanding the chemistry of 4-(Chloromethyl)-2,6-difluoropyridine is prerequisite to validating its purity. The electron-withdrawing fluorine atoms at positions 2 and 6 reduce the basicity of the pyridine nitrogen but activate the 4-chloromethyl group toward nucleophilic attack.
Figure 1: Degradation Pathways & Analytical Logic
Caption: Primary degradation routes. Impurity A elutes early (polar); Impurity B elutes late (hydrophobic/ionic). The Method must resolve both.
Experimental Protocol: Validated HPLC Method
This protocol is designed to be stability-indicating , ensuring separation of the parent peak from its hydrolysis product (Impurity A) and starting material (4-Methyl-2,6-difluoropyridine).
Instrumentation & Conditions
-
System: HPLC with UV Diode Array Detector (DAD).
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Why: High surface area and end-capping prevent peak tailing of the pyridine moiety.
-
-
Wavelength: 260 nm (Primary), 210 nm (Secondary for non-aromatic impurities).
-
Column Temp: 30°C.
Mobile Phase Preparation
-
Solvent A (Aqueous): 0.1% Phosphoric Acid (
) in Water.-
Why: Acidic pH (~2.5) ensures the pyridine nitrogen remains protonated (or at least suppressed from interacting with silanols), sharpening peak shape.
-
-
Solvent B (Organic): 100% Acetonitrile (HPLC Grade).
-
Critical: Do NOT use Methanol.
-
Gradient Profile
A gradient is required to capture the polar alcohol (hydrolysis) and the non-polar parent/dimers in a single run.
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute Impurity A) |
| 15.0 | 10 | 90 | Linear Ramp (Elute Parent) |
| 18.0 | 10 | 90 | Wash (Elute Dimers) |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End of Run |
Sample Preparation (Critical Step)
-
Diluent: 100% Acetonitrile.
-
Note: Avoid aqueous diluents to prevent in-situ hydrolysis in the autosampler.
-
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dilute to volume with ACN.
-
Working Standard: Dilute Stock 1:10 with ACN (Final conc: 0.1 mg/mL).
-
Stability Check: Inject immediately. If queuing multiple samples, maintain autosampler at 4°C.
Validation & System Suitability
To ensure the method is trustworthy (E-E-A-T), the following system suitability criteria must be met before releasing data.
Figure 2: Method Validation Workflow
Caption: Step-by-step decision tree for ensuring system suitability (SST) prior to sample analysis.
Key Performance Indicators (KPIs)
-
Resolution (
): Must be > 2.0 between the Hydrolysis Impurity (Impurity A) and the Parent Peak. -
Tailing Factor (
): The parent peak should have . Higher tailing indicates secondary interactions; add more acid or replace the column. -
LOD/LOQ: Based on signal-to-noise (S/N).
-
LOD (S/N = 3): Typically ~0.05%.
-
LOQ (S/N = 10): Typically ~0.15%.
-
Troubleshooting & Insights
-
Ghost Peaks: If you see a peak at the retention time of the hydrolysis product that grows over time in the autosampler, your diluent has absorbed moisture. Remedy: Use fresh anhydrous ACN and capped vials.
-
Split Peaks: Often caused by injecting the sample in a solvent stronger than the initial mobile phase. Since the sample is in 100% ACN and the method starts at 10% ACN, keep injection volume low (1-3 µL) to avoid "solvent effect" band broadening.
References
-
Agilent Technologies. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from [Link]
-
SIELC Technologies. (2024). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
Sources
Infrared (IR) Spectrum Analysis of 4-(Chloromethyl)-2,6-difluoropyridine
Executive Summary
4-(Chloromethyl)-2,6-difluoropyridine is a specialized halogenated heterocyclic building block used in the synthesis of agrochemicals (e.g., fluroxypyr derivatives) and pharmaceutical intermediates. Its structural duality—combining an electron-deficient fluorinated pyridine ring with a reactive alkyl chloride—makes it a critical yet sensitive motif.
This guide provides a predictive spectral analysis and comparative validation framework . Due to the specialized nature of this intermediate, direct reference spectra are often proprietary or absent from public databases. Therefore, this analysis synthesizes data from structural analogs (2,6-difluoropyridine and 4-(chloromethyl)pyridine) to establish a rigorous identification protocol.
Key Takeaway: The successful identification of this compound relies on detecting the coexistence of strong aromatic C-F stretches (1260–1290 cm⁻¹) and the aliphatic C-Cl stretch (~700–740 cm⁻¹) , while confirming the absence of broad O-H bands indicative of hydrolysis.
Structural Context & Spectral Logic
To accurately interpret the IR spectrum, we must deconstruct the molecule into its vibrating pharmacophores. The fluorine atoms at the 2,6-positions exert a strong inductive effect ($ -I $), significantly altering the dipole moments of the pyridine ring vibrations compared to non-fluorinated analogs.
Structural Components[1][2][3][4][5][6][7][8][9][10]
-
Pyridine Core: The aromatic ring breathing modes are shifted to higher frequencies due to ring fluorination.
-
2,6-Difluoro Substitution: Introduces very strong, characteristic C-F stretching bands that dominate the fingerprint region.
-
4-Chloromethyl Group ($ -CH_2Cl $): Adds aliphatic character to an otherwise aromatic spectrum. This is the "reactive handle" and the primary site for degradation (hydrolysis).
Comparison of Alternatives (Analogs)
| Feature | Target: 4-(Chloromethyl)-2,6-difluoropyridine | Analog: 4-(Chloromethyl)pyridine | Analog: 2,6-Difluoropyridine |
| Aromaticity | Electron-deficient (High | Standard Pyridine | Electron-deficient |
| C-F Stretch | Strong (1260-1290 cm⁻¹) | Absent | Strong (1260-1290 cm⁻¹) |
| Aliphatic C-H | Weak/Medium (~2950 cm⁻¹) | Weak/Medium (~2950 cm⁻¹) | Absent |
| C-Cl Stretch | Distinct (~700-740 cm⁻¹) | Distinct (~700-750 cm⁻¹) | Absent |
| Symmetry | $ C_s $ (effective) | $ C_s $ | $ C{2v} $ |
Experimental Methodology
Trustworthy data acquisition requires specific handling due to the compound's volatility and moisture sensitivity (potential for hydrolysis to the alcohol).
Protocol A: Attenuated Total Reflectance (ATR) - Recommended
-
Why: Minimal sample prep reduces hydrolysis risk; ideal for liquids/oils.
-
Crystal Selection: Diamond or ZnSe (Diamond preferred for chemical resistance).
-
Parameters: 4 cm⁻¹ resolution, 16-32 scans.
-
Procedure:
-
Perform a background scan with a clean, dry crystal.
-
Place 10-20 µL of neat liquid on the crystal.
-
Apply pressure clamp (if solid/viscous) or cover (if volatile) to prevent evaporation during scanning.
-
Clean immediately with Isopropanol (IPA) to prevent corrosion of ZnSe crystals by potential HCl liberation.
-
Protocol B: Transmission (Liquid Cell/KBr)
-
Why: Higher sensitivity for weak overtones; useful if the sample is a solid salt (hydrochloride).
-
Constraint: Avoid KBr pellets if the sample is the free base liquid (hygroscopic KBr causes hydrolysis). Use a sealed liquid cell with CaF₂ windows.
Spectral Analysis & Assignment
The following table synthesizes predictive assignments based on the fragment analysis of 2,6-difluoropyridine [1] and 4-(chloromethyl)pyridine [2].
Table 1: Predicted Key Vibrational Modes
| Frequency Region (cm⁻¹) | Intensity | Assignment | Diagnostic Note |
| 3050 – 3100 | Weak | $ \nu(C-H){aromatic} $ | Characteristic of the pyridine ring protons (positions 3,5). |
| 2920 – 2980 | Weak/Med | $ \nu(C-H){aliphatic} $ | Antisymmetric stretch of the $ -CH_2- $ group. Differentiates from 2,6-difluoropyridine. |
| 2850 – 2900 | Weak | $ \nu(C-H){aliphatic} $ | Symmetric stretch of the $ -CH_2- $ group. |
| 1600 – 1630 | Medium | $ \nu(C=N) / \nu(C=C) $ | Ring stretching. Shifted higher than pyridine (~1580) due to F substitution. |
| 1560 – 1590 | Strong | $ \nu(Ring){skeletal} $ | Major aromatic skeletal vibration. |
| 1420 – 1460 | Medium | $ \delta(CH_2) $ (Scissor) | Deformation of the methylene group. |
| 1260 – 1290 | Very Strong | $ \nu(C-F) $ | Primary Identifier. The "carbon-fluorine" signature. Often a doublet or broad band. |
| 1000 – 1100 | Strong | $ \nu(Ring) / \delta(C-H) $ | In-plane bending modes coupled with ring breathing. |
| 700 – 740 | Medium | $ \nu(C-Cl) $ | Critical for Purity. Confirms the presence of the chloromethyl group. |
| ~550 | Medium | $ \delta(Ring) $ | Out-of-plane ring deformation. |
Comparative Analysis: Purity Check
The most common impurity is 4-(Hydroxymethyl)-2,6-difluoropyridine , formed via hydrolysis of the chloromethyl group.
-
Target (Chloromethyl): Sharp peaks at ~2950 cm⁻¹ (C-H), ~720 cm⁻¹ (C-Cl).
-
Impurity (Hydroxymethyl): Appearance of a broad, strong band at 3300–3500 cm⁻¹ (O-H stretch) and a shift of the C-O stretch to ~1050 cm⁻¹.
-
Decision: If the spectrum shows a broad hump >3200 cm⁻¹, the sample is degraded.
Visualization & Workflow
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher through the identification process, distinguishing the target from common precursors and degradation products.
Caption: Step-by-step logic for validating 4-(Chloromethyl)-2,6-difluoropyridine against common impurities.
Diagram 2: Spectral Feature Mapping
A visual representation of the functional group contributions to the spectrum.
Caption: Mapping structural pharmacophores to their expected spectral regions.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
